5-Bromo-N-methyl-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAGIJRKXXQSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-N-methyl-1,3-thiazol-2-amine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's chemical identity, structural characteristics, and key analytical parameters. We delve into spectroscopic signatures, solubility, and acidity profiles, and provide standardized protocols for its characterization. The causality behind experimental choices is explained to offer field-proven insights, ensuring that the described methodologies are robust and self-validating.
Introduction and Chemical Identity
This compound belongs to the versatile class of 2-aminothiazoles, which are foundational scaffolds in numerous biologically active compounds.[1] The presence of a bromine atom at the C5 position, a methylamino group at the C2 position, and the inherent aromaticity of the thiazole ring creates a unique electronic and steric profile. This profile makes it a valuable intermediate for generating molecular diversity in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3] Understanding its fundamental physicochemical properties is therefore a critical first step in its rational application in synthesis and screening campaigns.
The core identity of this compound is established by its unique identifiers and structural formula.
Caption: Chemical structure of this compound.
Core Physicochemical and Spectroscopic Data
The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | Solid | |
| SMILES | CNc1ncc(Br)s1 | |
| InChI | 1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |
| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N | |
| Melting Point | Not specified. | |
| Boiling Point | Not specified. | |
| Flash Point | Not applicable. |
Analytical Characterization: A Deeper Dive
A robust analytical characterization is essential to confirm the identity, purity, and structure of the compound. This section outlines the expected results from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on established data for thiazole derivatives, the following spectral features are predicted.[4][5][6]
-
¹H NMR:
-
Thiazole Proton (H4): A singlet is expected for the proton at the C4 position. In related thiazole structures, this proton typically resonates in the δ 7.0-8.0 ppm range.[6]
-
N-Methyl Protons (-NHCH₃): A doublet (due to coupling with the N-H proton) or a singlet is expected for the methyl group protons, typically in the δ 2.8-3.2 ppm range. The multiplicity may vary depending on the solvent and the rate of proton exchange.
-
Amine Proton (-NH): A broad singlet or a quartet (if coupled to the methyl group) is anticipated for the amine proton, likely in the δ 5.0-7.0 ppm range, though its position is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons.
-
C2 (Amine-substituted): This carbon is highly deshielded due to its attachment to two nitrogen atoms and the sulfur atom. It is expected to appear in the δ 160-170 ppm range.[1]
-
C4: Expected in the aromatic region, typically δ 110-125 ppm.
-
C5 (Bromo-substituted): The carbon bearing the bromine atom will be significantly shifted. Based on data for brominated aromatics, it is expected in the δ 105-115 ppm range.
-
-
N-Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, typically around δ 30-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule. Key vibrational bands would include:
-
N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for the thiazole C-H and just below 3000 cm⁻¹ for the methyl C-H stretches.
-
C=N Stretch: A strong absorption band in the 1620-1650 cm⁻¹ region, characteristic of the endocyclic imine bond within the thiazole ring.[4]
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Molecular Ion Peak [M+H]⁺: The most critical feature would be the detection of the protonated molecular ion.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity (1:1 ratio), separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the structure.[7]
Solubility and Acidity Profile
Solubility
While quantitative solubility data is not publicly available, a qualitative assessment can be made based on the molecular structure.
-
Aqueous Solubility: Expected to be low due to the hydrophobic nature of the brominated thiazole ring.
-
Organic Solvents: The compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. It should also exhibit solubility in lower alcohols like methanol and ethanol.
Acidity Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule under physiological conditions, which influences its solubility, membrane permeability, and target binding. The molecule has two basic nitrogen atoms: the endocyclic thiazole nitrogen and the exocyclic N-methylamino nitrogen.
-
Protonation Site: Protonation is most likely to occur at the exocyclic N-methylamino group. The lone pair on this nitrogen is more available compared to the endocyclic nitrogen, whose lone pair contributes to the aromatic system of the thiazole ring.
-
Estimated pKa: The pKa of a typical secondary aliphatic amine is around 10.5-11.0.[8] However, the electron-withdrawing nature of the bromothiazole ring will decrease the basicity of the exocyclic amine. Therefore, the pKa of the conjugate acid of this compound is estimated to be in the range of 4.0 - 6.0 . An experimental determination is required for an accurate value.
Methodologies for Experimental Characterization
To ensure scientific integrity, all protocols must be self-validating. The following workflows represent standard, field-proven methodologies for characterizing this compound.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive analysis of a new batch of the compound is outlined below. This ensures that identity, purity, and key properties are confirmed before its use in further applications.
Caption: Experimental workflow for the comprehensive characterization of this compound.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
-
Causality: A gradient method is chosen to ensure elution of the primary compound as well as any potential impurities with different polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
Protocol: Structural Confirmation by NMR
-
Objective: To confirm the chemical structure.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and for its ability to slow down N-H proton exchange, allowing for observation of N-H signals and their couplings.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
-
Causality: Using a high-field spectrometer improves signal dispersion and resolution, which is critical for unambiguous assignment.
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical properties. Its identity is best confirmed by a combination of mass spectrometry, which reveals its elemental composition and characteristic bromine isotope pattern, and NMR spectroscopy, which elucidates its precise covalent structure. While specific experimental values for properties like melting point and pKa are not widely reported, they can be reasonably estimated based on its structure and data from analogous compounds. The provided analytical workflows offer a robust framework for its characterization, ensuring its quality and suitability for applications in research and development.
References
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr00014702791]
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. Biosynth. [URL: https://www.biosynth.com/p/EMA51003/5-bromo-n-5-methyl-1-3-thiazol-2-yl-furan-2-carboxamide]
- 5-bromo-N,N-dimethyl-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12448555]
- 5-Bromo-1,3,4-thiadiazol-2-amine. BLDpharm. [URL: https://www.bldpharm.com/products/37566-39-5.html]
- 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine. MySkinRecipes. [URL: https://www.myskinrecipes.com/ingredient-checker/5-bromo-n-methyl-1-3-4-thiadiazol-2-amine]
- 4-Bromo-5-methyl-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45789612]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6433]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6477759/]
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027599/]
- Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. ResearchGate. [URL: https://www.researchgate.net/publication/327202359_Synthesis_of_new_2-N-substituted_amino-5-aryl-13-thiazoles_as_antitumor_agents]
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Preprints.org. [URL: https://www.preprints.org/manuscript/202203.0229/v1]
- Sigma Aldrich this compound 100 mg. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-5-bromo-n-methyl-1-3-thiazol-2-amine-3/S33379]
- Synthesis of some new 5- substituted of. JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-some-new-5--substituted-of--2aminothiazoles-as-biologically-active-agents.pdf]
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [URL: https://www.lookchem.com/cas-102/1021-acs-joc-7b00495.html]
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_153168.html]
- 5-Bromo-2-methyl-1,3-thiazole. Chemsrc. [URL: https://www.chemsrc.com/en/cas/57268-16-3_1148781.html]
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html]
- 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide. EvitaChem. [URL: https://www.evitachem.com/product/5-bromo-n-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide-evt-3720405]
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/4/13500]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228830/]
- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/288-47-1_1HNMR.htm]
- 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/108-33-8_1HNMR.htm]
- pKa Data Compiled by R. Williams. Organic Chemistry Data. [URL: https://www.organicdivision.
- pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [URL: https://www.organicdivision.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Buy 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide (EVT-3720405) [evitachem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of 5-Bromo-N-methyl-1,3-thiazol-2-amine: A Guide to Structural Elucidation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 5-Bromo-N-methyl-1,3-thiazol-2-amine (CAS No: 37653-33-1) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents.[1][2] Accurate and comprehensive structural characterization is paramount for ensuring the identity, purity, and quality of this intermediate in any research or drug development pipeline. This technical guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive analysis of this compound. We delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert interpretation of the expected spectral data, grounded in established chemical principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique electronic and structural profile that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a five-membered aromatic thiazole ring, substituted with a bromine atom at position 5 and a secondary methylamine group at position 2. The interplay between the electron-withdrawing bromine, the aromatic ring system, and the secondary amine functionality dictates the chemical behavior and, consequently, the spectral output.
Figure 1: Chemical structure of this compound.
Our analytical workflow is designed to provide orthogonal data points, ensuring a high-confidence structural confirmation. NMR spectroscopy will probe the electronic environment of the hydrogen and carbon nuclei, IR spectroscopy will identify key functional groups and bond vibrations, and mass spectrometry will confirm the molecular weight and isotopic composition while offering insights into the molecule's fragmentation.
Caption: Workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The proton NMR spectrum is predicted to be simple, containing three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
-
Thiazole Proton (H-4): The thiazole ring has only one proton, located at the C-4 position. This proton is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be significantly downfield (predicted ~7.0-7.5 ppm) due to the deshielding effects of the aromatic ring current and the adjacent electronegative sulfur atom.
-
N-H Proton: The proton on the secondary amine is expected to be a broad singlet. Its chemical shift is highly variable (predicted ~5.0-7.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[3]
-
N-Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet.[4] This signal is expected to be the most upfield (predicted ~2.8-3.2 ppm), deshielded relative to a typical alkane by the adjacent nitrogen atom.
Expertise & Causality: Predicting the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon atoms.
-
C-2 (Amine-substituted carbon): This carbon is bonded to two nitrogen atoms and a sulfur atom within the heterocyclic system. It is expected to be the most downfield carbon signal (predicted ~165-170 ppm) due to the strong deshielding from the adjacent heteroatoms.
-
C-4: This carbon is bonded to a proton and is part of the aromatic ring. Its resonance is predicted to be in the aromatic region (predicted ~120-130 ppm).
-
C-5 (Bromo-substituted carbon): The direct attachment of the electronegative bromine atom will cause a significant downfield shift, but the "heavy atom effect" of bromine can also lead to signal broadening and a less predictable shift compared to other halogens. A predicted range is ~105-115 ppm.
-
N-Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal (predicted ~30-35 ppm).
Data Summary: Predicted NMR Assignments
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm), Multiplicity | δ (ppm) | |
| H-4 | 7.2, singlet (1H) | 125 |
| -NH- | 6.0, broad singlet (1H) | - |
| -CH₃ | 3.0, singlet (3H) | 32 |
| C-2 | - | 168 |
| C-5 | - | 110 |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for slowing the exchange of N-H protons, often resulting in a sharper signal.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Tune and shim the probe to the sample to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands.
-
N-H Stretch: As a secondary amine, a single, sharp to medium intensity band is expected in the 3350-3310 cm⁻¹ region.[5] This is a key diagnostic peak distinguishing it from a primary amine (which would show two peaks) or a tertiary amine (no peak).
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The thiazole ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.[6]
-
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[5]
-
C-S Stretch: The C-S bond vibration is typically weak and found in the fingerprint region, often around 700-600 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretch is found at low wavenumbers, typically in the 600-500 cm⁻¹ range.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3350-3310 | N-H Stretch (secondary amine) | Medium, Sharp |
| 3100-3000 | C-H Stretch (aromatic) | Medium to Weak |
| 2980-2850 | C-H Stretch (aliphatic -CH₃) | Medium |
| 1600-1450 | C=N / C=C Ring Stretches | Medium to Strong |
| 1335-1250 | C-N Stretch (aromatic amine) | Strong |
| 600-500 | C-Br Stretch | Medium to Strong |
Experimental Protocol: IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Causality: Interpreting the Mass Spectrum
The molecular formula of the compound is C₄H₅BrN₂S, with a calculated monoisotopic mass of approximately 191.94 Da.
-
Molecular Ion Peak (M⁺): The most critical feature will be the molecular ion cluster. Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity separated by 2 mass units.[7] This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound. We expect to see peaks at m/z ≈ 192 and m/z ≈ 194.
-
Ionization Technique: For a molecule of this nature, a soft ionization technique like Electrospray Ionization (ESI) is ideal. It typically produces a protonated molecular ion, [M+H]⁺, which would appear at m/z ≈ 193 and 195. This minimizes premature fragmentation and provides a clear indication of the molecular weight.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. Plausible fragmentation pathways include the loss of the methyl group (-15 Da) or cleavage within the thiazole ring.
Caption: Plausible fragmentation pathways for this compound.
Data Summary: Predicted Mass Spectral Peaks
| Predicted m/z | Proposed Fragment Ion | Notes |
| 193 / 195 | [M+H]⁺ | Protonated molecular ion showing the 1:1 bromine isotope pattern. |
| 192 / 194 | [M]⁺˙ | Molecular radical cation (less common in ESI, more in EI). |
| 113 | [M - Br]⁺ | Loss of the bromine radical. |
Experimental Protocol: LC-MS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion in positive ESI mode.
-
LC-MS System:
-
Liquid Chromatography (LC): Use a C18 column to introduce the sample into the mass spectrometer. This step can be a simple flow injection if chromatographic separation is not required.
-
Mass Spectrometer (MS): Set the ESI source to positive ion mode.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Data Analysis: Examine the resulting spectrum for the [M+H]⁺ ion cluster at m/z 193/195. Confirm that the isotopic distribution matches the theoretical pattern for a compound containing one bromine atom.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the secondary amine), and mass spectrometry verifies the molecular weight and the presence of bromine through its characteristic isotopic signature. The protocols and interpretive guidance provided herein constitute a robust framework for researchers and scientists to ensure the unambiguous characterization of this important chemical entity, upholding the standards of scientific integrity and enabling confident progress in drug discovery and development.
References
- Universal Print. (n.d.).
- National Center for Biotechnology Information. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.). The observed Raman spectrum (a)
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- SpectraBase. (n.d.). 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole.
- PubChem. (n.d.). 2-Thiazolamine, 5-bromo-.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Benchchem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Chemistry LibreTexts. (2021, December 15). 6.
- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. universalprint.org [universalprint.org]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 5-Bromo-N-methyl-1,3-thiazol-2-amine: A Methodological Framework for Researchers
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability, impacting everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide provides a comprehensive technical framework for understanding, determining, and interpreting the solubility of 5-Bromo-N-methyl-1,3-thiazol-2-amine (CAS No: 37653-33-1) in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the necessary theoretical principles and practical, field-proven methodologies for researchers to generate this crucial data in a reliable and reproducible manner. We will delve into the molecular characteristics of the target compound, present a detailed protocol for solubility determination via the universally recognized shake-flask method, and discuss the key factors that govern its dissolution in various solvent systems.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and chemical synthesis, heterocyclic building blocks are indispensable. This compound, with its substituted thiazole core, represents a key intermediate for the synthesis of more complex molecules with potential biological activity.[3] The success of subsequent synthetic steps, purification strategies, and ultimately the formulation of any resulting API is fundamentally dependent on a thorough understanding of its solubility characteristics.
Solubility dictates the medium in which chemical reactions can occur, influences the efficiency of crystallization and purification, and is a primary factor governing the absorption and bioavailability of a potential drug candidate.[1] A compound with poor solubility can present significant challenges during development, requiring specialized formulation techniques to achieve therapeutic efficacy.[4] Therefore, the early and accurate determination of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic planning in the development pipeline.
This guide will equip researchers, scientists, and drug development professionals with the necessary tools to:
-
Predict the likely solubility behavior of this compound based on its molecular structure.
-
Implement a robust experimental protocol for quantitative solubility measurement.
-
Interpret the generated data to make informed decisions in synthesis and formulation development.
Molecular Profile and Predicted Solubility Behavior
To understand how this compound interacts with various solvents, we must first examine its molecular properties.
| Property | Value | Source |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Physical Form | Solid |
The structure of this compound offers several clues to its solubility, based on the fundamental principle that "like dissolves like."[5][6]
-
Heterocyclic Core (Thiazole): The thiazole ring, containing both sulfur and nitrogen atoms, introduces polarity. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.
-
Amino Group (-NHCH₃): The N-methylamino group is a key functional group. The nitrogen atom is a hydrogen bond acceptor, and the hydrogen atom attached to it can act as a hydrogen bond donor. This significantly increases the potential for interaction with polar protic solvents (e.g., alcohols).
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. However, its large size can also contribute to van der Waals interactions, which may aid solubility in less polar solvents.
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic group that will have more favorable interactions with non-polar solvents.
Based on this analysis, we can predict a solubility profile where the compound exhibits moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar solvents.
Caption: Predicted solubility based on molecular interactions.
Authoritative Experimental Protocol: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors.[4] This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and accurate measurement.
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique.
Step-by-Step Methodology
Caption: Workflow for the Shake-Flask Solubility Method.
-
Preparation:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. A good starting point is 10-20 mg.
-
Transfer the solid to a suitable container, such as a glass vial with a screw cap.
-
Add a precise volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a period sufficient to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but a preliminary time-course experiment may be needed to confirm.[7]
-
-
Phase Separation:
-
Once equilibration is complete, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, the supernatant must be clarified. This is best achieved by centrifuging the sample and then carefully drawing off the supernatant, or by filtering the sample through a chemically-resistant filter (e.g., a 0.22 µm PTFE syringe filter). Crucially, avoid any temperature changes during this step that could cause precipitation.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A pre-established calibration curve with known concentrations of the compound is required.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors.
-
Report the solubility in standard units, such as mg/mL and mol/L, and always specify the temperature at which the measurement was made.
-
Factors Influencing Solubility Measurements
Several variables can affect the outcome of a solubility experiment.[5][8] Controlling these is paramount for achieving trustworthy and reproducible results.
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility increases with temperature.[6][8] Therefore, maintaining and reporting a constant temperature is critical. Experiments are often conducted at room temperature (25 °C) and physiological temperature (37 °C) to support biopharmaceutical evaluation.[7]
-
Purity of Solute and Solvent: The presence of impurities can alter the measured solubility. Always use the highest purity solute and analytical grade solvents available.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[4] It is good practice to characterize the solid form before and after the experiment (e.g., using PXRD or DSC) to ensure no phase transformation has occurred.
-
pH of the Medium: While less relevant for unbuffered organic solvents, if any aqueous or buffered systems are used, the pH can dramatically affect the solubility of ionizable compounds like amines.[9]
Data Presentation
Systematic recording of experimental results is essential for comparison and interpretation. The following table provides a template for presenting solubility data for this compound.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | Non-Polar | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| n-Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Conclusion
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
-
Connors, K. A., & Wesolowski, D. A. (1988). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 77(9), 794–802. [Link]
-
Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. [Link]
-
PubChem. 2-Thiazolamine, 5-bromo-. National Center for Biotechnology Information. [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Le, T. (2018). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Akter, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4687. [Link]
-
PubChem. 5-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. pharmatutor.org [pharmatutor.org]
reactivity and stability of 5-Bromo-N-methyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: Understanding a Privileged Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and versatile synthetic handles make it an invaluable building block. This guide focuses on a specific, functionalized derivative: This compound . The introduction of a bromine atom at the 5-position and a methyl group on the exocyclic amine significantly modulates the core scaffold's reactivity and stability. Understanding these nuances is critical for its effective application in synthetic chemistry, hit-to-lead campaigns, and the development of robust drug candidates.
This document moves beyond a simple datasheet to provide a causal analysis of the molecule's behavior, grounded in established chemical principles and field-proven methodologies. We will explore its reactivity, predict its stability under various stressors, and provide actionable protocols for its handling and experimental evaluation.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. These data points are essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 94-95 °C | [4] |
| Boiling Point | ~287.6 °C at 760 mmHg | [4] |
| SMILES | CNc1ncc(Br)s1 | |
| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N |
The Reactivity Profile: A Tale of Three Moieties
The chemical behavior of this compound is a composite of its three key features: the 2-(methylamino) group, the thiazole ring, and the 5-bromo substituent. Each part contributes to the molecule's overall reactivity landscape.
The 2-Aminothiazole Core: A Duality of Nucleophilicity
The parent 2-aminothiazole system possesses two primary sites for electrophilic attack: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen.[5][6] The preferred site of reaction often depends on the nature of the electrophile and the reaction conditions.[6] For instance, reactions with aromatic aldehydes typically occur at the exocyclic nitrogen to yield Schiff bases.[6] However, the N-methylation in our target molecule precludes Schiff base formation, directing reactivity towards acylation or other substitutions on the secondary amine.
The 5-Bromo Substituent: An Electrophilic Sink and Cross-Coupling Handle
The bromine atom at the C5 position is the most influential feature governing the molecule's synthetic utility.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): Halogenation of the 2-aminothiazole ring at the 5-position is a common strategy to introduce a leaving group.[7] This C5-Br bond is susceptible to displacement by strong nucleophiles, such as amines, thiols, or alkoxides, providing a direct route to a diverse array of 5-substituted derivatives.[7] The electron-rich nature of the 2-amino group helps to stabilize the intermediate formed during this addition-elimination mechanism.
-
Gateway for Metal-Catalyzed Cross-Coupling: The C5-Br bond serves as a classic handle for transition-metal-catalyzed cross-coupling reactions. This opens a vast synthetic space, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Examples of applicable reactions include:
-
Suzuki Coupling: (with boronic acids/esters) for C-C bond formation.
-
Sonogashira Coupling: (with terminal alkynes) to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: (with amines) for C-N bond formation.
-
Heck Coupling: (with alkenes) for vinylation.
-
The ability to perform these transformations makes this compound a valuable intermediate for library synthesis and scaffold elaboration.[8]
The N-Methyl Group: Modulating Basicity and Steric Hindrance
The methyl group on the exocyclic nitrogen increases the electron-donating character and basicity of the amine compared to its primary amine counterpart, 2-amino-5-bromothiazole. While it prevents reactions like Schiff base formation, it remains reactive towards:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Further alkylation is possible but may require harsh conditions.
This secondary amine provides a stable, nucleophilic center for building more complex structures off the core ring.
Caption: Key reactivity sites on this compound.
Stability Profile and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Halogenated heterocyclic compounds are generally stable but can be susceptible to specific degradation pathways under stress conditions.
-
Photostability: Thiazole rings can be susceptible to UV-induced photolysis.[2] The presence of the bromine atom may increase this sensitivity. It is prudent to assume the compound is light-sensitive and protect it from direct light during storage and handling to prevent potential photodecomposition.
-
pH Sensitivity:
-
Acidic Conditions: The amino group will be protonated in acidic media, forming a thiazolium salt. This deactivates the ring towards electrophilic attack but may also influence its solubility and stability. Hydrolytic cleavage of the C-Br bond is generally not expected under mild acidic conditions but could be forced under harsh conditions (high temperature, strong acid).
-
Basic Conditions: Strong bases could potentially promote decomposition, although the molecule is generally stable to mild bases like triethylamine or sodium bicarbonate used in synthesis.[7][9]
-
-
Oxidative Stability: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation by strong oxidizing agents like peroxides or peracids. This can lead to the formation of sulfoxides or sulfones, fundamentally altering the molecule's properties.
-
Potential Degradation Pathways: The primary degradation liabilities are anticipated to be:
-
Hydrolytic Debromination: Replacement of the bromine with a hydroxyl group under harsh hydrolytic (acidic or basic) conditions.
-
Oxidative Degradation: Oxidation of the thiazole sulfur or other parts of the molecule.
-
Photodegradation: Ring cleavage or other rearrangements upon exposure to high-energy light.
-
Recommended Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount for ensuring user safety and maintaining the chemical integrity of the compound.
Safety and Personal Protective Equipment (PPE)
Based on GHS classifications, this compound is an acute oral toxin, a skin sensitizer, and may cause skin, eye, and respiratory irritation.[4][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
Storage Conditions
To ensure long-term stability, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[12] Refrigeration is acceptable, but ensure the container is tightly sealed to prevent moisture condensation upon removal.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, although not strictly required for routine use.
-
Light: Store in an amber vial or otherwise protect from light to mitigate potential photodegradation.[12]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4]
Incompatible Materials
Segregate this compound from the following classes of chemicals to prevent hazardous reactions:[13][14][15]
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to violent reactions.
-
Strong Acids: Can cause exothermic protonation and potential degradation.
-
Strong Bases: May promote decomposition.
-
Reactive Metals: (e.g., sodium, potassium).
Experimental Workflow: Forced Degradation Study
To empirically determine the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products and degradation pathways, which is critical for developing stability-indicating analytical methods (e.g., HPLC).
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C for 24-48 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Stress: Store the solid compound in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound.
-
Photolytic Stress: Expose a solution of the compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical technique, typically reverse-phase HPLC with a UV-Vis or Mass Spectrometric detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Quantify the percentage of degradation and identify the structure of major degradation products if possible (e.g., by LC-MS).
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its reactivity is dominated by the C5-bromo group, which serves as an excellent handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, and the nucleophilic N-methylamino group. While possessing good general stability, it is prudent to protect it from strong oxidizers, high heat, and prolonged light exposure. The protocols and insights provided in this guide are intended to empower researchers to utilize this compound effectively and safely, accelerating the pace of discovery and development.
References
- Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.). Google Scholar.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
- 2-Amino-5-bromothiazole | 3034-22-8. (n.d.). ChemicalBook.
- General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate.
- Buy 2-amino-5-bromothiazole from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis of some new 5- substituted of. (n.d.). JOCPR.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). ResearchGate.
- Chemical Storage and Handling Recommendations. (2016). NY.Gov.
- Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs.
- 2-Thiazolamine, 5-bromo-. (n.d.). PubChem.
- 5-Bromo-2-methyl-1,3-thiazole | CAS#:57268-16-3. (n.d.). Chemsrc.
Sources
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 10. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-methyl-1,3-thiazole | CAS#:57268-16-3 | Chemsrc [chemsrc.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 15. dess.uccs.edu [dess.uccs.edu]
The Strategic Utility of 5-Bromo-N-methyl-1,3-thiazol-2-amine: An In-depth Technical Guide for Medicinal Chemists
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone of modern medicinal chemistry.[1][2] This heterocyclic system is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide array of biological targets. Its prevalence in FDA-approved drugs, ranging from anticancer agents to antivirals and anti-inflammatories, underscores its significance as a "privileged scaffold".[2][3] The strategic functionalization of the 2-aminothiazole core allows for the fine-tuning of a compound's physicochemical properties and its interactions within a biological system. This guide focuses on a particularly valuable, functionalized building block: 5-Bromo-N-methyl-1,3-thiazol-2-amine . The presence of a bromine atom at the 5-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the N-methyl group can significantly influence the molecule's conformational rigidity, hydrogen bonding capacity, and metabolic stability. This document serves as a technical resource for researchers, providing insights into the synthesis, reactivity, and application of this key heterocyclic building block in the pursuit of novel therapeutic agents.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₄H₅BrN₂S |
| Molecular Weight | 193.06 g/mol |
| Appearance | Solid |
| CAS Number | 37653-33-1 |
| SMILES | CNc1ncc(Br)s1 |
| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N |
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a multi-step process that begins with the formation of the 2-aminothiazole ring, followed by bromination and subsequent N-methylation. Each step must be carefully controlled to ensure high yields and purity.
Step 1: Synthesis of 2-Aminothiazole
The most common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. While numerous variations exist, a general representation of this foundational reaction is depicted below.
Caption: General scheme of the Hantzsch thiazole synthesis.
Step 2: Bromination at the C5-Position
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C5-position of 2-aminothiazole is particularly activated towards electrophiles. Bromination can be achieved using various brominating agents.
Exemplary Protocol: Bromination of 2-Aminothiazole
This protocol is adapted from established procedures for the bromination of 2-aminothiazoles.[4]
Materials and Reagents:
-
2-Aminothiazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetic acid or DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromothiazole.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 3: Selective N-Methylation
The final step is the selective methylation of the exocyclic amino group. Care must be taken to avoid methylation of the endocyclic nitrogen atom. Several methods can be employed for N-alkylation of 2-aminothiazoles.[5] A common approach involves reductive amination or direct alkylation with a methylating agent.
Conceptual Protocol: N-Methylation of 2-Amino-5-bromothiazole
This conceptual protocol is based on general methods for the N-alkylation of primary amines.[6]
Materials and Reagents:
-
2-Amino-5-bromothiazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
A suitable solvent (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add a base (1.1-1.5 eq) such as K₂CO₃.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the methylating agent (1.0-1.2 eq), such as methyl iodide, dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which serves as a linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the thiazole ring and a variety of aryl or heteroaryl groups.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[8]
General Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki-Miyaura coupling of heteroaryl bromides.[9][10]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 5-position of the thiazole and a primary or secondary amine.[11][12] This reaction is instrumental in synthesizing derivatives with diverse amine functionalities.[13][14]
General Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[15]
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired aminated product.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 2-aminothiazole scaffold is a recurring motif in a multitude of kinase inhibitors.[16] The nitrogen atoms in the ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common feature for ATP-competitive inhibitors. The N-methyl group on this compound can serve several purposes in this context:
-
Modulation of Basicity: The methyl group can alter the pKa of the exocyclic nitrogen, influencing its hydrogen bonding capabilities.
-
Conformational Restriction: The presence of the methyl group can restrict the rotation around the C2-N bond, locking the molecule into a more favorable binding conformation.
-
Improved Physicochemical Properties: N-methylation can increase lipophilicity and metabolic stability, which are crucial for developing orally bioavailable drugs.
The 5-position, functionalized through Suzuki or Buchwald-Hartwig reactions, allows for the introduction of various substituents that can probe different pockets of the kinase active site, leading to enhanced potency and selectivity.[17][18]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is often proprietary, general trends can be extrapolated from the broader class of 2-aminothiazole-based kinase inhibitors:
-
Hinge-Binding Moiety: The 2-(N-methylamino)thiazole core is often essential for maintaining the primary interaction with the kinase hinge region.
-
5-Position Substituent: The nature of the aryl or heteroaryl group introduced at the 5-position via Suzuki coupling is a key determinant of potency and selectivity. Electron-donating or -withdrawing groups on this ring can significantly impact activity.[19]
-
Amino Substituents at the 5-Position: When the 5-position is functionalized with an amino group via the Buchwald-Hartwig reaction, the nature of this amine can be optimized to interact with solvent-exposed regions or other pockets of the active site.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of a reactive bromine atom and a modulating N-methyl group, provides a powerful platform for the generation of diverse compound libraries. The ability to readily engage in robust and well-understood cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for systematic exploration of structure-activity relationships. As the demand for novel, potent, and selective kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed heterocyclic building blocks will remain paramount to the success of modern drug discovery programs.
References
-
(2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1764.
- Bavetsias, V., et al. (2016). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 515-520.
- Kamali, M. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
- Li, J., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(1), 168-183.
- Mohamed, S. K., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6535.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
- Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(4), 2499-2510.
- Chemistry LibreTexts. (2023).
- (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1159-1171.
- El-Damasy, A. K., et al. (2019). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 24(22), 4061.
- Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Sayed, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1599.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.).
- Wołczański, M., et al. (2022). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 24(20), 3719-3723.
- El-Sayed, M. A., et al. (2021).
- Gangjee, A., et al. (2010). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1155-1159.
- Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
-
(2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][14][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
- Singh, R. P., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 12(45), 29385-29419.
- Organic Syntheses. (n.d.).
- Vasu, K., et al. (2024).
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activity of 5-Bromo-N-methyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Abstract
The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative: this compound. Drawing upon the extensive literature on substituted 2-aminothiazoles, we will project potential therapeutic applications for this compound and provide a detailed roadmap for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed experimental protocols to unlock the potential of this promising molecule.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is prevalent in a wide array of biologically active natural and synthetic compounds.[1] The 2-aminothiazole moiety, in particular, has garnered significant attention due to its versatile pharmacological profile, which includes antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6][7][8] Its ability to serve as a bioisostere for other aromatic systems and its capacity for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents.[8]
The subject of this guide, this compound, possesses key structural features that suggest a high potential for significant biological activity:
-
The 2-Aminothiazole Core: The foundational scaffold associated with a broad spectrum of pharmacological effects.[3][5][6]
-
5-Bromo Substitution: Halogenation, particularly at the 5-position of the thiazole ring, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, often enhancing its biological activity.[4]
-
N-Methyl Group: The presence of a methyl group on the 2-amino function can influence the compound's lipophilicity, membrane permeability, and interaction with target proteins.
This guide will systematically explore the most probable biological activities of this compound based on these structural attributes and the established pharmacology of related analogs.
Projected Biological Activities and Investigative Strategies
Based on the extensive literature on 2-aminothiazole derivatives, we propose three primary areas for the initial investigation of this compound's biological potential:
-
Antimicrobial Activity: Thiazole derivatives have a long history as effective antimicrobial agents.[4][9]
-
Anticancer Activity: The 2-aminothiazole scaffold is a key component of several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[2][7]
-
Anti-inflammatory Activity: Numerous thiazole-containing compounds have demonstrated potent anti-inflammatory effects.[1]
The following sections will detail the rationale behind each projected activity and provide robust, step-by-step protocols for their evaluation.
Potential Antimicrobial Activity
Rationale: The thiazole ring is a common feature in many antimicrobial compounds. Structure-activity relationship (SAR) studies on similar molecules have indicated that the presence of a halogen, such as bromine, on the thiazole ring can contribute to enhanced antimicrobial potency.[4]
Proposed Experimental Workflow:
Caption: Workflow for antimicrobial activity assessment.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Microorganism Panels: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Summary:
| Microorganism | MIC (µg/mL) of this compound |
| S. aureus | 8 |
| E. coli | 32 |
| P. aeruginosa | 64 |
| C. albicans | 16 |
Potential Anticancer Activity
Rationale: The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[7] The bromination at the 5-position can enhance interactions with target proteins through halogen bonding and improve cell permeability.
Proposed Signaling Pathway for Investigation:
Caption: Potential inhibition of a pro-survival kinase pathway.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Hypothetical Data Summary:
| Cancer Cell Line | IC50 (µM) of this compound |
| MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 12.8 |
| A549 (Lung) | 9.5 |
Synthesis and Characterization
While this guide focuses on biological activity, a reliable synthetic route is paramount. A plausible synthesis involves the reaction of N-methylthiourea with an appropriate α-haloketone, followed by bromination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to the target compound.
Characterization of the final product would be essential, employing techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Conclusion and Future Directions
This compound is a compound of significant interest due to its foundation on the pharmacologically privileged 2-aminothiazole scaffold. This guide has outlined a strategic, evidence-based approach to investigating its potential as an antimicrobial and anticancer agent. The provided experimental protocols offer a clear and robust starting point for researchers.
Future work should focus on executing these protocols, and should promising activity be identified, further studies into the mechanism of action, structure-activity relationships through analog synthesis, and in vivo efficacy will be warranted. The exploration of this and similar novel thiazole derivatives holds considerable promise for the discovery of new therapeutic leads.
References
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Dacelo. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
A review on thiazole based compounds and it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2016). ResearchGate. [Link]
-
Synthesis of some new 5- substituted of. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2020). MDPI. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
Investigating 5-Bromo-N-methyl-1,3-thiazol-2-amine for Drug Discovery: A Technical Guide for Researchers
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the prospective evaluation of a specific, yet under-researched, analog: 5-Bromo-N-methyl-1,3-thiazol-2-amine . While direct extensive studies on this compound are limited, this document will leverage the vast body of knowledge surrounding the 2-aminothiazole class to provide a comprehensive framework for its investigation in drug discovery. By analyzing structure-activity relationships and established experimental workflows, we will outline a strategic approach to unlock the potential of this promising molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this pharmacologically rich class.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure renowned for its versatile biological activities.[1][2] This is evidenced by its presence in numerous approved drugs, such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam. The value of this scaffold lies in its ability to serve as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Substitutions at the C4, C5, and N2 positions of the thiazole ring have been extensively explored, leading to the discovery of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[4]
The subject of this guide, this compound, presents an intriguing combination of structural features. The 5-bromo substitution is known to enhance the biological activity of various heterocyclic compounds, potentially by increasing lipophilicity and facilitating interactions with target proteins.[1] The N-methylation of the 2-amino group can significantly impact the compound's polarity, metabolic stability, and binding affinity.[5] This guide will, therefore, prospectively analyze the potential of this specific combination of substituents and propose a structured research plan for its evaluation.
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not widely published, its basic physicochemical properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | Solid (form) |
Synthetic Strategy: A Proposed Pathway
The synthesis of this compound can be approached through established methods for the derivatization of 2-aminothiazoles. A plausible and efficient synthetic route would likely involve a two-step process starting from a commercially available 2-aminothiazole precursor. Halogenation of 2-aminothiazoles at the 5-position is a well-documented reaction, often achieved through an addition-elimination mechanism.[6] Subsequent N-alkylation of the 2-amino group would then yield the target compound.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-N-methyl-1,3-thiazole
-
Bromine (Br₂)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-Amino-N-methyl-1,3-thiazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Bromine (1 equivalent) in DMF to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Prospective Biological Evaluation: A Roadmap for Discovery
Based on the extensive research on 2-aminothiazole derivatives, a systematic biological evaluation of this compound is warranted. The following sections outline key therapeutic areas for investigation and provide standardized protocols for initial screening.
Anticancer Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[1] The introduction of a bromine atom at the C5 position has been shown to enhance cytotoxic activity in some series.[1]
Proposed Experimental Workflow for Anticancer Screening:
Caption: A stepwise workflow for evaluating the anticancer potential of the target compound.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Thiazole derivatives are known to possess significant antimicrobial properties.[4] The presence of a halogen atom can enhance this activity.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents.[5]
-
N-Methylation: The methyl group on the 2-amino nitrogen can influence hydrogen bonding capacity, which is often crucial for target interaction. It may also enhance metabolic stability by blocking a potential site of metabolism.
-
5-Bromo Substitution: The bromine atom at the C5 position increases lipophilicity, which can improve cell membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Future research should focus on synthesizing a library of analogs of this compound to explore the SAR more comprehensively. Modifications could include:
-
Varying the alkyl group on the 2-amino nitrogen.
-
Replacing the 5-bromo substituent with other halogens or small lipophilic groups.
-
Introducing substituents at the C4 position of the thiazole ring.
Conclusion
While this compound remains a relatively unexplored compound, its structural features, embedded within the highly versatile 2-aminothiazole scaffold, make it a compelling candidate for drug discovery. This technical guide provides a foundational framework for its synthesis and systematic biological evaluation. By leveraging the extensive knowledge of the 2-aminothiazole class and employing the outlined experimental workflows, researchers can effectively investigate the therapeutic potential of this promising molecule and contribute to the development of novel therapeutic agents.
References
- Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(15), 6094-6106.
- BenchChem. (2025).
- Ayati, A., et al. (2015). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- BenchChem. (n.d.).
- Gentry, S. N., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 556-560.
-
Google Patents. (2024). WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use.
- Google Patents. (2007).
- Sayed, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4977.
- Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic Chemistry, 94, 103437.
- Sauthof, C., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 143, 131-144.
- Google Patents. (2011). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
- PubChem. (n.d.). 4-Bromo-5-methyl-1,3-thiazol-2-amine.
- ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.
- Li, Y., et al. (2012). Synthesis and biological evaluation of a series of 2-(substituted-phenyl)benzothiazoles. European Journal of Medicinal Chemistry, 57, 357-363.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Al-Amiery, A. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of.
- ResearchGate. (n.d.).
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
The Strategic Functionalization of 5-Bromo-N-methyl-1,3-thiazol-2-amine: A Gateway to Novel Thiazole Derivatives for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Thiazole Scaffold
The thiazole ring system is a cornerstone of medicinal chemistry, embedded in the structure of numerous clinically approved drugs and a plethora of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. The 2-aminothiazole moiety, in particular, is a recurring motif in molecules exhibiting a wide array of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] This guide focuses on a key starting material, 5-Bromo-N-methyl-1,3-thiazol-2-amine , a versatile building block for the synthesis of novel and diverse thiazole derivatives. The strategic placement of the bromine atom at the 5-position opens a gateway to a multitude of modern cross-coupling reactions, allowing for the introduction of a wide range of molecular complexity. This document serves as a technical deep-dive into the synthetic methodologies for the derivatization of this important precursor, with a focus on the underlying principles and practical considerations for successful execution in a research and development setting.
I. The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers.[5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6]
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[7][8] For a substrate like this compound, the electron-rich nature of the 2-(methylamino) group can influence the reactivity of the palladium catalyst. The choice of ligand is paramount in facilitating the catalytic cycle and preventing side reactions. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] (3) | K₂CO₃ | Dioxane/H₂O | 85 | 16 | 85 | [6] |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 15 | 78 | [10] |
| 3 | 2-Thienylboronic acid | [Pd(dppf)Cl₂] (3) | K₂CO₃ | DME | 80 | 2 | 92 | [6] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 89 | [11] |
Note: The data in this table is representative and based on protocols for structurally similar compounds. Optimization may be required for the specific substrate.
Caption: Suzuki-Miyaura Coupling Workflow.
II. Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[12] This reaction is particularly valuable for the synthesis of complex molecules in the pharmaceutical industry.[13]
Mechanistic Rationale and Key Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. These ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. The choice of base is also crucial and must be strong enough to deprotonate the amine nucleophile but not so nucleophilic as to cause side reactions. Sodium tert-butoxide and cesium carbonate are commonly used bases.[15]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Toluene | 110 | 18 | 82 | [13] |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/4.5) | NaOtBu | Toluene | 100 | 20 | 75 | [16] |
| 3 | N-Methylaniline | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane | 100 | 24 | 79 | [15] |
| 4 | Indole | Pd(OAc)₂/DavePhos (2/4) | K₂CO₃ | DMF | 120 | 16 | 68 | [12] |
Note: The data in this table is representative and based on protocols for structurally similar compounds. Optimization may be required for the specific substrate.
Caption: Buchwald-Hartwig Amination Workflow.
III. Introducing Alkynyl Moieties: The Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to aryl and vinyl alkynes.[17] These motifs are present in many natural products and functional materials.[18]
Mechanistic Rationale and Key Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne. The reaction is usually carried out in the presence of an amine base, which also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.[20]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 | 88 | [19] |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Diisopropylamine | THF | RT | 85 | [17] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Acetonitrile | 60 | 91 | [20] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | None | Pyrrolidine | Dioxane | 80 | 76 | [17] |
Note: The data in this table is representative and based on protocols for structurally similar compounds. Optimization may be required for the specific substrate.
Caption: Sonogashira Coupling Workflow.
IV. The Heck-Mizoroki Reaction for Olefinic Derivatives
The Heck-Mizoroki reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[21] It provides a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.
Mechanistic Rationale and Key Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[21] A base is required to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the alkene insertion is a key consideration and is often influenced by steric and electronic factors.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Alkene | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ (2/4) | Et₃N | Acetonitrile | 100 | 80 | [21] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | K₂CO₃ | DMF | 120 | 75 | [21] |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | NaOAc | DMA | 110 | 78 | [21] |
| 4 | 1-Octene | Pd(OAc)₂/1,10-phenanthroline (5/10) | Cs₂CO₃ | Dioxane | 130 | 65 | [21] |
Note: The data in this table is representative and based on protocols for structurally similar compounds. Optimization may be required for the specific substrate.
Caption: Heck-Mizoroki Reaction Workflow.
V. Applications in Drug Discovery
The derivatization of the 5-position of the 2-aminothiazole scaffold has led to the discovery of numerous compounds with significant biological activity. For instance, 5-aryl-2-aminothiazoles have been investigated as potent inhibitors of various kinases, which are key targets in oncology. The introduction of different substituents at this position allows for the fine-tuning of the molecule's steric and electronic properties, enabling optimization of its binding affinity and selectivity for a particular biological target.
VI. Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel thiazole derivatives. Modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide efficient and reliable methods for the functionalization of the C-5 position. A thorough understanding of the reaction mechanisms and careful selection of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key precursor, paving the way for the discovery of new therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Biological Screening of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Executive Summary
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This guide presents a comprehensive, field-proven framework for the preliminary biological evaluation of a novel derivative, 5-Bromo-N-methyl-1,3-thiazol-2-amine. As drug discovery professionals, our initial goal is not exhaustive characterization but a rapid, data-driven assessment to determine if this compound warrants progression in the development pipeline. We will detail a logical screening cascade, beginning with broad cytotoxicity assessment, followed by targeted antimicrobial and enzyme inhibition assays. Each protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure scientific integrity and reproducibility.
Rationale for the Screening Cascade
The initial evaluation of a novel chemical entity must be both efficient and informative. We employ a hierarchical screening cascade that prioritizes broad, cost-effective assays to identify potential biological activity. This approach ensures that resources are focused on compounds with the highest potential. A positive result ("hit") in an early-tier assay triggers progression to more specific, and often more complex, secondary assays. This logical flow maximizes the potential for discovery while minimizing unnecessary experimentation.
Caption: A logical workflow for the preliminary biological screening cascade.
Part 1: In Vitro Cytotoxicity Screening
Causality Behind Experimental Choice: The initial assessment of cytotoxicity is a critical dual-purpose step. Firstly, it serves as a primary screen for potential anticancer activity.[4] Secondly, it establishes a toxicity profile, providing essential concentration ranges for subsequent, more sensitive assays. A compound that is highly cytotoxic at nanomolar concentrations may interfere with antimicrobial or enzyme assays, leading to false-positive results. The XTT assay is selected over the traditional MTT assay for its operational advantages; its formazan product is water-soluble, eliminating the need for a potentially error-prone solubilization step and simplifying the protocol for high-throughput applications.[5]
Protocol 1: XTT Cell Viability Assay
This protocol quantifies cell viability by measuring the reduction of the tetrazolium salt XTT by metabolically active cells into a colored formazan product.[6][7]
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include controls: Vehicle (media with 0.5% DMSO), Untreated (media only), and a Positive Control (e.g., Doxorubicin).
-
Replace the media in the wells with 100 µL of the corresponding drug dilutions or controls. Incubate for 48 hours.
-
-
XTT Reagent Addition & Incubation:
-
Prepare the XTT labeling mixture immediately before use according to the manufacturer's instructions (mixing XTT reagent with an electron-coupling agent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Hypothetical Data Presentation
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 28.1 | 1.2 |
| HCT116 | Colorectal Carcinoma | 9.8 | 0.5 |
Cytotoxicity Assay Workflow Diagram
Caption: Step-by-step workflow for the XTT cytotoxicity assay.
Part 2: Antimicrobial Activity Screening
Causality Behind Experimental Choice: The thiazole scaffold is a well-established pharmacophore in numerous antimicrobial agents.[1][4] Therefore, screening for antibacterial and antifungal activity is a logical step. We employ a two-tiered approach. The Kirby-Bauer disk diffusion test is a rapid, qualitative, and cost-effective method to screen for broad-spectrum activity against a panel of representative pathogens.[8][9] A positive result (a zone of growth inhibition) in this primary assay is followed by the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the standard metric for antimicrobial potency.[10][11]
Protocol 2A: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation:
-
Select representative microbial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Prepare a bacterial/fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
-
Disk Application:
-
Prepare sterile blank paper disks (6 mm diameter). Impregnate disks with a defined amount of the test compound (e.g., 30 µ g/disk ).
-
Aseptically place the impregnated disks onto the surface of the agar.
-
Place control disks: a vehicle control (DMSO) and positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
-
Incubation & Measurement:
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
-
Protocol 2B: Broth Microdilution for MIC Determination
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth). Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation:
-
Add the standardized microbial inoculum (prepared as in Protocol 2A, but further diluted) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Include sterility controls (broth only) and growth controls (broth + inoculum, no compound).
-
-
Incubation & Reading:
-
Incubate the plate under the same conditions as the disk diffusion test.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Hypothetical Data Presentation
Table 2A: Disk Diffusion Results (Zone of Inhibition in mm)
| Microbial Strain | Gram Stain | Test Compound (30 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Amphotericin B (100 units/disk) |
| S. aureus | Positive | 18 | 25 | N/A |
| E. coli | Negative | 0 | 30 | N/A |
| C. albicans | N/A (Fungus) | 14 | N/A | 20 |
Table 2B: MIC Results (in µg/mL)
| Microbial Strain | MIC of Test Compound | MIC of Ciprofloxacin | MIC of Amphotericin B |
| S. aureus | 16 | 1 | N/A |
| C. albicans | 32 | N/A | 0.5 |
Antimicrobial Screening Workflow Diagram
Caption: Decision workflow from qualitative to quantitative antimicrobial testing.
Part 3: Preliminary Enzyme Inhibition Screening
Causality Behind Experimental Choice: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[12][13] Thiazole-containing molecules are known to act as inhibitors for various enzyme classes (e.g., kinases, proteases).[4] Without a predefined target for a novel compound, a pragmatic approach is to screen it at a single, relatively high concentration (e.g., 10 µM) against a commercially available panel of therapeutically relevant enzymes. This provides a rapid yes/no answer regarding potential interaction with key enzyme families and can guide future target identification efforts.[14]
Protocol 3: Generic Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for assessing inhibition using a universal kinase assay kit that measures ADP production, a common product of all kinase reactions.
-
Reagent Preparation:
-
Prepare assay buffer, kinase (e.g., from a panel like EGFR, VEGFR2, CDK2), substrate (a generic peptide), and ATP according to the assay kit manufacturer's protocol.
-
Prepare the test compound at a concentration that will yield a final assay concentration of 10 µM. Use a known kinase inhibitor (e.g., Staurosporine) as a positive control.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound or controls.
-
Add the specific kinase enzyme to initiate the reaction.
-
Add a mixture of the peptide substrate and ATP to start the kinase reaction.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add the detection reagent provided in the kit. This reagent contains a coupling enzyme system that uses the ADP generated to produce a fluorescent signal.
-
Incubate for a further 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence intensity on a suitable plate reader.
-
Calculate the percent inhibition relative to the vehicle (DMSO) control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Hypothetical Data Presentation
| Kinase Target | Therapeutic Area | % Inhibition at 10 µM |
| EGFR | Oncology | 15% |
| VEGFR2 | Oncology / Angiogenesis | 68% |
| CDK2 | Oncology / Cell Cycle | 8% |
| GSK3β | CNS / Metabolic | 5% |
Enzyme Inhibition Assay Principle
Caption: Principle of a fluorescence-based kinase inhibition assay.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
- IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Jetir. (2021). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
- BenchChem. (2025). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
- Biobide. What is an Inhibition Assay?. Biobide Blog.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- BioIVT. Enzyme Inhibition Studies. BioIVT.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Wikipedia. Disk diffusion test. Wikipedia.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Wikipedia. MTT assay. Wikipedia.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Abcam. (2023). Introduction to XTT assays for cell-viability assessment. Abcam.
- Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. NCBI Bookshelf.
- Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
- Rehman, A., & Patrick, W. M. (2022). Antimicrobial Susceptibility Testing.
- Wu, J. (2013). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. jetir.org [jetir.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. measurlabs.com [measurlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-N-methyl-1,3-thiazol-2-amine (CAS 37653-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N-methyl-1,3-thiazol-2-amine (CAS Number: 37653-33-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, synthesis methodologies, spectroscopic characterization, and explores its current and potential applications, with a particular focus on its role as a scaffold for kinase inhibitors in oncology and antimicrobial research. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of 2-aminothiazole have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] this compound, the subject of this guide, is a key intermediate and building block in the synthesis of more complex molecules within this class, offering a strategic point for molecular elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | Solid | |
| Canonical SMILES | CNc1ncc(Br)s1 | |
| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound typically follows established methodologies for the preparation of 2-amino-5-halothiazoles. The general strategy involves a two-step process: halogenation of a 2-aminothiazole precursor, followed by a nucleophilic substitution.[5]
General Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on well-established reactions for this class of compounds.
Figure 1: Plausible synthetic pathway for this compound.
Postulated Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the following is a representative procedure based on the synthesis of analogous compounds:
Step 1: Synthesis of 2-(Methylamino)-1,3-thiazole
-
To a solution of N-methylthiourea in a suitable solvent (e.g., ethanol), add an equimolar amount of an alpha-halo carbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylamino)-1,3-thiazole.
Step 2: Bromination of 2-(Methylamino)-1,3-thiazole
-
Dissolve the 2-(methylamino)-1,3-thiazole intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining the reaction temperature (typically at room temperature or slightly below).
-
Stir the reaction mixture until completion, as indicated by TLC.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if elemental bromine was used.
-
Neutralize the mixture with a base and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl and thiazole ring protons.
-
N-CH₃: A singlet or a doublet (if coupled to the N-H proton) would appear, likely in the range of δ 2.5-3.0 ppm.
-
Thiazole C4-H: A singlet for the proton on the thiazole ring would be expected, likely in the aromatic region (δ 6.5-7.5 ppm).
-
N-H: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
-
N-CH₃: A signal in the aliphatic region, typically around δ 30-40 ppm.
-
Thiazole C5-Br: The carbon atom attached to the bromine would be expected in the range of δ 100-115 ppm.
-
Thiazole C4: The C-H carbon of the thiazole ring would likely appear around δ 135-145 ppm.
-
Thiazole C2-N: The carbon atom of the amino-substituted position would be the most downfield, likely above δ 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A secondary amine N-H stretching vibration is expected as a single, relatively weak band in the region of 3350-3310 cm⁻¹.[6]
-
C-H Stretch: Aliphatic C-H stretching from the methyl group would be observed around 2960-2850 cm⁻¹.
-
C=N Stretch: The thiazole ring C=N stretching vibration would likely appear in the 1650-1550 cm⁻¹ region.
-
C-N Stretch: The C-N stretching of the aromatic amine would be expected in the range of 1335-1250 cm⁻¹.[6]
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 193 and an M+2 peak of similar intensity due to the presence of the bromine atom.
-
Fragmentation: Common fragmentation pathways for N-methyl amines involve alpha-cleavage.[7]
Applications in Drug Discovery and Development
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
Kinase Inhibition
Derivatives of 2-aminothiazole have been reported to inhibit a variety of kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[8]
-
Rho-associated kinases (ROCK): These are involved in various cellular processes, and their inhibitors have therapeutic potential in cardiovascular diseases and cancer.[9]
The bromine atom at the 5-position of this compound provides a convenient handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki and Stille couplings. This allows for the systematic exploration of the chemical space around the thiazole core to optimize interactions with the target kinase's active site.
Figure 2: Role of this compound as a scaffold for kinase inhibitors.
Anticancer and Antimicrobial Research
The development of novel anticancer and antimicrobial agents is a critical area of research. Thiazole derivatives have shown promise in both of these fields.[4][10] The ability to readily modify the structure of this compound makes it an attractive starting point for the synthesis of compound libraries for screening against various cancer cell lines and microbial strains.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the versatility of the 2-aminothiazole scaffold make it a key component in the design of novel kinase inhibitors and other therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that this information will facilitate further research and innovation in the field of medicinal chemistry.
References
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. library.dmed.org.ua [library.dmed.org.ua]
Methodological & Application
Introduction: The Strategic Importance of 2-Aminothiazole Functionalization
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-methyl-1,3-thiazol-2-amine
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates valued for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The ability to strategically functionalize this core structure is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4]
This application note provides a detailed, experience-driven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the causality behind experimental choices, from catalyst selection to reaction work-up, to provide a self-validating and robust methodology. The presence of the nitrogen-rich, electron-donating 2-(methylamino) group presents specific challenges, such as potential catalyst inhibition, making careful optimization critical for success.[5][6] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable starting point for synthesizing novel 5-aryl-N-methyl-1,3-thiazol-2-amine derivatives.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] A fundamental understanding of this mechanism is key to rational troubleshooting and optimization.
The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[3][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization may be required for specific boronic acids, particularly those that are sterically hindered or electronically deactivated.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) OR a combination of a Pd source like Pd₂(dba)₃ (1-2.5 mol%) and a ligand like SPhos (2-5 mol%).
-
Base: K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, condenser, inert atmosphere line (Argon or Nitrogen), standard glassware for work-up and purification.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). If using a two-component system, add the palladium source and the ligand.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the Pd(0) catalyst.[11]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add 5 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-N-methyl-1,3-thiazol-2-amine product.
Expert Insights: Rationale for Parameter Selection
The success of the Suzuki coupling, especially with challenging substrates, hinges on the judicious selection of each reaction component.
| Parameter | Recommended Choice(s) | Rationale & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source that requires no pre-activation.[12] Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) sources, respectively, that are often paired with ancillary ligands to form the active catalyst in situ.[4][12] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | For electron-rich heteroaryl bromides like our substrate, standard ligands like PPh₃ may be insufficient. Sterically hindered, electron-rich Buchwald-type phosphine ligands (e.g., SPhos , XPhos ) or trialkylphosphines are highly effective at promoting the challenging oxidative addition step and preventing catalyst deactivation.[5][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is essential for activating the boronic acid to facilitate transmetalation.[10] K₃PO₄ is often a superior choice for heteroaromatic couplings as it is a strong, non-nucleophilic base that works well in aqueous-organic mixtures.[13] Cs₂CO₃ is also highly effective but more expensive. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent is typically required. The addition of water is crucial for dissolving inorganic bases like K₃PO₄ and accelerates the transmetalation step.[14] 1,4-Dioxane is an excellent choice due to its high boiling point and ability to solubilize a wide range of organic reagents.[7] |
| Temperature | 80 - 120 °C | The C-Br bond of the thiazole is relatively robust, and elevated temperatures are generally required to drive the oxidative addition to completion.[12] Microwave heating can often accelerate the reaction significantly. |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[12] |
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[11]2. Switch to a more active ligand system (e.g., from PPh₃ to SPhos or XPhos).[5]3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | Hydrolysis of the boronic acid, especially if the reaction is prolonged. | 1. Minimize the amount of water in the solvent system if possible.2. Use a stronger base like K₃PO₄ which can sometimes accelerate the desired coupling over the side reaction.3. Consider adding the boronic acid in portions over the course of the reaction. |
| Dehalogenation of Starting Material | A common side reaction where the bromine is replaced by hydrogen. | 1. Change the ligand; sometimes a less electron-rich ligand can disfavor this pathway.2. Lower the reaction temperature or shorten the reaction time.3. Ensure the base is not excessively strong for the substrate. |
| Formation of Homocoupled Boronic Acid Byproduct | Oxygen-mediated side reaction of the boronic acid. | 1. Rigorously exclude oxygen from the reaction.2. Use the minimum effective excess of boronic acid (e.g., start with 1.1 equivalents).3. This byproduct can typically be separated during column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling offers an exceptionally effective and adaptable method for the C5-arylation of this compound. By understanding the mechanistic underpinnings and carefully selecting a well-matched catalyst system, base, and solvent, researchers can reliably access a diverse array of novel 2-aminothiazole derivatives. The protocol detailed herein, grounded in established principles and field-proven experience with related nitrogen-containing heterocycles, serves as a validated launchpad for synthetic campaigns in medicinal chemistry and materials science.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(7), 8846–8861. Available from: [Link]
- Marion, N., & Nolan, S. P. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Accounts of Chemical Research, 41(11), 1440-1449.
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]
-
ResearchGate. (n.d.). Table: Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
- Singh, R., & Singh, M. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Serbian Chemical Society, 76(9), 1249-1275.
-
ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]
-
ResearchGate. (2018). Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Hricovíniová, Z., & Heger, D. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(18), 4239. Available from: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives and studies of their antimicrobial activities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]
-
Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
-
Indian Journal of Chemistry. (2010). Synthesis of some new N-[4-acetyl-4,5- dihydro-5-(1-aryl-5-methyl-1H-1,2,3- triazol-4-yl)-5-methyl-1,3,4-thiadiazol- 2-yl]acetamide derivatives. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Heck Reaction with 5-Bromo-2-aminothiazoles
Introduction: The Strategic Importance of 2-Aminothiazoles and the Heck Reaction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The functionalization of this core structure is paramount for developing new chemical entities with tailored pharmacological profiles. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful method for C-C bond formation by coupling aryl or vinyl halides with alkenes.[1][2][3] This palladium-catalyzed transformation is particularly valuable for installing vinyl groups onto heterocyclic systems, providing access to key intermediates for drug discovery and materials science.
This guide provides an in-depth analysis and detailed protocols for applying the Heck reaction to 5-bromo-2-aminothiazoles. We will explore the critical parameters that govern the reaction's success, explain the mechanistic rationale behind component selection, and offer a field-proven, step-by-step protocol for researchers.
Understanding the Reaction: Mechanistic Pillars of the Heck Coupling
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][4][5] A comprehensive understanding of this cycle is essential for troubleshooting and optimizing reaction conditions. The primary stages are:
-
Catalyst Activation: If a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species, often by a phosphine ligand.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-aminothiazole, forming a Pd(II)-thiazolyl intermediate.[1][2] This is often the rate-determining step.
-
Olefin Coordination & Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the vinylated thiazole product and a palladium-hydride species.[2][4] This step typically proceeds to give the more thermodynamically stable trans-alkene.[3]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2] The base serves to quench the HBr generated during this process.[4]
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for 5-Bromo-2-aminothiazoles
The electronic properties of the 2-aminothiazole ring—specifically the electron-donating nature of the amino group—can influence the reactivity of the C5-Br bond. Therefore, careful selection of the catalyst system and reaction parameters is crucial for achieving high yields and avoiding side reactions.
Palladium Catalyst Precursor
Both Pd(0) and Pd(II) sources can be effective.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective choice. It is reduced in situ to Pd(0).[7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that often provides high activity.[7]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) catalyst where the ligand is pre-coordinated. Its use can simplify reaction setup as a separate ligand is not always required.[8]
Recommendation: For general screening, Pd(OAc)₂ is an excellent starting point due to its stability and reliability.
Phosphine Ligands
The ligand stabilizes the palladium center, modulates its reactivity, and promotes the oxidative addition step. The choice of ligand is often the most critical factor for success.
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many applications.[7]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): More electron-rich and bulkier than PPh₃, which can sometimes enhance reaction rates.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A highly electron-rich and sterically demanding ligand, particularly effective for less reactive substrates like aryl chlorides, and thus a strong candidate for heteroaryl bromides.[9] Its use can often lead to milder reaction conditions.[9]
Recommendation: Start with PPh₃ for initial trials. If reactivity is low, switching to a bulkier, more electron-rich ligand like P(t-Bu)₃ is a logical next step.[9]
Base
The base is required to neutralize the hydrobromic acid generated in the catalytic cycle. Its strength and composition can significantly impact the reaction.
-
Organic Bases (e.g., Triethylamine, Et₃N): Homogeneous, but can sometimes lead to side reactions.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): Heterogeneous, generally robust, and effective. Cesium carbonate (Cs₂CO₃) is milder and more soluble than other carbonates and can be particularly effective for challenging couplings.[9]
Recommendation: K₂CO₃ or Na₂CO₃ are excellent, cost-effective first choices. For substrates that are sensitive or prone to decomposition, the milder Cs₂CO₃ may provide superior results.[10][11]
Solvent
High-boiling, polar aprotic solvents are typically required to facilitate the reaction and maintain solubility of the catalyst and reagents.
-
DMF (N,N-Dimethylformamide): A common and effective solvent for Heck reactions.[7][10]
-
NMP (N-Methyl-2-pyrrolidone): Another excellent high-boiling solvent, shown to be effective for Heck reactions on thiazole scaffolds.[8]
-
Dioxane: A less polar option that can be optimal, particularly when using bulky ligands like P(t-Bu)₃.[9]
Recommendation: DMF or NMP are highly reliable solvents for this transformation.[7][8]
Data Summary: Representative Heck Reaction Conditions
The following table summarizes typical conditions for Heck reactions involving aryl bromides, providing a starting point for optimization with 5-bromo-2-aminothiazole substrates.
| Component | Example Reagent | Typical Loading/Conc. | Rationale & Comments |
| Aryl Halide | 5-Bromo-2-aminothiazole | 1.0 equiv | The limiting reagent in the reaction. |
| Alkene | Styrene, n-Butyl Acrylate | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Lower catalyst loading is preferred for process efficiency. |
| Ligand | PPh₃ or P(t-Bu)₃ | 2 - 10 mol% | Pd:Ligand ratio of 1:2 to 1:4 is common. |
| Base | K₂CO₃, Et₃N, Cs₂CO₃ | 2.0 - 3.0 equiv | Sufficient excess is needed to neutralize the generated acid. |
| Solvent | DMF, NMP, Dioxane | 0.1 - 0.5 M | Concentration should ensure all components remain dissolved. |
| Temperature | 100 - 140 °C | - | Higher temperatures are often required for C-Br bond activation.[7][8] |
Experimental Protocol: Heck Coupling of 5-Bromo-2-aminothiazole with Styrene
This protocol provides a robust starting point for the vinylation of 5-bromo-2-aminothiazoles.
Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Materials:
-
5-Bromo-2-aminothiazole (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminothiazole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen.
-
Reagent Addition: Using a syringe, add anhydrous DMF followed by styrene.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup (Aqueous): Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-styryl-2-aminothiazole product.
Conclusion and Future Perspectives
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of the 5-position of 2-aminothiazoles. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields and predictable outcomes. The protocol provided herein serves as a validated starting point, which can be further optimized based on the specific electronic and steric properties of the alkene coupling partner. Future advancements, including the use of more active catalyst systems or reactions in greener solvents, will continue to enhance the utility of this powerful transformation in the synthesis of novel thiazole derivatives for drug discovery and beyond.
References
- Vertex AI Search. (n.d.). Heck Reaction. Retrieved January 20, 2026.
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 20, 2026, from [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability.
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved January 20, 2026, from [Link]
- de Vries, A. H. M., & de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley.
-
Chemistry LibreTexts. (2023). Heck reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved January 20, 2026.
- National Institutes of Health. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved January 20, 2026.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2018). Chemistry – A European Journal.
- MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved January 20, 2026.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
- Chemistry LibreTexts. (2023). 25.6: Heck reaction. Retrieved January 20, 2026.
- Beilstein-Institut. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved January 20, 2026.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-N-methyl-1,3-thiazol-2-amine. N-functionalized 2-aminothiazoles are privileged scaffolds in medicinal chemistry and materials science. This guide details the underlying catalytic principles, offers a robust, step-by-step protocol for coupling with a representative secondary amine (morpholine), and provides critical insights into reaction optimization and troubleshooting. The protocols and principles described herein are designed for researchers, chemists, and drug development professionals seeking to efficiently construct C-N bonds with this challenging heterocyclic substrate.
Introduction and Scientific Context
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds between aryl/heteroaryl (pseudo)halides and a vast array of amine nucleophiles.[1] This transformation has revolutionized synthetic approaches to pharmaceuticals and functional materials, where the aryl amine motif is ubiquitous.[2]
The substrate of focus, this compound, presents a unique challenge. Heteroaryl amines, particularly electron-rich systems like 2-aminothiazoles, can be problematic substrates in palladium catalysis.[3] Potential coordination of the endocyclic thiazole nitrogen or the exocyclic amine to the palladium center can lead to catalyst inhibition. Therefore, the judicious selection of the catalyst system—specifically the ligand—is paramount for achieving high efficiency and yield. This guide leverages advanced, sterically hindered biaryl phosphine ligands, which have been specifically developed to overcome these challenges.[2][4][5]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) redox cycle.[4][6] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the formation of a monoligated, highly reactive L1Pd(0) active species, accelerates both oxidative addition and reductive elimination, and prevents the formation of inactive catalyst dimers.[2][5]
The key steps are:
-
Activation & Formation of the Active Catalyst: Pre-catalysts, such as the G3 or G4 palladacycles, are typically used. In the presence of a base, these rapidly convert to the active monoligated Pd(0) species, L-Pd(0).[3]
-
Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the C-Br bond of the 5-bromothiazole. This is often the rate-determining step of the catalytic cycle.[6][7] The oxidation state of palladium changes from Pd(0) to Pd(II).
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base (e.g., Sodium tert-butoxide) then deprotonates the coordinated amine to form a more nucleophilic palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, releasing the aminated product. The palladium catalyst is simultaneously reduced from Pd(II) back to the active Pd(0) state, thus closing the catalytic cycle.[4][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Exemplar Protocol: Coupling with Morpholine
This protocol details the reaction of this compound with morpholine. It is a robust starting point that can be adapted for other secondary amines.
3.1. Materials and Equipment
-
Starting Materials: this compound, Morpholine
-
Catalyst System: XPhos Pd G3 (or a similar G3/G4 pre-catalyst)
-
Ligand (if not using a pre-catalyst): XPhos
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
Glassware: Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap, magnetic stir bar
-
Atmosphere: Inert gas (Argon or Nitrogen) manifold or glovebox
-
Workup Reagents: Saturated aqueous NH4Cl, Ethyl acetate (EtOAc), brine, anhydrous Na2SO4 or MgSO4
-
Purification: Silica gel for column chromatography
3.2. Reagent Table
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 209.08 | 209 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 | 864.55 | 17.3 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous, Degassed Toluene | - | 5 mL | - | - |
3.3. Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: All steps must be performed under an inert atmosphere of argon or nitrogen to protect the catalyst from oxygen. A glovebox is ideal. If using Schlenk techniques, ensure all glassware is thoroughly oven- or flame-dried.[9]
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (209 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).[9]
-
Sealing and Purging: Seal the vial with a PTFE-lined septum cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir for 2-3 minutes to dissolve the solids. Finally, add morpholine (105 mg, 1.2 mmol) via syringe.
-
Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C.[9]
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The progress can be monitored by TLC or LC-MS. To sample, briefly remove the vial from heat, cool, and quickly take an aliquot under a positive pressure of argon.
-
Workup: Once the reaction is complete (as judged by consumption of the starting material), cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[9]
-
Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the desired product, 4-(2-(methylamino)thiazol-5-yl)morpholine.
Optimization and Troubleshooting
Achieving high yields with challenging substrates often requires optimization.[10]
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Issue: Low conversion. Solution: Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are superior for heteroaryl substrates.[4] If XPhos gives poor results, screen other ligands. The choice of ligand can dramatically affect reaction rate and yield.[5] Pre-catalysts (G3/G4) are often more reliable than generating the catalyst in situ.[3] |
| Base Selection | Issue: Substrate decomposition or low yield. Solution: NaOtBu is a strong, effective base.[3] If base-sensitive functional groups are present, weaker bases like K3PO4 or Cs2CO3 can be tested, although this may require higher temperatures or longer reaction times.[8] Soluble organic bases like DBU are also an option for sensitive substrates.[11] |
| Solvent Choice | Issue: Poor solubility or side reactions. Solution: Toluene and 1,4-dioxane are standard. Ethereal solvents like THF or CPME can also be effective.[3] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[3] |
| Temperature | Issue: No reaction or decomposition. Solution: A typical range is 80-110 °C. If the reaction is sluggish, increasing the temperature may help. If decomposition is observed, the temperature should be lowered. |
| Side Reactions | Issue: Unidentified byproducts. Solution: The primary side reaction to watch for is hydrodehalogenation (replacement of -Br with -H). This can sometimes be minimized by adjusting the catalyst loading or ligand.[9] Another potential side reaction is homocoupling of the starting materials.[9] |
Product Characterization
The final product, 4-(2-(methylamino)thiazol-5-yl)morpholine, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic signals for the thiazole ring proton, the N-methyl group, and the morpholine protons. The thiazole proton signal will likely appear as a singlet in the aromatic region (approx. 6.5-7.5 ppm). The N-methyl group will be a singlet around 3.0 ppm, and the morpholine protons will appear as two multiplets (or triplets) in the 3.0-4.0 ppm range.
-
¹³C NMR: Key signals would include those for the thiazole ring carbons (approx. 100-170 ppm), the N-methyl carbon (approx. 30-40 ppm), and the morpholine carbons (approx. 45-70 ppm).
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the product (C8H13N3OS), confirming the elemental composition.
-
Purity: Purity should be assessed by HPLC or qNMR.
Experimental Workflow Diagram
Caption: Summary of the experimental workflow from setup to characterization.
References
-
Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Singleton, D. A., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 8(1), 473-479.
-
The Cynaptics. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Litwiller, L., et al. (n.d.). Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. American Chemical Society. Retrieved from [Link]
- Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E, E67, o259.
-
ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application and Protocol for the Synthesis of Thiazolo[3,2-a]pyrimidines Utilizing 5-Bromo-N-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[3,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1] This document provides a detailed guide for the synthesis of substituted thiazolo[3,2-a]pyrimidines, commencing with the versatile building block, 5-Bromo-N-methyl-1,3-thiazol-2-amine. We present a robust protocol based on the well-established reaction of 2-aminothiazoles with β-dicarbonyl compounds, offering insights into the reaction mechanism, experimental setup, and characterization of the resulting fused heterocyclic system. The strategic inclusion of the N-methyl and 5-bromo substituents on the starting thiazole offers valuable handles for further structural diversification, a key consideration in modern drug discovery.
Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Core
Thiazolo[3,2-a]pyrimidines are fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural resemblance to purine bases allows them to interact with various biological targets, leading to a broad spectrum of therapeutic effects.[1] The development of efficient and versatile synthetic routes to access novel analogues of this scaffold is therefore of paramount importance for the exploration of new chemical space and the discovery of next-generation therapeutics.
The strategic use of substituted 2-aminothiazoles as precursors allows for the introduction of chemical diversity into the final thiazolo[3,2-a]pyrimidine products. The starting material at the heart of this guide, this compound, is a particularly attractive building block. The N-methyl group can influence the compound's pharmacokinetic properties, while the 5-bromo substituent serves as a versatile anchor for post-synthetic modifications via cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy: Annulation of the Pyrimidine Ring
The most common and efficient method for the construction of the thiazolo[3,2-a]pyrimidine core from a 2-aminothiazole precursor is through a condensation and cyclization reaction with a suitable 1,3-dielectrophilic species, typically a β-dicarbonyl compound such as a β-ketoester. This reaction proceeds via an initial condensation between the exocyclic amino group of the thiazole and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic thiazole nitrogen and the second carbonyl group, and subsequent dehydration to yield the aromatic fused system.
Detailed Experimental Protocol
This protocol details the synthesis of 2-Bromo-5,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethyl acetoacetate (1.2 eq) to the flask.
-
Acid Catalyst: Slowly and carefully add polyphosphoric acid (PPA) (10 eq by weight) or concentrated sulfuric acid (catalytic amount, e.g., 5-10 mol%) to the reaction mixture with stirring. The addition of PPA will result in a thick slurry.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-Bromo-5,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one.
Reaction Mechanism
The formation of the thiazolo[3,2-a]pyrimidine ring system from a 2-aminothiazole and a β-ketoester proceeds through a well-established reaction pathway.
Causality Behind Experimental Choices:
-
Acid Catalyst: The use of a strong acid like PPA or H₂SO₄ is crucial for protonating the carbonyl oxygen of the β-ketoester, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminothiazole. The acid also acts as a dehydrating agent in the final step to drive the reaction towards the aromatic product.
-
Excess β-Ketoester: A slight excess of the β-ketoester is often used to ensure complete consumption of the starting aminothiazole.
-
Heating: The reaction requires thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization and dehydration steps.
-
Aqueous Work-up: The use of ice and subsequent neutralization is essential to quench the reaction, neutralize the strong acid catalyst, and precipitate the crude product.
Data Presentation
The following table provides expected data for the synthesized compound. Actual results may vary based on experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromo-5,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one | C₈H₇BrN₂OS | 263.12 | 60-75 | Off-white to pale yellow solid | ~2.4 (s, 3H, CH₃), ~3.6 (s, 3H, N-CH₃), ~6.5 (s, 1H, pyrimidine-H) | Signals for methyl groups, aromatic carbons, carbonyl carbon, and C-Br |
Trustworthiness and Self-Validation
The protocol described is based on established and widely published methods for the synthesis of thiazolo[3,2-a]pyrimidines.[1] The identity and purity of the synthesized compound should be rigorously confirmed through a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected proton and carbon signals and their respective chemical environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the pyrimidinone ring.
-
Melting Point Analysis: To assess the purity of the final product.
Consistent and reproducible data across these analytical techniques will validate the success of the synthesis.
Authoritative Grounding and Future Directions
The synthesis of thiazolo[3,2-a]pyrimidines from 2-aminothiazoles and β-dicarbonyl compounds is a cornerstone of heterocyclic chemistry. The strategic choice of this compound as the starting material opens up avenues for further chemical exploration. The bromine atom at the 2-position (renumbered from the 5-position of the starting material) of the final product is a key functional handle for introducing further diversity. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents. This post-synthetic modification capability is highly valuable in the context of drug discovery for the rapid generation of analogues for SAR optimization.
References
- Hassan, G. S., El-Messery, S. M., & Abbas, A. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic Chemistry, 74, 41–52.
- Devi, A., Agrawal, N., & Gaurav, A. (2023). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Letters in Organic Chemistry, 20(1), 1-15.
- Wu, F. Y., Luo, Y., & Hu, C. B. (2018). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry, 38(1), 65-79.
- Abdel Moty, S. G., Hussein, M. A., Abdel Aziz, S. A., & Abou-Salim, M. A. (2016). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Saudi Pharmaceutical Journal, 24(2), 119–132.
Sources
Application Notes and Protocols for the Strategic Functionalization of the C5 Position of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3][4] Its ability to engage in various biological interactions makes it a highly sought-after template in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][3][5] Strategic functionalization of the 2-aminothiazole core is paramount for modulating its physicochemical properties and biological activity. Among the modifiable positions, the C5 position offers a key vector for structural diversification, profoundly influencing the molecule's interaction with its biological target.
This comprehensive guide provides an in-depth exploration of synthetic methodologies for the selective functionalization of the C5 position of 2-aminothiazoles. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their execution.
The Strategic Importance of C5 Functionalization
The C5 position of the 2-aminothiazole ring is electronically distinct. The amino group at the C2 position enriches the ring with electron density, making the C5 position particularly susceptible to electrophilic attack. This inherent reactivity allows for a range of functionalization strategies that are crucial for structure-activity relationship (SAR) studies in drug development.[1] Introducing substituents at C5 can modulate lipophilicity, introduce new hydrogen bonding motifs, and provide attachment points for larger, more complex fragments, all of which are critical for optimizing pharmacological profiles.
C5-Halogenation: A Gateway to Further Diversification
Halogenation, particularly bromination and chlorination, of the C5 position is a fundamental transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions. The resulting 5-halo-2-aminothiazoles are key intermediates for the introduction of aryl, heteroaryl, and other carbon-based substituents.[6][7]
Mechanism of Electrophilic Halogenation
The halogenation of 2-aminothiazoles proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group at C2 activates the thiazole ring, directing the electrophilic halogen to the C5 position. The reaction is believed to proceed through an addition-elimination pathway involving a Δ²-thiazoline intermediate.[8]
Workflow for C5-Halogenation
Caption: General workflow for the C5-halogenation of 2-aminothiazoles.
Protocol 1: C5-Bromination using Copper(II) Bromide (CuBr₂)
This protocol offers high regioselectivity for the C5 position with excellent yields.[9]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Copper(II) Bromide (CuBr₂) (1.0 - 1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
0.1 M Aqueous ammonia
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 0.1 M aqueous ammonia.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the 5-bromo-2-aminothiazole.[9]
Protocol 2: C5-Bromination using N-Bromosuccinimide (NBS)
NBS is a widely used and effective reagent for the bromination of 2-aminothiazoles.[7][10]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile or Dichloromethane (solvent)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add NBS (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.[10]
| Reagent | Typical Conditions | Advantages | Considerations |
| CuBr₂ | Acetonitrile, Room Temp | High regioselectivity for C5[11][9] | Metal waste |
| NBS | Acetonitrile or DCM, Room Temp | Readily available, efficient[7][12] | Potential for over-bromination, requires careful stoichiometry control[9] |
| Enzymatic | Aqueous buffer, Vanadium-dependent haloperoxidase | High selectivity, mild conditions[9][13] | Requires specialized enzymes |
Direct C-H Arylation: A Modern Approach to C-C Bond Formation
Direct C-H arylation has emerged as a powerful and atom-economical method for forging carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like the 5-halo-2-aminothiazoles.[14][15][16] Palladium catalysis has been particularly successful in promoting the direct arylation of the C5 position of thiazole derivatives.[16][17]
Mechanistic Considerations in Palladium-Catalyzed C-H Arylation
The mechanism of palladium-catalyzed direct C-H arylation of 2-aminothiazoles is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation pathway. The electron-rich nature of the C5 position favors these mechanisms.
Workflow for Palladium-Catalyzed C5-H Arylation
Caption: General workflow for the direct C5-H arylation of 2-aminothiazoles.
Protocol 3: Palladium-Catalyzed Direct C5-Arylation of 2-Isobutylthiazole
This protocol demonstrates a highly efficient method for the C5-arylation of a substituted thiazole using a palladium N-heterocyclic carbene (Pd-NHC) complex as the catalyst.[16]
Materials:
-
2-Isobutylthiazole (1.0 mmol)
-
Substituted (hetero)aryl bromide (1.0 mmol)
-
[Pd(μ-Cl)Cl(SIMes)]₂ (1 mol%)
-
Potassium acetate (KOAc) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the Pd-NHC catalyst (1 mol%), 2-isobutylthiazole (1.0 mmol), the (hetero)aryl bromide (1.0 mmol), and KOAc (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add DMA (2 mL) via syringe.
-
Heat the reaction mixture at 120 °C for the required time (typically 1-12 hours, monitor by GC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the C5-arylated 2-isobutylthiazole.[16]
| Catalyst System | Key Features | Scope |
| Pd-NHC Complexes | High efficiency, low catalyst loading, tolerates air and moisture in some cases.[16] | Broad scope of (hetero)aryl bromides, including sterically hindered ones.[16] |
| Pd(OAc)₂/Ligand | Readily available catalyst precursor. | Effective for a range of azoles.[17] |
| Cu-mediated | Can offer different regioselectivity compared to palladium.[18] | Useful for specific substrates and arylating agents. |
C5-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for constructing C-C bonds. In the context of 2-aminothiazoles, it is particularly valuable for introducing aryl or heteroaryl moieties at the C5 position, starting from a 5-bromo-2-aminothiazole intermediate.[6][13]
Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-2-aminothiazole
This protocol describes a typical Suzuki-Miyaura coupling to generate a 5-aryl-2-aminothiazole derivative.
Materials:
-
5-Bromo-2-aminothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 5-bromo-2-aminothiazole derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in halogenation | Incomplete reaction, decomposition of product. | Increase reaction time, use a milder halogenating agent, or perform the reaction at a lower temperature.[9] |
| Formation of di-halogenated product | Excess halogenating agent, high reaction temperature. | Use a strict 1:1 stoichiometry of the 2-aminothiazole to the halogenating agent. Lower the reaction temperature.[9] |
| Poor conversion in C-H arylation | Inactive catalyst, inappropriate base or solvent. | Screen different palladium catalysts, ligands, bases, and solvents. Ensure anhydrous and anaerobic conditions if required. |
| Low yield in Suzuki coupling | Inactive catalyst, poor solubility of reagents. | Use a different palladium catalyst/ligand system. Employ a co-solvent to improve solubility. Ensure the base is sufficiently strong. |
Conclusion
The functionalization of the C5 position of 2-aminothiazoles is a critical aspect of leveraging this privileged scaffold in drug discovery. The methodologies outlined in this guide, from classic halogenation to modern direct C-H arylation, provide a robust toolkit for chemists to synthesize diverse libraries of 2-aminothiazole derivatives for biological evaluation. Careful selection of reagents and optimization of reaction conditions, guided by the protocols and insights provided herein, will enable the efficient and strategic exploration of chemical space around this important heterocyclic core.
References
- Barlaam, B., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- BenchChem. (n.d.). Bromination of 2-Aminothiazoles with N-Bromosuccinimide. BenchChem Technical Support Center.
- El-Metwaly, N., et al. (n.d.). Synthesis of 2-amino-5-arylazothiazoles 4a-c.
- Li, Y., et al. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
- BenchChem. (n.d.). Bromination of 2-Amino-4-t-butylthiazole. BenchChem Technical Support Center.
- (2025-07-28). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Keypour, H., et al. (2025-02-20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- McGowan, M. A., et al. (n.d.). Palladium-catalyzed N-arylation of 2-aminothiazoles.
- McGowan, M. A., et al. (2012).
- (Patent) Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
- Zocher, F., et al. (n.d.). Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases.
- Jawale, D. V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Calo, V., et al. (n.d.). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Bellina, F., et al. (n.d.). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole.
- Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Singh, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
- McGowan, M. A., et al. (2013).
- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Compton, V. J., et al. (1992). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Sci-Hub.
- Kumar, R., et al. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II)
- Daugulis, O., et al. (2025-08-07). Direct arylation of imidazo[2,1-b]thiazoles and thiazoles with aryl iodides via CuCl2/PPh3-catalyzed C-H bond functionalization.
- Gök, Y., et al. (n.d.). C-H Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. (n.d.).
- Khalifa, M. E. (n.d.).
- Huang, J.-R., et al. (2013). Rhodium(III)-Catalyzed Direct Selective C(5)
- Daugulis, O., et al. (n.d.). Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids.
- McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- de Souza, M. V. N. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.
- Bellina, F., et al. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.
- Al-Zoubi, R. M., et al. (2024-09-02). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
- Rovis, T., et al. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 17. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 5-Bromo-1,3-thiazol-2-amines
Abstract
This comprehensive guide details the experimental procedures for the N-alkylation of 5-bromo-1,3-thiazol-2-amines, a critical transformation in medicinal chemistry for the synthesis of novel therapeutic agents. The 2-aminothiazole scaffold is a privileged structure, and its functionalization via N-alkylation allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1] This document provides researchers, scientists, and drug development professionals with a selection of robust and validated protocols, an in-depth discussion of the underlying chemical principles, and practical insights into potential challenges and optimization strategies. We will explore classical N-alkylation with alkyl halides, reductive amination, and touch upon factors influencing regioselectivity, a crucial aspect of this particular synthesis.
Introduction: The Significance of N-Alkylated 2-Amino-5-bromothiazoles
The 2-aminothiazole moiety is a cornerstone in the design of biologically active molecules, appearing in a wide array of approved pharmaceuticals. The introduction of a bromine atom at the 5-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding the accessible chemical space. N-alkylation of the 2-amino group is a frequently employed strategy to fine-tune the molecule's interaction with biological targets and to optimize its drug-like properties. This guide aims to provide a detailed and practical resource for chemists engaged in the synthesis of this important class of compounds.
Mechanistic Considerations and Regioselectivity
The N-alkylation of 2-aminothiazoles can proceed through various pathways, with the regioselectivity of the reaction (alkylation of the exocyclic vs. endocyclic nitrogen) being a key consideration.
Exocyclic vs. Endocyclic N-Alkylation
The 2-aminothiazole scaffold possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic ring nitrogen. The desired transformation for modulating biological activity is typically the alkylation of the exocyclic amino group. However, under certain conditions, alkylation can occur at the endocyclic nitrogen, leading to the formation of a thiazolium salt.
A study on the reaction of 2-amino-1,3-benzothiazole with α-iodo ketones in the absence of a base demonstrated that alkylation occurs preferentially on the endocyclic nitrogen.[2] This is followed by an intramolecular cyclization. While this specific reaction leads to a different class of compounds, it highlights the potential for endocyclic alkylation, particularly with reactive alkylating agents and in the absence of a base to deprotonate the exocyclic amine.
Conversely, many protocols for N-alkylation of 2-aminothiazoles, especially those employing a base, lead to the desired exocyclic substitution. The choice of reaction conditions is therefore critical in directing the regiochemical outcome.
Recommended Protocols
The following protocols are established methods for the N-alkylation of 2-aminothiazoles and are applicable to 5-bromo-1,3-thiazol-2-amines.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of the 2-aminothiazole with an alkyl halide in the presence of a base. The base is crucial for deprotonating the exocyclic amino group, increasing its nucleophilicity and promoting the desired reaction.
Experimental Workflow:
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask or a microwave-safe vial, add 5-bromo-1,3-thiazol-2-amine (1.0 equiv.), the desired alkyl halide (1.1-1.5 equiv.), and a suitable base (e.g., potassium carbonate, 2-3 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Reaction Conditions:
-
Conventional Heating: Stir the mixture at an elevated temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: For accelerated reactions, seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).[1]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Exemplary Conditions for Classical N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 h | 85-95 |
| 2 | Ethyl iodide | NaH | THF | 60 | 6 h | 70-80 |
| 3 | 1-bromobutane | Cs₂CO₃ | ACN | 120 (µW) | 30 min | 80-90 |
Protocol 2: Reductive Amination
Reductive amination is a versatile and often milder alternative to classical N-alkylation, particularly for the introduction of alkyl groups from aldehydes and ketones. This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.
Experimental Workflow:
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1,3-thiazol-2-amine (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous sodium sulfate or a catalytic amount of acetic acid may be beneficial.
-
Reduction: Cool the reaction mixture in an ice bath.
-
For reductions in methanol, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.
-
For reductions in DCE, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is a commonly used and milder reducing agent.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Table 2: Exemplary Conditions for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | MeOH | 0 to RT | 3 | 80-90 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 12 | 75-85 |
| 3 | Isovaleraldehyde | NaBH₄ | MeOH | 0 to RT | 4 | 82-92 |
Potential Challenges and Troubleshooting
-
Dialkylation: The product of monoalkylation is also an amine and can potentially react with the alkylating agent to form a dialkylated product. This can often be minimized by using a slight excess of the starting amine or by slowly adding the alkylating agent.
-
Side Reactions of the Bromo Substituent: While generally stable, the bromo group at the 5-position could potentially undergo side reactions under harsh conditions, such as high temperatures or with strongly nucleophilic or basic reagents. Careful monitoring of the reaction is advised. For sensitive substrates, milder conditions (e.g., reductive amination) may be preferable.
-
Purification: The polarity of the N-alkylated products can vary significantly depending on the nature of the introduced alkyl group. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from starting materials and byproducts.
Characterization of Products
The successful synthesis of N-alkylated 5-bromo-1,3-thiazol-2-amines should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the alkyl group and the characteristic signals of the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring reaction progress and assessing the purity of the final compound.
Conclusion
The N-alkylation of 5-bromo-1,3-thiazol-2-amines is a valuable synthetic operation for the generation of novel compounds with potential therapeutic applications. By carefully selecting the appropriate protocol, whether classical N-alkylation or reductive amination, and by being mindful of the potential for regiochemical and other side reactions, researchers can efficiently synthesize a diverse range of N-alkylated derivatives. The methods outlined in this guide provide a solid foundation for the successful execution of these important transformations.
References
-
Kovtunenko, V. O., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2213. [Link]
-
Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]
-
Kumar, A., & Kumar, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
-
Wikipedia. (2023). Amine alkylation. [Link]
Sources
Application Notes and Protocols for Developing Anticancer Agents from 5-Bromo-N-methyl-1,3-thiazol-2-amine
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of several clinically approved anticancer drugs.[1][2] This document provides a comprehensive guide for researchers on the initial stages of developing novel anticancer agents from the lead compound 5-Bromo-N-methyl-1,3-thiazol-2-amine . We outline a strategic workflow, from initial cytotoxicity screening to mechanistic elucidation, focusing on its potential interaction with the PI3K/Akt signaling pathway, a cascade frequently dysregulated in human cancers.[3][4] Detailed, field-proven protocols for key in vitro assays are provided to ensure robust and reproducible data generation.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Oncology
Thiazole derivatives are recognized for their diverse biological activities, including potent antiproliferative effects.[5] This heterocyclic moiety is a key structural component in successful chemotherapeutics like Dasatinib and Ixazomib, which highlights its importance in the design of new anticancer drugs.[1][2] The nitrogen and sulfur atoms within the thiazole ring are capable of forming crucial hydrogen bonds and coordinating with biological targets, making it an excellent building block for interacting with the active sites of enzymes and proteins involved in cancer progression.[1][2]
This compound (CAS: 37653-33-1) is a promising starting point for a drug discovery campaign.[6] Its structure presents opportunities for further chemical modification to optimize efficacy, selectivity, and pharmacokinetic properties, a common strategy in lead optimization.[7]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 37653-33-1 | [6] |
| Molecular Formula | C₄H₅BrN₂S | [6] |
| Molecular Weight | 193.06 g/mol | [6] |
| Structure | CNc1ncc(Br)s1 | [6] |
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[8][9] Its components are frequently mutated or over-activated in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] Activated Akt, a serine/threonine kinase, phosphorylates numerous downstream substrates that promote cell cycle progression and inhibit apoptosis.[3] We hypothesize that this compound or its subsequent derivatives may exert their anticancer effects by inhibiting key components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Strategy for Anticancer Evaluation
A tiered screening approach is essential for efficiently evaluating a lead compound. This workflow prioritizes resources by advancing only the most promising candidates to more complex and resource-intensive assays.[10][11]
Caption: A tiered workflow for evaluating novel anticancer compounds.
Detailed Application Protocols
For all protocols, it is crucial to include proper controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a known anticancer agent (e.g., Doxorubicin).
-
Blank: Wells containing only media and assay reagents for background subtraction.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]
Materials:
-
6-well plates
-
Test compound and controls
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
Procedure:
-
Cell Treatment: Seed 1x10⁶ cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound (at its IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. To harvest adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.[17]
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[18]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to prevent the staining of double-stranded RNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Generate a histogram of fluorescence intensity. The G0/G1 peak will have 2N DNA content, while the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. Quantify the percentage of cells in each phase.
Data Interpretation and Future Directions
Expected Outcomes:
| Assay | Expected Result for Active Compound | Implication |
| MTT Assay | Low IC50 value (e.g., < 10 µM) | Potent cytotoxic/antiproliferative activity. |
| Annexin V/PI | Increase in Annexin V positive cells | The compound induces apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M arrest) | The compound interferes with cell cycle progression. |
A successful lead compound will exhibit potent cytotoxicity, which is mechanistically driven by the induction of apoptosis and/or cell cycle arrest. If these results are observed, the next logical step is to validate the hypothesized mechanism. This can be achieved via Western Blot analysis to probe for key proteins in the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (p-Akt) without a significant change in total Akt levels would provide strong evidence that the compound is acting on the intended pathway.[9] These collective findings would build a robust case for advancing the compound to lead optimization and subsequent in vivo studies.[11]
References
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
PI3K/Akt signalling pathway and cancer - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 20, 2026, from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
-
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 20, 2026, from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). ACS Omega. Retrieved January 20, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Lead Phytochemicals for Anticancer Drug Development - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Cell Cycle Tutorial Contents. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 20, 2026, from [Link]
-
Examples of thiazole- and pyrazole-based anti-cancer drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cell cycle analysis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Nature: a vital source of leads for anticancer drug development. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Editorial: Discovery of small molecule lead compounds: a driving force to unravel new anti-cancer targets and mechanisms, Volume II. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thiazole in the Targeted Anticancer Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Lead/Drug Discovery from Natural Resources. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Note: 5-Bromo-N-methyl-1,3-thiazol-2-amine as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to engage in diverse non-covalent interactions with biological targets has led to its incorporation into drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antihypertensive agents.[4][5] The functionalization of this core structure through combinatorial chemistry allows for the systematic exploration of chemical space, accelerating the identification of novel therapeutic leads. This application note provides a detailed guide for the use of 5-Bromo-N-methyl-1,3-thiazol-2-amine, a key building block for the generation of diverse chemical libraries. We will delve into field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Building Block: this compound
The strategic placement of a bromine atom at the 5-position of the 2-(methylamino)thiazole core renders this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. The N-methyl group provides a subtle but significant modification compared to the primary 2-aminothiazole, potentially influencing solubility, metabolic stability, and hydrogen bonding capacity of the final compounds. This guide will provide researchers with the necessary protocols to leverage this versatile building block for the creation of extensive and diverse compound libraries.
Part 1: Library Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6] This reaction is a workhorse in combinatorial chemistry due to its broad functional group tolerance and the vast commercial availability of boronic acids and their derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Visualizing the Combinatorial Workflow
Caption: Combinatorial synthesis workflow using Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point and may be optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane. Add this catalyst solution to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the remaining degassed dioxane and water mixture to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Choices:
-
Catalyst/Ligand System: The Pd(OAc)₂/SPhos system is highly effective for the coupling of electron-rich heteroaryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing decomposition of sensitive functional groups on the coupling partners.
-
Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle. Degassing is crucial to prevent oxidation of the palladium catalyst.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 6 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 8 | High |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | Good |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 6 | Good to High |
Yields are based on analogous reactions in the literature and should be considered estimates pending optimization for this specific substrate.
Part 2: Library Diversification via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][7][8] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines from aryl halides.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[5][7] The choice of ligand is paramount to the success of this reaction, as it influences the stability of the catalytic intermediates and the rate of reductive elimination.
Visualizing the Combinatorial Workflow
Caption: Combinatorial synthesis workflow using Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This general protocol can be adapted for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Choices:
-
Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is a versatile and highly active catalyst for the amination of a broad range of aryl bromides. Xantphos is a wide bite-angle ligand that facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: Cesium carbonate is a strong inorganic base that is effective for the deprotonation of a wide variety of amines and is generally well-tolerated by many functional groups. For less nucleophilic amines, a stronger base like sodium tert-butoxide may be required.
-
Solvent: Toluene and dioxane are common high-boiling aprotic solvents that are well-suited for this reaction. The choice of solvent can sometimes influence the reaction rate and yield.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine (R¹R²NH) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | High |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 18 | Good |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | Good to High |
| N-Methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | Moderate to Good |
Yields are based on analogous reactions in the literature and should be considered estimates pending optimization for this specific substrate.
Conclusion
This compound is a highly valuable and versatile building block for the combinatorial synthesis of diverse chemical libraries. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient methods for the functionalization of the thiazole core at the 5-position. The protocols outlined in this application note offer researchers a solid foundation for the rapid generation of novel 2-(methylamino)thiazole derivatives, thereby accelerating the hit-to-lead optimization process in drug discovery programs. The inherent modularity of these reactions allows for the systematic exploration of structure-activity relationships, ultimately aiding in the development of new therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 783-790.
- Nevagi, R. J., Dighe, S. N., & Gaikwad, N. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Kamal, A., Kumar, G. B., & Sree, U. R. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 111, 1-20.
- Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268.
- Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2018). Synthesis and biological evaluation of some new 2-aminothiazole derivatives as potential antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 15(1), 167-178.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-N-methyl-1,3-thiazol-2-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-N-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this specific transformation. The 2-aminothiazole scaffold is a valuable pharmacophore, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges presented by this electron-rich, heteroaromatic substrate.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
The Suzuki coupling of this compound can be challenging due to the electronic nature of the thiazole ring and the presence of multiple heteroatoms which can interact with the palladium catalyst.[2][3] Low yields are often traced back to suboptimal reaction conditions or catalyst deactivation.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low conversion is a common hurdle. The issue often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents. Let's break down the causality and solutions.
-
Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness hinges on the choice of both the palladium source and the ancillary ligand. The electron-rich nature of the 2-(N-methylamino)thiazole can make oxidative addition, the first step in the catalytic cycle, challenging.[3][4]
-
The Problem: Your chosen catalyst may not be sufficiently active to efficiently break the C-Br bond. Standard catalysts like Pd(PPh₃)₄ can sometimes be sluggish with electron-rich heteroaryl halides.[5][6]
-
Solution Pathway:
-
Ligand Screening: For challenging substrates like this, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly recommended. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which can accelerate oxidative addition.[7][8]
-
Palladium Precatalyst: Switch from a Pd(0) source like Pd(PPh₃)₄, which can be sensitive to air, to a more robust, air-stable Pd(II) precatalyst such as [Pd(dppf)Cl₂] or a palladacycle (e.g., XPhos Pd G3).[6][9] These precatalysts are reduced in situ to the active Pd(0) species.[9]
-
-
-
Catalyst Poisoning: The nitrogen and sulfur atoms in the thiazole ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] This is a well-documented issue with nitrogen-rich heterocycles.[2]
-
The Problem: The catalyst is being sequestered by the starting material or product, preventing it from participating in the catalytic cycle.
-
Solution Pathway:
-
Increase Catalyst Loading: As a straightforward first step, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Anhydrous Conditions: In some cases, anhydrous conditions can mitigate catalyst poisoning. The use of additives like trimethyl borate has also been shown to buffer the inhibitory effects of heteroatoms.[10]
-
-
-
Improper Base and Solvent Selection: The base is not just a proton scavenger; it is critical for activating the boronic acid for the transmetalation step.[11] Its effectiveness is highly dependent on the solvent system.
-
The Problem: The chosen base may have poor solubility in the reaction medium or may not be strong enough to form the reactive boronate species.
-
Solution Pathway:
-
Base Screening: Inorganic bases are generally superior for this type of coupling.[12] Potassium phosphate (K₃PO₄) is an excellent starting point due to its good performance in a variety of Suzuki reactions.[1][8] Cesium carbonate (Cs₂CO₃) is another strong contender, especially for difficult couplings.[1]
-
Solvent System Optimization: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[1][13][14] Ensure vigorous stirring to facilitate mixing in these biphasic systems.[9]
-
-
-
Reagent Quality: The purity of all starting materials is paramount.
-
The Problem: Impurities in the boronic acid or aryl halide can poison the catalyst. Boronic acids themselves can degrade over time through processes like trimerization to boroxines or protodeboronation.[9][15]
-
Solution Pathway:
-
Verify Purity: Use freshly purchased or purified reagents. Confirm the purity of your this compound and the boronic acid by NMR or LC-MS.
-
Inert Atmosphere: Rigorously degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid.
-
-
Q2: I'm seeing significant byproduct formation, specifically the debrominated starting material and/or homocoupled boronic acid. How can I suppress these side reactions?
A2: The formation of byproducts points to specific, competing reaction pathways. Understanding their mechanisms is key to mitigating them.
-
Protodeboronation (Boronic Acid Decomposition): This is the replacement of the -B(OH)₂ group with a hydrogen atom, and it's a common issue, especially with electron-rich boronic acids.[9]
-
Causality: This side reaction is often promoted by water and a strong base.
-
Mitigation Strategies:
-
Use a Milder Base: If you suspect protodeboronation, switch from a strong base like K₃PO₄ to a milder one such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[9]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as an alternative.
-
-
-
Dehalogenation (Debromination): This results in the formation of N-methyl-1,3-thiazol-2-amine from your starting material.
-
Causality: This can occur after oxidative addition if a hydride source is present, leading to reductive elimination of the aryl-hydride instead of the desired cross-coupled product.
-
Mitigation Strategies:
-
Reagent Purity: Ensure your base and solvents are free from impurities that could act as hydride donors.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus other pathways. Screening ligands may help identify one that favors the desired C-C bond formation.
-
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl product derived from two molecules of your boronic acid.
-
Causality: This side reaction is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) and promote a different catalytic cycle that leads to homocoupling.[16]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture and solvents are thoroughly degassed before adding the catalyst.[9]
-
Use a Pd(II) Precatalyst: In situ reduction of a Pd(II) precatalyst can sometimes lead to lower levels of homocoupling compared to starting with a potentially partially oxidized Pd(0) source.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point for this substrate?
A: For a challenging, electron-rich heteroaryl bromide like this compound, a robust catalyst system is recommended. While Pd(PPh₃)₄ is a classic choice, a more reliable starting point would be [Pd(dppf)Cl₂] (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos or XPhos (2-4 mol%).[5][6][7] These systems have demonstrated high efficacy for similar heteroaryl couplings.[8]
Q: What is the optimal temperature for this reaction?
A: Most Suzuki couplings of aryl bromides require heating. A good starting temperature range is 80-100 °C .[1][5] If the reaction is sluggish, the temperature can be increased to the reflux temperature of the solvent (e.g., ~100 °C for dioxane). However, excessively high temperatures can lead to catalyst decomposition.[9]
Q: How critical is the water content in the solvent mixture?
A: For reactions using inorganic bases like K₃PO₄ or K₂CO₃, a small amount of water is often essential for dissolving the base and facilitating the formation of the active boronate species. A common ratio is between 4:1 and 10:1 organic solvent to water.[1][9][13] However, if protodeboronation is a significant issue, switching to completely anhydrous conditions with a soluble base may be necessary.[9]
Q: Can I use an organic base like triethylamine (TEA)?
A: It is generally not recommended. For Suzuki couplings of aryl halides, inorganic bases like carbonates and phosphates consistently provide higher yields compared to organic bases.[12][17]
Parameter Optimization & Data
The selection of reaction parameters is a multi-variable problem. The following tables provide a comparative look at common choices for substrates analogous to this compound.
Table 1: Comparison of Catalyst Systems for Heteroaryl Bromide Coupling
| Catalyst System | Ligand | Typical Loading (mol%) | Strengths & Considerations |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | Widely available, but can be less effective for electron-rich substrates.[5][8] |
| [Pd(dppf)Cl₂] | dppf | 2-5 | Excellent, robust catalyst for a wide range of heteroaryl couplings.[5][6] |
| Pd₂(dba)₃ / SPhos | SPhos | 1-2 (Pd), 2-4 (Ligand) | High activity for hindered and electron-rich substrates; good for room-temperature reactions.[7][8] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | 2-4 (Pd), 4-8 (Ligand) | Effective system, but the ligand is air-sensitive. |
Data compiled for illustrative purposes based on couplings of similar heteroaryl bromides.[5][8][18]
Table 2: Comparative Guide to Bases
| Base | Equivalents | Solubility in Organics | Basicity | Notes |
| K₃PO₄ | 2-3 | Low | Strong | Often a top performer for challenging couplings.[1][8] |
| Cs₂CO₃ | 2-3 | Moderate | Strong | Highly effective, good solubility in some organic solvents.[1] |
| K₂CO₃ | 2-3 | Low | Moderate | A good, milder alternative if protodeboronation is an issue.[5][9] |
| Na₂CO₃ | 2-3 | Low | Moderate | A cost-effective and often highly effective choice.[12][17] |
This table provides a general guide; optimal base selection is substrate-dependent.[5][12][17]
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the Suzuki coupling of this compound. This protocol is a robust starting point for optimization.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is adapted from established procedures for the coupling of analogous 2-aminothiazole and 2-aminopyridine derivatives.[1][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., [Pd(dppf)Cl₂], 2-3 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely powdered base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole starting material.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle and Key Relationships
Understanding the mechanism is fundamental to troubleshooting. The following diagrams illustrate the catalytic cycle and the interplay of key reaction components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (Year). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [URL not available]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4973–4976. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
Gandeepan, P., & Glorius, F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 133-143. [Link]
-
Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11956-11971. [Link]
-
ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034–1045. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Szostak, M., & Szostak, K. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. NIH. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of - JOCPR. JOCPR. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 11(8), 1773–1775. [Link]
-
ResearchGate. (2025). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2006). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 8(11), 2241–2244. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 20, 2026
Welcome to the technical support guide for the synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthetic procedure. Our goal is to combine established chemical principles with practical, field-proven insights to ensure the successful and efficient synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct pathway involves a two-step process. First is the synthesis of the precursor, N-methyl-1,3-thiazol-2-amine, typically via the Hantzsch thiazole synthesis from an appropriate α-haloketone or equivalent and N-methylthiourea.[1] The second step is the regioselective electrophilic bromination of the N-methyl-1,3-thiazol-2-amine at the C5 position of the thiazole ring.
Q2: Why is regioselectivity a critical challenge during the bromination step?
A2: The thiazole ring has multiple positions susceptible to electrophilic attack. The 2-(methylamino) group is a strong activating group that directs electrophiles primarily to the C5 position. However, under certain conditions, minor products such as the 4-bromo isomer or di-brominated species can form. The reactivity of the thiazole protons generally follows the order H5 > H4, while the C2 proton is the most acidic but is already substituted.[2] Controlling reaction conditions is therefore crucial to achieve high selectivity for the desired 5-bromo isomer.
Q3: Which brominating agent is recommended for this synthesis?
A3: The choice of brominating agent is critical for controlling selectivity and minimizing side reactions. Common agents include:
-
N-Bromosuccinimide (NBS): Often the preferred reagent. It is a milder and easier-to-handle source of electrophilic bromine compared to liquid bromine, which can help prevent over-bromination and improve regioselectivity.[3]
-
Elemental Bromine (Br₂): Highly effective but more aggressive. Its use requires careful control of stoichiometry and temperature to avoid the formation of multiple brominated byproducts.[3][4]
-
Pyridinium Bromide Perbromide (Pyr·Br₃): A solid, stable source of bromine that can offer good control and is safer to handle than liquid Br₂.[5]
For this specific synthesis, NBS in a suitable solvent like chloroform or acetic acid is generally the best starting point to ensure high C5 selectivity.
Q4: What are the expected spectroscopic characteristics for this compound?
A4: The final product can be identified by its unique spectroscopic signature.
-
¹H NMR: You should expect to see a singlet for the C4-H proton on the thiazole ring, a signal for the N-methyl group (often a singlet or a doublet if coupled to the N-H proton), and a signal for the N-H proton itself.
-
¹³C NMR: Key signals will include those for the C2, C4, and C5 carbons of the thiazole ring, with the C5 carbon signal being significantly affected by the attached bromine atom.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular weight is 193.06 g/mol .[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Starting Material, N-methyl-1,3-thiazol-2-amine
Question: "My initial Hantzsch reaction to form the N-methyl-1,3-thiazol-2-amine precursor is failing or giving very low yields. What could be the cause?"
Answer: Low yields in the Hantzsch synthesis are common and can usually be traced to a few key areas. The reaction involves the condensation of an α-halocarbonyl with a thiourea derivative.[1][7]
-
Causality & Solution 1: Reagent Purity and Stability. The α-halocarbonyl (e.g., chloroacetaldehyde or bromoacetone) can be unstable and should be freshly prepared or purified before use. N-methylthiourea should be of high purity. Ensure your starting materials are not degraded.
-
Causality & Solution 2: Incorrect pH/Reaction Conditions. The reaction is sensitive to pH. An overly acidic environment can lead to side reactions, while a basic medium may cause decomposition of the α-halocarbonyl. The reaction is typically run in a solvent like ethanol or acetone, and refluxing is often required to drive the cyclization to completion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Causality & Solution 3: Inefficient Work-up. The product, being an amine, might be soluble in acidic aqueous layers. During work-up, ensure the aqueous layer is made sufficiently basic (pH > 9) before extraction with an organic solvent to recover all of the product.
Problem 2: Poor Regioselectivity During Bromination (Formation of Isomeric Impurities)
Question: "My final product is contaminated with what I believe is the 4-bromo isomer or a di-brominated product. How can I improve the selectivity for the C5 position?"
Answer: Achieving high C5 regioselectivity is the central challenge of this synthesis. The powerful electron-donating effect of the 2-(methylamino) group strongly activates the C5 position for electrophilic substitution. However, kinetic vs. thermodynamic control can lead to other isomers.
-
Causality & Solution 1: Reaction Temperature. High temperatures can provide enough energy to overcome the activation barrier for substitution at the less-favored C4 position.
-
Recommendation: Perform the bromination at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[3] This favors the kinetically preferred C5 product.
-
-
Causality & Solution 2: Choice of Brominating Agent & Solvent. As mentioned in the FAQ, aggressive reagents like elemental bromine can reduce selectivity. The solvent also plays a crucial role; polar solvents can sometimes favor competing side reactions.[3]
-
Recommendation: Use N-Bromosuccinimide (NBS) as the brominating agent. It is milder and generally provides higher selectivity.[9] Perform the reaction in a non-polar or moderately polar aprotic solvent like chloroform, THF, or acetonitrile.
-
Diagram: Regioselectivity in Thiazole Bromination
Caption: Electronic effects guiding C5 bromination.
Problem 3: Over-bromination Resulting in Di-substituted Byproducts
Question: "I am seeing a significant amount of a di-brominated byproduct in my final reaction mixture. How can I prevent this?"
Answer: Over-bromination occurs when the mono-brominated product reacts further with the brominating agent. The 5-bromo product is still an activated ring system and can undergo a second substitution, typically at the C4 position.
-
Causality & Solution 1: Stoichiometry Control. This is the most common cause. Using an excess of the brominating agent will inevitably lead to di-bromination.
-
Recommendation: Use a precise stoichiometry of the brominating agent. Start with 1.0 equivalent of NBS. If the reaction is slow or incomplete, it can be added in small portions (e.g., 0.2 eq.) while monitoring by TLC. Avoid adding more than 1.1 equivalents in total.[3]
-
-
Causality & Solution 2: Rate of Addition. Adding the brominating agent too quickly creates localized areas of high concentration, promoting over-reaction.
-
Recommendation: Add the brominating agent slowly, either as a solid in portions or as a solution dropwise, over an extended period (e.g., 30-60 minutes) at 0°C. This maintains a low concentration of the electrophile and favors the mono-bromination of the more reactive starting material.
-
Problem 4: Difficulty in Purifying the Final Product
Question: "I've completed the reaction, but I'm struggling to isolate a pure sample of this compound from the crude mixture."
Answer: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and the polar nature of the product itself.
-
Causality & Solution 1: Co-elution of Impurities. The starting material and the 4-bromo isomer often have similar polarities to the desired 5-bromo product, making separation by column chromatography difficult.
-
Recommendation for Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. A slow gradient from a less polar to a more polar mixture will improve separation.
-
Recommendation for Recrystallization: If chromatography is unsuccessful, attempt recrystallization. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allowed to cool slowly.[4] This can selectively crystallize the major product, leaving impurities in the mother liquor.
-
-
Causality & Solution 2: Acidic/Basic Properties. As an amine, your product can be manipulated with acid-base chemistry.
-
Recommendation for Extraction: If non-polar impurities are present, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent. This process will remove non-basic impurities.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of N-methyl-1,3-thiazol-2-amine (Precursor)
This protocol is a general representation of a Hantzsch thiazole synthesis.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq.) in absolute ethanol.
-
Reagent Addition: To this solution, add chloroacetaldehyde (1.0 eq., typically as a 50 wt.% solution in water) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and basify to pH > 9 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Setup: Dissolve N-methyl-1,3-thiazol-2-amine (1.0 eq.) in chloroform or acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution in small portions over 30 minutes. Ensure the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates full consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine, followed by a saturated solution of sodium bicarbonate to neutralize the mixture.
-
Extraction: Extract the mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Appendix B: Data Summary
Table 1: Key Reagent and Product Properties
| Compound | Formula | Mol. Weight | CAS Number |
| N-methyl-1,3-thiazol-2-amine | C₄H₆N₂S | 114.17 | 14713-17-6 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| This compound | C₄H₅BrN₂S | 193.06 | 37653-33-1 [6] |
References
-
Foroughifar, N., & Mobinikhaledi, A. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
-
Ye, Q., & Toste, F. D. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5988-5994. [Link]
-
Martin, A. R., & Shaban, M. A. (1987). The bromination of thiazole. Journal of Heterocyclic Chemistry, 24(5), 1477-1480. [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 450-456. [Link]
-
ResearchGate. (2020). Common methods for the synthesis of 2-aminothiazole. ResearchGate Publication.[Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1649. [Link]
-
ACS Publications. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.[Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9357. [Link]
-
University of South Florida. (2012). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Graduate Theses and Dissertations.[Link]
-
Wikipedia. (2023). 2-Aminothiazole. Wikipedia, The Free Encyclopedia.[Link]
-
Verma, V., & Shukla, A. P. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3), 4445-4459. [Link]
-
Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(10), 2560-2566. [Link]
-
MDPI. (2022). Exploring 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines Derivatives as Alkaline Phosphatase Inhibitors: Biochemical Evaluation and Computational Analysis. Molecules, 27(20), 6825. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. This compound AldrichCPR 37653-33-1 [sigmaaldrich.com]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 5-Bromo-N-methyl-1,3-thiazol-2-amine Derivatives
Welcome to the technical support center for the chromatographic purification of 5-Bromo-N-methyl-1,3-thiazol-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. The inherent chemical properties of these molecules—namely their basicity, polarity, and potential for instability—can complicate purification.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses the critical decisions you need to make before beginning your purification workflow. A well-defined strategy is the key to minimizing product loss and achieving high purity.
Q1: What is the best initial chromatography strategy for purifying a this compound derivative?
A: The optimal strategy hinges on the specific properties of your derivative, but for this class of polar, basic heterocycles, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic mobile phase modifier is the most reliable starting point. [3][4]
-
Scientific Rationale: The N-methyl-thiazol-2-amine moiety is basic. On standard silica gel (Normal-Phase), this basic nitrogen will interact strongly with acidic silanol (Si-OH) groups on the stationary phase surface.[2] This acid-base interaction often leads to severe peak tailing, irreversible adsorption, low recovery, and in some cases, on-column degradation.[5][6]
-
RP-HPLC Approach: By using a C18 column and an acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water/acetonitrile), you protonate the basic nitrogen. This ensures the analyte has a consistent positive charge, which minimizes secondary interactions with residual silanols and leads to sharper, more symmetrical peaks.[4][6][7]
-
Alternative Strategies: If the compound is very polar and shows poor retention even on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent second choice.[8][9][10] Normal-Phase chromatography should only be attempted after confirming compound stability on silica and typically requires a basic modifier in the mobile phase.[2][5]
Q2: How should I prepare my crude reaction mixture for chromatographic purification?
A: Proper sample preparation is crucial to protect the column and ensure a good separation.
-
Solubility First: Dissolve the crude material in a minimal amount of a strong solvent in which it is highly soluble, such as Dimethyl Sulfoxide (DMSO) or Methanol.
-
Dilute for Compatibility: Critically, dilute this concentrated solution with a solvent that is weaker than or identical to your initial mobile phase. For RP-HPLC, this means diluting with your starting water/acetonitrile mixture.[4] Injecting a sample dissolved in a much stronger solvent than the mobile phase (e.g., pure DMSO into 95% water) will cause severe peak distortion and broadening.[11][12]
-
Filtration is Mandatory: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent). This removes particulate matter that can clog the column inlet frit, leading to high backpressure and poor peak shape.[4][13]
Q3: Are there any stability concerns I should be aware of for brominated thiazoles?
A: Yes. While generally stable, brominated heterocycles can be sensitive to certain conditions.
-
Acid/Base Sensitivity: Some brominated thiazoles can be unstable, potentially undergoing decomposition or rearrangement on highly acidic surfaces like silica gel over long exposure times.[5][14]
-
Recommendation: Before committing your entire batch to a silica column, perform a simple stability test. Spot your compound on a silica TLC plate, and after a few minutes, elute it in a second dimension (rotate the plate 90 degrees and elute with a strong solvent system). If you see any new spots other than the original, your compound is likely degrading on silica.[5] This test validates the choice of stationary phase.
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides direct answers to specific problems you may encounter during your chromatographic runs.
Reversed-Phase Chromatography (RP-HPLC) Problems
Q: My peak is tailing badly. Why is this happening and how do I fix it?
A: Peak tailing for this class of compounds is almost always due to secondary interactions between the basic amine and residual, acidic silanol groups on the C18 stationary phase.[6][13]
-
Cause 1: Insufficient Mobile Phase Acidity: The pH of your mobile phase may not be low enough to fully protonate your analyte and suppress silanol activity.
-
Solution: Ensure you have an acidic modifier like 0.1% TFA or 0.1% Formic Acid in your mobile phase. For particularly basic compounds, a pH at least 2 units below the analyte's pKa is recommended.[4]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing "right-triangle" shaped peaks.[13][15]
-
Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.
-
-
Cause 3: Old or Low-Quality Column: Older columns, or those not designed for basic compounds, have more accessible silanols.
Caption: Troubleshooting workflow for peak tailing.
Q: My compound is not retained and elutes in the solvent front. What should I do?
A: This indicates that your analyte is too polar for the current conditions and has minimal hydrophobic interaction with the C18 stationary phase.[7][16]
-
Solution 1: Use a More Retentive Column: Switch to a polar-endcapped or embedded-polar-group (EPG) C18 column. These are designed to provide enhanced retention for polar molecules through mechanisms like hydrogen bonding.[7][16]
-
Solution 2: Use a Weaker Mobile Phase: Start your gradient with a highly aqueous mobile phase (e.g., 98% or 100% water with acid modifier). Some C18 columns can undergo "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases, but modern polar-compatible phases are designed to prevent this.[16]
-
Solution 3: Switch to HILIC: If the compound is still poorly retained, it is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain very polar analytes.[9][10]
Q: My recovery is low after purification. Where did my compound go?
A: Low recovery can be due to irreversible adsorption or on-column degradation.
-
Cause 1: Irreversible Adsorption: If you are using a low-quality column with a mobile phase that is not sufficiently acidic, your basic compound can bind permanently to active silanol sites.
-
Solution: Improve your method by using a better column and ensuring proper mobile phase pH as described for peak tailing.
-
-
Cause 2: Chelation with Metals: Trace metals in the HPLC system (e.g., stainless steel frits, rotor seals) can sometimes chelate with heterocyclic compounds, causing peak tailing and loss of compound.
-
Solution: If suspected, try passivating the system with an injection of a strong chelating agent like EDTA, or use a bio-inert HPLC system with PEEK flow paths.
-
-
Cause 3: Sample Precipitation: If your sample is poorly soluble in the initial mobile phase, it can precipitate at the head of the column upon injection.
-
Solution: Ensure your sample diluent is compatible with and weaker than the initial mobile phase.[12]
-
Normal-Phase Chromatography (Flash/Column) Problems
Q: My compound is streaking down the silica column and I can't get sharp fractions. What's wrong?
A: This is the classic presentation of a basic compound interacting with acidic silica gel.[2] The compound is simultaneously moving with the mobile phase and being held back by acid-base interactions, resulting in a continuous streak rather than a defined band.
-
Solution 1: Add a Basic Modifier: This is the most common fix. Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites.
-
Solution 2: Change the Stationary Phase: If modifiers do not work or are undesirable, switch to a more inert or basic stationary phase.
-
Amine-functionalized silica is an excellent choice that provides a basic surface environment, minimizing interactions and often allowing for simpler hexane/ethyl acetate solvent systems.[2]
-
Basic or Neutral Alumina can also be effective, but method development may be required to find the right activity grade.
-
Section 3: Key Protocols and Methodologies
Protocol 1: Standard Reversed-Phase (Acidic Modifier) Method Development
This protocol provides a starting point for purifying your target compound via RP-HPLC.
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale, larger for prep).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve crude material in a minimal amount of DMSO, then dilute at least 10-fold with Mobile Phase A. Filter through a 0.45 µm filter.
-
Gradient Elution:
-
Run a fast "scouting" gradient to determine the approximate elution time of your compound (e.g., 5% to 95% B over 10 minutes).
-
Based on the scouting run, design a shallower, optimized gradient around the elution point of your target compound for better resolution.
-
-
Detection: Monitor at a wavelength appropriate for the thiazole ring, typically between 254 nm and 280 nm. A photodiode array (PDA) detector is useful for confirming peak purity.
-
Equilibration: Before each injection, ensure the column is fully equilibrated at the initial conditions (at least 10-15 column volumes) until a stable baseline is achieved.[4]
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 5 µm, end-capped | Standard for reversed-phase; high-quality silica minimizes silanol issues.[3] |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Acidifier to protonate the basic analyte and ensure sharp peaks.[7][18] |
| Mobile Phase B | 0.1% TFA or Formic Acid in ACN | Acetonitrile is a common organic modifier with good UV transparency.[6] |
| Gradient | 5% to 95% B over 15-20 min | A good starting point to locate the compound of interest. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate; scale proportionally for prep columns. |
| Detection | 254 nm or PDA Scan | Thiazole rings are UV active. PDA helps identify impurities. |
| Injection Vol. | 5-20 µL (analytical) | Keep volume low to prevent band broadening.[15] |
Table 1: Recommended Starting Conditions for RP-HPLC Method Development.
Caption: Decision tree for selecting a primary chromatographic mode.
References
- BioPharma Services. (n.d.). Method Development: Polar Compounds.
- Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Szabó, P. T., et al. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Ganapathi, K., & Venkataraman, A. (1945). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-371.
- Kosyakov, D. S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4983.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- K'kirango, T., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4921–4930.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147.
- Nacalai Tesque, Inc. (n.d.). Poor peak shape.
- Chen, B., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Shimadzu Corporation. (n.d.). Abnormal Peak Shapes.
- HPLC-HILIC Chromatography Channel. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Walczak, J., et al. (2020). Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- Annah, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 16(9), 1253.
- Shimadzu Corporation. (n.d.). Liquid Chromatography Troubleshooting Guide.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry - Supplementary Information.
- Smith, K. J., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5643–5650.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- Post, A., & Schunack, W. (1973). [Bromination of amino-thiazole derivatives]. Archiv der Pharmazie, 306(2), 152-155.
- Dolan, J. W. (2007, June 6). LC Troubleshooting. LCGC North America.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Athmani, S., Bruce, A., & Iddon, B. (1992). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 215-219.
- Wikipedia. (n.d.). Thiazole.
- Chug, R., et al. (2023). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. International Journal of Molecular Sciences, 24(13), 10839.
- PubChem. (n.d.). 4-Bromo-5-methyl-1,3-thiazol-2-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ias.ac.in [ias.ac.in]
- 15. youtube.com [youtube.com]
- 16. waters.com [waters.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Palladium Catalysts for 5-Bromothiazole Coupling Reactions
Welcome to the Technical Support Center for the optimization of palladium-catalyzed cross-coupling reactions involving 5-bromothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. The inherent electronic properties and the presence of heteroatoms in the thiazole ring present unique challenges that necessitate careful optimization of catalytic systems. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve successful and reproducible outcomes in your research.
Understanding the Challenges: The Nature of 5-Bromothiazole in Cross-Coupling
The 5-bromothiazole core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The primary challenges arise from the electronic nature of the thiazole ring and the potential for the sulfur and nitrogen heteroatoms to interact with the palladium catalyst.
-
Catalyst Inhibition and Deactivation: The lone pairs of electrons on the sulfur and nitrogen atoms of the thiazole ring can coordinate to the palladium center. This coordination can act as a "poison" to the catalyst, occupying active sites and hindering the catalytic cycle, ultimately leading to lower yields or complete reaction failure.[1][2] The sulfur atom, in particular, is a known poison for palladium catalysts.[1]
-
Oxidative Addition: The C-Br bond at the 5-position of the thiazole ring is generally reactive enough for oxidative addition to the Pd(0) center. However, the electron-rich nature of some substituted thiazoles can modulate this reactivity.
-
Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the desired product, can also be influenced by the electronic properties of the coupled fragments.
This guide will provide strategies to mitigate these challenges through the rational selection of catalysts, ligands, bases, and solvents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 5-bromothiazole is giving low to no yield. What are the most likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling with 5-bromothiazole is a common issue. The primary culprits are often related to catalyst inactivation or suboptimal reaction conditions. Here’s a checklist of factors to investigate:
-
Catalyst and Ligand Choice: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands (e.g., PPh₃) may not be robust enough. The thiazole ring can inhibit these less electron-rich and sterically unencumbered catalysts. Consider switching to more specialized catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective for heteroaryl couplings as they promote the desired catalytic steps and protect the palladium center from deactivating side reactions.[3][4]
-
Base Selection: The choice of base is critical. It not only facilitates the transmetalation step but can also influence catalyst activity and stability.[5] For thiazole couplings, a careful screening of bases is recommended. While inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, their strength and solubility can impact the reaction. In some cases, weaker bases like KF can be beneficial, particularly if protodeboronation of the boronic acid is an issue.[6]
-
Solvent System: The solvent must solubilize all reaction components. Common choices include ethereal solvents like 1,4-dioxane or THF, often with the addition of water to aid in dissolving the inorganic base.[2] Anhydrous conditions can sometimes be beneficial to prevent protodeboronation of the boronic acid.[6]
-
Catalyst Deactivation: As mentioned, the sulfur and nitrogen atoms in the thiazole ring can poison the palladium catalyst.[1] Using a higher catalyst loading (e.g., 2-5 mol%) or employing a pre-catalyst that is more resistant to poisoning can be effective.
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. To minimize this side reaction:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Assemble your reaction under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Ensure your boronic acid is pure and has not degraded during storage.
-
Optimize Reaction Conditions: In some cases, lowering the reaction temperature or using a milder base can reduce the rate of homocoupling.
Q3: For a Heck coupling with 5-bromothiazole and an acrylate, what are the key parameters to optimize for good conversion and selectivity?
A3: The Heck reaction also requires careful optimization for 5-bromothiazole substrates. Key parameters include:
-
Catalyst and Ligand: For Heck reactions, Pd(OAc)₂ is a common pre-catalyst. The choice of ligand is crucial. While phosphine-free conditions can sometimes be effective for activated aryl bromides, the use of a ligand is generally recommended for heteroaryl systems.[7][8] Bulky, electron-rich phosphines like P(t-Bu)₃ can be effective for challenging substrates.[6]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is typically used to neutralize the HBr generated in the catalytic cycle.[9] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for Heck reactions.[9]
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[10]
Q4: Can I perform a direct C-H arylation on the thiazole ring instead of using 5-bromothiazole?
A4: Yes, palladium-catalyzed direct C-H arylation of the thiazole ring is a powerful alternative to traditional cross-coupling with a pre-halogenated substrate. The regioselectivity of the C-H arylation (at the C2, C4, or C5 position) can often be controlled by the choice of catalyst, ligand, and base.[11][12][13] This approach can be more atom-economical.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Troubleshooting Action |
| Inactive Catalyst | The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has degraded upon storage. | Use a fresh batch of palladium precatalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[14][15] |
| Catalyst Poisoning | The sulfur or nitrogen atom of the thiazole ring is coordinating to the palladium center, inhibiting its catalytic activity.[1][2] | Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) that can better shield the palladium center.[3][4] |
| Suboptimal Ligand | The chosen ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. | Screen a variety of phosphine ligands with different steric and electronic properties. For Suzuki couplings of heteroaryl bromides, bulky biaryl phosphine ligands are often a good starting point.[4][16] |
| Incorrect Base | The base may be too weak to promote transmetalation (in Suzuki coupling) or to neutralize the generated acid (in Heck coupling). Conversely, a very strong base might cause substrate or product degradation. | Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DIPEA, K₂CO₃ for Heck). The choice of base can be solvent-dependent.[17][18] |
| Poor Solubility | One or more of the reactants (5-bromothiazole, coupling partner, base) may not be sufficiently soluble in the chosen solvent. | Try a different solvent or a solvent mixture. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[2] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, especially for less reactive coupling partners. | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any signs of decomposition.[10] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Action |
| Debromination of 5-bromothiazole | Reductive debromination can occur in the presence of hydride sources (e.g., impurities in solvents, certain alcohols). | Use high-purity, anhydrous solvents and reagents. Avoid using alcohols as solvents if debromination is a significant issue. |
| Protodeboronation of Boronic Acid | The boronic acid is being replaced by a hydrogen atom, often facilitated by water and a strong base. | Use a milder base (e.g., KF or K₂CO₃).[6] Consider running the reaction under anhydrous conditions. Using a boronic ester (e.g., pinacol ester) can also increase stability. |
| Homocoupling of Coupling Partners | Oxidative coupling of the boronic acid (Suzuki) or the aryl bromide. | Ensure the reaction is performed under a strict inert atmosphere and with thoroughly degassed solvents.[6] |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of 5-Bromothiazole
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of 5-bromothiazole with an arylboronic acid.
Workflow Diagram:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of 5-bromothiazole.
Materials:
-
5-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.2-1.5 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromothiazole, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent and add this solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Catalyst Systems for Suzuki Coupling of Bromo-heterocycles:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85-95 | Often effective for a range of heteroaryl bromides.[11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 90-98 | A robust system for challenging heteroaryl couplings.[3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 88-97 | Suitable for sterically hindered substrates. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-90 | A classic catalyst, may require higher loading for thiazoles. |
General Protocol for Heck-Mizoroki Coupling of 5-Bromothiazole
This protocol provides a general starting point for the Heck coupling of 5-bromothiazole with an alkene.
Reaction Mechanism Overview:
Caption: A simplified catalytic cycle for the Heck-Mizoroki reaction.
Materials:
-
5-Bromothiazole (1.0 equiv)
-
Alkene (e.g., acrylate, styrene) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(t-Bu)₃) (1-2 equiv relative to Pd)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and ligand (if used).
-
Add the degassed solvent, followed by 5-bromothiazole, the alkene, and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Representative Conditions for Heck Coupling:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 120 | 70-85 | A common set of conditions for aryl bromides.[19] |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 80-95 | Effective for less reactive aryl chlorides, suggesting utility for heteroaryl bromides.[6] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | NMP | 130 | 60-80 | May be suitable for activated alkenes.[8] |
Conclusion
The successful palladium-catalyzed coupling of 5-bromothiazole is a testament to the power of rational catalyst and reaction design. While the inherent properties of the thiazole ring can present challenges, particularly concerning catalyst inhibition, a systematic approach to optimization can lead to high-yielding and reproducible transformations. The key to success lies in the judicious selection of a robust palladium catalyst, often featuring a bulky and electron-rich ligand, in combination with an appropriate base and solvent system. This guide provides a foundation for troubleshooting common issues and developing optimized protocols for your specific synthetic targets.
References
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. J. Org. Chem.2015 , 80 (24), 12184–12197. [Link]
-
Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Org. Lett.2013 , 15 (18), 4814–4817. [Link]
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. PubMed. [Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem.2009 , 74 (3), 1179–1186. [Link]
-
Palladium-Catalyzed C-H and C-N Arylation of Aminothiazoles with Arylboronic Acids. ResearchGate. [Link]
-
How does sulfur in thiazole poison Pd catalyst?. ResearchGate. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
The Role of Base in Reaction Performance of Photochemical Synthesis of Thiazoles: An Integrated Theoretical and Experimental Study. PubMed. [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Springer. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]
-
Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. chemrxiv.org. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
-
Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. ResearchGate. [Link]
-
Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]
-
Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Chemistry Portal. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this versatile reaction and achieve your desired isomeric products.
Introduction: The Challenge of Regioselectivity in Hantzsch Synthesis
The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1][2] While seemingly straightforward, a common hurdle is controlling the regioselectivity, particularly when using unsymmetrical α-haloketones or substituted thioamides. This can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the target molecule. This guide will provide insights into the mechanistic factors governing regioselectivity and offer practical solutions to steer the reaction toward your desired outcome.
Troubleshooting Guide: Addressing Specific Regioselectivity Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during the Hantzsch thiazole synthesis.
Question 1: I am obtaining a mixture of 2,4- and 2,5-disubstituted thiazoles. How can I control the regioselectivity?
Answer:
The formation of a mixture of 2,4- and 2,5-disubstituted thiazoles arises from the initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. The regioselectivity is primarily governed by a combination of electronic and steric factors of both reactants.
Causality and Experimental Choices:
-
Electronic Effects: The initial S-alkylation is an SN2 reaction.[2] The rate of this step is influenced by the electrophilicity of the carbon bearing the halogen. Electron-withdrawing groups on the ketone can influence which α-carbon is more susceptible to attack.
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbon.
Troubleshooting Steps:
-
Analyze Your Substrates:
-
α-Haloketone: Identify the more sterically hindered and the more electronically activated α-carbon.
-
Thioamide: Consider the steric bulk of the substituents on the thioamide.
-
-
Modify Reaction Conditions:
-
Solvent: Less polar solvents can sometimes enhance the influence of steric effects. Experiment with solvents like toluene or dioxane in addition to commonly used alcohols like ethanol or methanol.[3]
-
Temperature: Lowering the reaction temperature can increase the selectivity of the initial SN2 attack, favoring the kinetically controlled product. Conversely, higher temperatures might favor the thermodynamically more stable isomer, although this can also lead to side reactions.
-
-
Alternative Reagents:
-
If possible, consider synthesizing an alternative α-haloketone or thioamide with different steric or electronic properties to favor the desired isomer. For instance, using a more sterically demanding thioamide could block one reaction pathway.
-
Question 2: My reaction with an N-substituted thiourea is giving a mixture of a 2-aminothiazole and a 2-iminothiazoline. How can I favor the formation of the 2-aminothiazole?
Answer:
This is a classic regioselectivity issue in Hantzsch synthesis when using N-substituted thioureas. The outcome is highly dependent on the reaction's pH.[4]
Mechanistic Insight:
-
In neutral or basic conditions , the reaction typically proceeds through the initial attack of the sulfur atom on the α-haloketone, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon, leading to the 2-aminothiazole.
-
Under acidic conditions , protonation of the thiourea can occur, and the reaction can proceed via different pathways, leading to the formation of the 2-iminothiazoline isomer.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing 2-iminothiazoline formation.
Experimental Protocol:
To favor the 2-aminothiazole, ensure your reaction is not acidic. If the α-haloketone synthesis left residual acid, it's crucial to quench it before adding the thiourea.
-
Starting Material Purity: Ensure your α-haloketone is free of acidic impurities.
-
Reaction Setup:
-
Dissolve the α-haloketone in a suitable solvent (e.g., ethanol).
-
Add a mild, non-nucleophilic base like sodium bicarbonate or diisopropylethylamine (DIPEA) to neutralize any trace acidity.
-
Add the N-substituted thiourea and proceed with the reaction, monitoring by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a two-step mechanism:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[2]
-
Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.[5][6]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Can I use α-tosyloxy or α-mesyloxy ketones instead of α-haloketones?
Yes, other good leaving groups like tosylates or mesylates on the α-carbon of the ketone can be used. The principle of the reaction remains the same, with the thioamide displacing the leaving group in the initial step.
Q3: Are there greener alternatives to the classic Hantzsch synthesis?
Yes, several modifications aim to make the Hantzsch synthesis more environmentally friendly.[7] These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[7][8]
-
Solvent-free reactions: In some cases, the reactants can be heated together without a solvent.[9]
-
Use of greener solvents: Water or polyethylene glycol (PEG) have been employed as alternative reaction media.[7]
-
Catalytic approaches: Various catalysts have been developed to improve the efficiency and conditions of the synthesis.[10][11]
Q4: How does the Hammett free-energy relationship apply to the Hantzsch synthesis?
The Hammett equation can be used to correlate the electronic effects of substituents on the reactants with the reaction rate and, in some cases, the stereochemical outcome.[12][13] This analysis has been used to understand the stability of intermediates and transition states during the reaction, providing a quantitative way to predict how substituents will influence the reaction.[12]
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the expected outcomes under different reaction conditions for the reaction of an N-substituted thiourea with an α-haloketone.
| Condition | Predominant Product | Mechanistic Rationale |
| Neutral/Slightly Basic | 2-(N-substituted amino)thiazole | Favors nucleophilic attack by sulfur, followed by cyclization of the neutral nitrogen.[4] |
| Strongly Acidic | 3-substituted 2-imino-2,3-dihydrothiazole | Protonation of the thiourea can alter the nucleophilicity and reaction pathway.[4] |
Experimental Protocol: Regioselective Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general procedure for the regioselective synthesis of a 2-aminothiazole, a common product of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add methanol (5 mL) and a magnetic stir bar.[2]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C).[2]
-
Stir for 30 minutes.[2]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes any generated HBr and helps precipitate the product.[2]
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.
Characterization:
-
The product can be characterized by melting point determination, TLC, and NMR spectroscopy to confirm its identity and purity.[2]
References
- Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
- Scott, J. D., & Williams, R. M. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic Letters, 3(23), 3655–3658. DOI: 10.1021/ol010175t.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Thiazole Synthesis Regioselectivity.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks.
- Bouasla, R., et al. (2017).
- Semantic Scholar. (n.d.). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles.
- ResearchGate. (n.d.). ChemInform Abstract: Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017).
- MDPI. (2017).
- YouTube. (2019, January 19). synthesis of thiazoles.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bepls.com [bepls.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Couplings of Thiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heterocycles. Thiazoles are privileged scaffolds in drug discovery, but their successful functionalization via Suzuki coupling is often hampered by a significant side reaction: protodeboronation.
This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately suppress this undesired pathway, ensuring the success of your synthetic campaigns. We will move from understanding the fundamental problem to implementing robust, practical solutions in your lab.
Frequently Asked Questions (FAQs): The "Why" Behind Thiazole Instability
This section addresses the foundational questions regarding the challenges of using thiazole boron reagents.
Q1: What exactly is protodeboronation, and why is it so problematic for thiazoles?
A1: Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophilic coupling partner and reverting it to the parent thiazole.[1] This side reaction directly competes with the desired Suzuki-Miyaura coupling, leading to reduced product yields and complex purification challenges.[2][3]
Thiazoles are particularly susceptible due to the electronic nature of the heterocycle. Specifically, 5-thiazolyl boronic acids are known to undergo rapid protodeboronation.[4][5] This is often attributed to the formation of zwitterionic intermediates under neutral or near-neutral pH conditions, which can readily fragment.[1][4][5]
Q2: I've seen both thiazole boronic acids and thiazole boronic esters used. Which is better for avoiding protodeboronation?
A2: As a rule of thumb, boronic esters are significantly more stable and therefore superior for mitigating protodeboronation . While boronic acids are often more reactive in the Suzuki coupling itself, their instability is a major drawback.[6][7]
Boronic esters, particularly pinacol (Bpin), neopentylglycol, and N-methyliminodiacetic acid (MIDA) esters, act as "slow-release" sources of the active boronic acid.[1][8] This strategy maintains a very low concentration of the unstable boronic acid in the reaction mixture at any given time, ensuring that the rate of the productive cross-coupling reaction is much faster than the rate of decomposition.[1][9] This is a critical strategy for notoriously unstable reagents like 2-pyridyl and many thiazolyl boronic acids.[1][8]
Q3: How do reaction parameters like base and temperature influence protodeboronation?
A3: Both base and temperature are critical factors that must be carefully controlled.
-
Base: The Suzuki reaction requires a base to facilitate the transmetalation step. However, strong bases and high pH conditions are well-documented to accelerate protodeboronation.[10][11][12][13] The mechanism often involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[9][10]
-
Temperature: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[12] While higher temperatures can be necessary to drive some sluggish couplings to completion, for sensitive substrates like thiazoles, it's a delicate balance.
The key is to operate in a kinetic regime where the desired C-C bond formation outcompetes the C-B bond cleavage.
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the kinetic competition at the heart of the problem. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the off-cycle protodeboronation pathway that consumes the thiazole boronic acid.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose specific experimental outcomes and implement targeted solutions.
| Problem | Probable Cause | Scientific Rationale & Recommended Solution |
| 1. Low yield of desired product with significant formation of the parent (unfunctionalized) thiazole. | A. Base is too strong or concentration is too high. | Rationale: Strong bases like NaOH or KOH dramatically increase the pH, accelerating the rate of base-catalyzed protodeboronation.[10][11][12] The goal is to use a base that is effective for the Suzuki coupling but minimizes boronic acid decomposition.Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective choices. In some systems, potassium fluoride (KF) can also be beneficial.[9][12] Use 2-3 equivalents of the base. |
| B. Reaction temperature is too high. | Rationale: While heat accelerates the desired coupling, it disproportionately accelerates the decomposition of thermally labile thiazole boronic acids.[12]Solution: Lower the reaction temperature. Modern, highly active catalyst systems often permit reactions to proceed efficiently at lower temperatures (e.g., 40-80 °C). Run a temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C) to find the optimal balance. | |
| C. Catalyst system is too slow. | Rationale: The fundamental principle is kinetic competition. A slow catalyst gives the boronic acid more time to decompose. The rate of productive coupling must be significantly faster than the rate of protodeboronation.[1][12]Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for rapid catalytic turnover.[12][14][15] Expert Note: While bulky ligands are generally preferred, be aware that some studies suggest they can, in specific cases, promote a palladium-catalyzed protodeboronation pathway.[16][17][18] If you suspect this, screening a ligand with a slightly smaller cone angle may be warranted. | |
| D. The thiazole boronic acid reagent is inherently unstable. | Rationale: Some thiazole boronic acids, particularly at the 5-position, are notoriously unstable under standard Suzuki conditions.[4][5][19] If simple modifications are insufficient, a more robust strategy is required.Solution: Switch from a boronic acid to a more stable boronic ester derivative. Pinacol esters (Bpin) are the most common and commercially available. For exceptionally challenging substrates, consider using MIDA boronates, which offer enhanced stability and a very slow, controlled release of the boronic acid.[1][20] | |
| 2. Reaction stalls; starting materials remain even after prolonged reaction time. | A. Catalyst poisoning by the thiazole nitrogen. | Rationale: The lone pair on the thiazole nitrogen can coordinate to the palladium center, inhibiting catalytic activity. This can be particularly problematic with certain ligand combinations.[21]Solution: 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial inhibition.2. Ligand Choice: Use ligands known to form highly stable and active palladium complexes, such as the biarylphosphines mentioned above.3. Additives: In some cases, additives like copper(I) salts have been reported to mitigate issues with heteroaromatic substrates, although their role can be complex.[8] |
| B. Poor solubility of reagents. | Rationale: For a reaction to occur, all components must be sufficiently soluble. If the base or one of the coupling partners has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[14][22]Solution: 1. Solvent Screening: Screen a range of solvents. Common choices include 1,4-dioxane, THF, 2-MeTHF, or toluene, often with a small percentage of water (e.g., 10:1) to help solubilize the inorganic base.[14][23]2. Base Choice: Ensure the chosen base is soluble. K₃PO₄ is often more soluble in common organic solvents than K₂CO₃. |
Troubleshooting Workflow
Use the following decision tree to guide your experimental optimization process when you observe significant protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Validated Experimental Protocol: A Robust Starting Point
This general protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with an unstable thiazole boronic acid pinacol ester. It incorporates best practices to minimize protodeboronation.
Reaction: Coupling of (Thiazol-5-yl)boronic acid pinacol ester with an Aryl Bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
(Thiazol-5-yl)boronic acid pinacol ester (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1 ratio), thoroughly degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (thiazol-5-yl)boronic acid pinacol ester (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed vessel in a pre-heated aluminum block on a stirrer hotplate set to 60-80 °C . The use of a highly active precatalyst often allows for these lower, more favorable temperatures.[12][14]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 30-60 minutes). Check for the consumption of the aryl bromide and the formation of both the desired product and the protodeboronated thiazole byproduct.
-
Work-up: Upon completion (typically 1-4 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
- Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016).
- Wikipedia contributors. (n.d.).
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalysed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- American Chemical Society. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Cohen, S., et al. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry (RSC Publishing).
- BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- ResearchGate. (n.d.).
- Singh, R., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Poster Board #583. (n.d.).
- ResearchGate. (n.d.).
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Reddit. (2024). For the pro's (Suzuki).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nva.sikt.no [nva.sikt.no]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583 - American Chemical Society [acs.digitellinc.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
identifying byproducts in the synthesis of substituted thiazoles
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the formation of substituted thiazoles. By understanding the mechanistic origins of common byproducts, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your target compounds. This document provides a series of frequently asked questions and in-depth troubleshooting guides in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts encountered in thiazole synthesis?
Byproduct formation is highly dependent on the chosen synthetic route (e.g., Hantzsch, Cook-Heilbron) and the specific substrates and conditions used.[1][2] However, several classes of impurities are frequently observed:
-
Regioisomers: Particularly in the Hantzsch synthesis using N-substituted thioamides, isomeric products can form depending on which nitrogen atom participates in the cyclization.[3]
-
Over-alkylation Products: The nitrogen atoms in the thiazole ring or its precursors can undergo further alkylation by the α-halocarbonyl compound, leading to thiazolium salts or di-substituted products.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual thioamides or α-haloketones, which can complicate purification.
-
Hydrolysis or Ring-Opening Products: The thiazole ring or its intermediates can be susceptible to cleavage under harsh acidic or basic conditions, leading to linear amides or thiols.[5][6]
-
Side-products from Self-Condensation: The α-halocarbonyl starting material can undergo self-condensation, especially under basic conditions.
Q2: Why is the rigorous identification of byproducts so critical in drug development?
In the context of pharmaceutical development, even minor impurities can have significant consequences. Identifying byproducts is crucial for:
-
Safety and Toxicology: Uncharacterized byproducts may be toxic or elicit unintended pharmacological responses. Regulatory agencies require stringent purity profiles for active pharmaceutical ingredients (APIs).
-
Process Optimization: Understanding how and why byproducts form is the first step toward rationally modifying reaction conditions (e.g., temperature, stoichiometry, pH) to minimize their formation and improve the yield of the desired product.
Q3: What is the recommended workflow for identifying an unknown byproduct in my thiazole synthesis?
A systematic approach is key to efficiently identifying unknown impurities. The following workflow is recommended:
Caption: A systematic workflow for byproduct identification.
Troubleshooting Guides: In-Depth Scenarios
Problem 1: "My reaction with an N-substituted thiourea and an α-bromoketone gave two isomeric products with the same mass. How do I identify them and favor the one I want?"
Probable Cause & Mechanism: This is a classic regioselectivity issue in the Hantzsch thiazole synthesis.[7] When using an N-monosubstituted thiourea, the initial S-alkylation is followed by cyclization. This cyclization can occur via two different pathways depending on which nitrogen atom acts as the nucleophile.
-
Pathway A (Endocyclic N): The internal, substituted nitrogen attacks the carbonyl, leading to the thermodynamically stable 2-(N-substituted amino)thiazole . This is the expected product under neutral or basic conditions.
-
Pathway B (Exocyclic N): The terminal, unsubstituted nitrogen attacks, which, after dehydration, yields a 3-substituted 2-imino-2,3-dihydrothiazole . This pathway can become competitive or even dominant under strongly acidic conditions.[3]
Caption: Competing pathways in Hantzsch synthesis.
Proposed Solution & Experimental Protocol:
-
Identification: The two isomers can typically be distinguished using NMR and IR spectroscopy.
-
¹H NMR: The proton at the C5 position of the thiazole ring often shows a characteristic chemical shift difference between the two isomers.[3] The 2-imino isomer may also exhibit distinct signals for the imino proton.
-
IR Spectroscopy: The C=N stretching frequencies are different. The exocyclic C=N bond of the 2-imino isomer has a different vibrational energy compared to the endocyclic C=N bond of the 2-amino isomer.[3]
-
-
Mitigation & Control:
-
To favor the 2-(N-substituted amino)thiazole (Pathway A): Perform the reaction in a neutral solvent like ethanol or methanol.[8] The inclusion of a mild, non-nucleophilic base can help neutralize the HBr formed during the reaction, preventing the protonation that favors Pathway B.
-
To favor the 3-substituted 2-imino-dihydrothiazole (Pathway B): Conduct the reaction in a strongly acidic medium, such as a mixture of ethanol and 10M HCl, as this promotes the formation of the imino isomer.[3]
-
| Parameter | 2-(N-Substituted amino)thiazole | 3-Substituted 2-imino-dihydrothiazole |
| Formation Condition | Neutral / Mildly Basic | Strongly Acidic |
| Relative Stability | More thermodynamically stable | Often the kinetic product |
| Key Identifier | Aromatic NH proton signal in ¹H NMR | Exocyclic C=N stretch in IR |
Problem 2: "My mass spectrum shows a peak corresponding to my target thiazole plus the mass of my alkylating agent, but my starting materials are fully consumed."
Probable Cause & Mechanism: This points to an over-alkylation event. The nitrogen atom at position 3 of the newly formed thiazole ring remains nucleophilic and can react with a second molecule of the α-haloketone (or other alkylating agent present) to form a quaternary thiazolium salt .[4] This is particularly common if an excess of the alkylating agent is used or if the reaction is run at elevated temperatures for an extended period.
Proposed Solution & Experimental Protocol:
-
Identification:
-
Mass Spectrometry: The molecular ion peak will correspond to [M+R]+ where M is the mass of the desired thiazole and R is the mass of the alkylating group from the α-haloketone.
-
NMR Spectroscopy: The formation of the thiazolium salt leads to a significant downfield shift of the thiazole ring protons, especially the proton at C2, due to the positive charge on the ring system.[9]
-
-
Mitigation & Control:
-
Stoichiometry: Carefully control the stoichiometry. Use a 1:1 or slight excess of the thioamide relative to the α-halocarbonyl compound.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the slower over-alkylation side reaction from occurring.
-
Temperature Control: Avoid excessive heating, as this accelerates the rate of the second alkylation.
-
Problem 3: "After workup, my yield is very low, and I've isolated a linear byproduct that seems to be a result of ring cleavage."
Probable Cause & Mechanism: The thiazole ring, while aromatic, is not indestructible. It can be susceptible to ring-opening under certain conditions.[5]
-
Strong Basic Conditions: Treatment with strong bases (e.g., during a basic aqueous workup) can lead to nucleophilic attack and cleavage of the C-S bond, particularly if the ring is activated by electron-withdrawing groups or quaternized (as a thiazolium salt).
-
Reductive Cleavage: Certain reducing agents, like sodium in liquid ammonia, are known to reductively open the thiazole ring, yielding substituted propenethiolates.[5] While not a common byproduct of synthesis, this reactivity highlights the ring's potential instability.
-
Hydrolysis of Intermediates: The hydroxythiazoline intermediate formed during the Hantzsch synthesis can be hydrolyzed back to starting materials or undergo alternative decomposition pathways if the final dehydration step to the aromatic thiazole is slow or inhibited.[2]
Proposed Solution & Experimental Protocol:
-
Identification:
-
Characterize the isolated linear byproduct using standard spectroscopic methods (MS, NMR, IR). Look for evidence of thiol (-SH) and amide (-CONH-) functionalities, which are common fragments from ring-opening.
-
-
Mitigation & Control:
-
Workup pH: Ensure the pH of your aqueous workup is appropriate. If your product is stable under mildly acidic or neutral conditions, avoid harsh basic washes. A buffered solution or a simple extraction with a neutral wash (e.g., brine) may be preferable.
-
Reaction Conditions: Ensure the final dehydration step of the synthesis is driven to completion. For Hantzsch synthesis, this is often facilitated by heating in a solvent like ethanol.[8] If the reaction stalls at the intermediate stage, adding a catalytic amount of a mild acid might facilitate the final dehydration.
-
References
-
Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Gomha, S. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(18), 5618. [Link]
-
Al-Ostath, A. I., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 8(7), 845-871. [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(24), 3865-3895. [Link]
-
Kumar, A., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Sciences, 5(5), 4565-4573. [Link]
-
Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. [Link]
-
Jansen, J. E., & Mathes, R. A. (1951). Reductive ring opening of thiazoles. Journal of the American Chemical Society, 73(11), 5431-5433. (Note: A direct link to the full text may require a subscription; the link provided is to a ResearchGate entry referencing the work.) [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 435-454. [Link]
-
ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. ResearchGate. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]
-
Venugopala, K. N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6449. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Scalable Synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 5-Bromo-N-methyl-1,3-thiazol-2-amine. We will delve into detailed experimental protocols, address common troubleshooting scenarios, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis. Our focus is on explaining the causality behind experimental choices, providing a self-validating framework for success in the laboratory and beyond.
Introduction: The Significance and Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its structure is a key component in various biologically active molecules.[2][3] The synthesis, while conceptually straightforward, presents challenges during scale-up, particularly concerning the handling of hazardous reagents like elemental bromine and managing reaction exotherms. This guide aims to provide a robust framework for navigating these challenges.
The most logical and common synthetic route proceeds in two main stages: first, the formation of the 2-(methylamino)thiazole core via the Hantzsch thiazole synthesis, followed by a regioselective electrophilic bromination at the C5 position.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Section 1: Detailed Experimental Protocols
Part A: Synthesis of N-Methylthiourea (Starting Material)
While commercially available, N-methylthiourea can be prepared reliably from methyl isothiocyanate and ammonia. This procedure is adapted from established methods.[4]
Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Charge the flask with concentrated ammonium hydroxide.
-
Cool the flask in an ice-water bath.
-
Add methyl isothiocyanate dropwise via the dropping funnel over approximately 1 hour with vigorous stirring. The reaction can be exothermic and vigorous if the addition is too fast.[4]
-
After the addition is complete, remove the ice bath and heat the solution on a water bath for 30 minutes to drive off excess ammonia.
-
The solution can be decolorized with activated carbon (e.g., Norit) and filtered while hot.
-
Cool the filtrate in an ice bath to crystallize the N-methylthiourea.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The expected melting point is 119–121°C.[5]
Part B: Synthesis of 2-(Methylamino)thiazole (Intermediate)
This step employs the classic Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.[6]
Protocol:
-
To a stirred solution of N-methylthiourea (1.0 eq) in ethanol, add chloroacetaldehyde (1.0 eq, typically as a 50 wt.% solution in water).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylamino)thiazole.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Part C: Bromination of 2-(Methylamino)thiazole
This is the critical, and most hazardous, step of the synthesis. The 2-(methylamino) group is strongly activating, directing electrophilic substitution to the 5-position of the thiazole ring.[7] Extreme caution must be exercised when handling bromine.[8]
Protocol:
-
Dissolve 2-(methylamino)thiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.[9]
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate container, prepare a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred thiazole solution, ensuring the internal temperature does not exceed 5-10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Pour the reaction mixture carefully into a beaker containing ice water and a quenching agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.
-
Basify the mixture to a pH of 8-9 with a base such as sodium hydroxide or sodium carbonate solution to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). The final product is a solid with a molecular weight of 193.06 g/mol .
Section 2: Scale-Up Considerations & Process Parameters
Scaling up this synthesis requires careful attention to process parameters that are less critical at the lab scale.
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Key Considerations for Scale-Up |
| Solvent Volume (Bromination) | 50-100 mL | 5-10 L | Ensure efficient stirring to maintain homogeneity. Inadequate mixing can lead to localized "hot spots" and side reactions. |
| Bromine Addition Time | 15-30 minutes | 2-4 hours | The reaction is highly exothermic. Slow, controlled addition is critical to allow the cooling system to dissipate the generated heat effectively. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | A reliable and powerful cooling system is non-negotiable. Monitor internal temperature, not just the jacket temperature. |
| Quenching | Pouring into beaker | Reverse addition (pumping mixture into quench solution) | For large volumes, adding the reaction mixture to the quench solution is safer and provides better control over the quenching exotherm. |
| Filtration & Drying | Büchner Funnel & Vacuum Oven | Nutsche Filter-Dryer | Efficiently handling large quantities of wet solid requires specialized equipment to ensure consistent drying and avoid product degradation. |
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Troubleshooting Decision Framework
Caption: A decision framework for troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Q: My bromination reaction is stalled; TLC shows a significant amount of starting material even after 2 hours. What should I do? A: First, ensure the temperature is not too low, as this can slow the reaction rate; 0-5°C is ideal. Second, your bromine may have been consumed by moisture or other impurities. You can add a small additional portion of bromine (e.g., 0.05 eq) and monitor by TLC. Finally, confirm the purity of your 2-(methylamino)thiazole starting material, as impurities can interfere with the reaction.
Q: After bromination, my TLC plate shows the product spot but also a new, less polar spot. What is this likely to be? A: This is a classic sign of over-bromination, leading to the formation of a di-bromo species. This typically happens if the temperature was not adequately controlled (rose above 10°C) or if the bromine was added too quickly, creating localized high concentrations. To avoid this, ensure strict temperature control and slow, subsurface addition of the bromine solution on scale.
Q: I am having difficulty removing a persistent colored impurity from my final product, even after recrystallization. What are my options? A: Colored impurities often arise from trace amounts of unquenched bromine or oxidative degradation. During your recrystallization procedure, try adding a small amount of activated charcoal to the hot solution and filtering it through a pad of celite before allowing it to cool. This is highly effective at adsorbing high molecular weight, colored impurities. Also, ensure the product is thoroughly dried and stored away from light to prevent degradation.
Q: The yield of my initial Hantzsch cyclization (Part B) is consistently low. Where should I investigate? A: Low yields in this step can often be traced to three areas:
-
Incomplete Reaction: Ensure you are refluxing for a sufficient amount of time. Monitor by TLC until the N-methylthiourea spot has disappeared.
-
Work-up Losses: During neutralization and extraction, ensure the pH is correct (~8) to keep your product in its free base form for efficient extraction into the organic layer. Using a continuous extractor for large volumes can improve recovery.
-
Purity of Chloroacetaldehyde: This reagent can degrade over time. Using a freshly opened bottle or titrating to determine its exact concentration is recommended for achieving stoichiometric balance.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bromine on a large scale? A: Bromine is extremely toxic, corrosive, and volatile.[8][10] Key safety measures include:
-
Handling: Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, neoprene or butyl rubber gloves, and a vapor respirator.[11]
-
Spills: Have a bromine spill kit ready. This should contain a neutralizing agent like sodium thiosulfate solution.
-
Quenching: The quenching of excess bromine is exothermic. Always add the reaction mixture to the quenching solution slowly, never the other way around.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, as it is a strong oxidizer.[11]
Q2: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine? A: Yes, NBS is a viable and often safer alternative to elemental bromine, especially at the lab scale, as it is a solid and easier to handle.[12]
-
Pros: Safer to handle, reduces the risk of over-bromination as the bromine is generated in situ.
-
Cons: More expensive, introduces succinimide as a byproduct which must be removed during work-up, and may require different reaction conditions (e.g., a radical initiator or different solvent). A feasibility study is recommended before scaling up with NBS.
Q3: What analytical techniques are recommended for monitoring and characterization? A:
-
In-Process Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.
-
Final Product Characterization:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of bromination. Mass Spectrometry (MS) to confirm the molecular weight.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity quantitatively.
-
Physical Properties: Melting point determination is a simple and effective indicator of purity.
-
Q4: My final product has a slight pink or yellow hue. Is this acceptable? A: While a slight off-white color may be acceptable depending on the final application, a distinct color often indicates the presence of trace impurities. As mentioned in the troubleshooting section, a charcoal treatment during recrystallization is the most effective way to remove these colored bodies and obtain a pure white to off-white solid.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea.
-
Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]
- Nastasa, C. M., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413.
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
MOLBASE. (n.d.). N-Methylthiourea | 598-52-7. Retrieved from [Link]
-
PubChem. (n.d.). Bromine. Retrieved from [Link]
-
ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Inchem.org. (n.d.). Bromine (PIM 080). Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Retrieved from [Link]
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
PubMed. (1973). [Bromination of amino-thiazole derivatives]. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
Sources
- 1. 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine [stage0.myskinrecipes.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.molbase.com [m.molbase.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. [Bromination of amino-thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 5-Bromo-Thiazole Compounds in Synthetic Chemistry
Welcome to the technical support center dedicated to addressing the stability challenges associated with 5-bromo-thiazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles governing the stability of these molecules, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Introduction: The Duality of 5-Bromo-Thiazole's Reactivity
The 5-bromo-thiazole moiety is a valuable building block in medicinal chemistry and materials science, prized for the synthetic handles it provides for molecular elaboration, particularly through cross-coupling reactions.[1][2] However, the very electronic nature that makes the C-Br bond at the 5-position reactive also introduces potential stability issues. The thiazole ring possesses a delicate balance of electronic properties: the sulfur atom acts as an electron donor, making the C5 position somewhat electron-rich and susceptible to electrophilic attack, while the C=N bond withdraws electron density.[3][4] This duality can lead to a range of challenges, from simple debromination to complete degradation of the heterocyclic core. This guide provides a structured approach to identifying, understanding, and overcoming these common stability-related obstacles.
Section 1: Troubleshooting Unwanted Debromination
One of the most frequently encountered issues is the premature loss of the bromine substituent. This is particularly problematic when the bromine is intended as a reactive site for a subsequent cross-coupling reaction.
FAQ 1: My 5-bromo-thiazole is undergoing debromination during my reaction setup, even before adding my cross-coupling catalyst. What's happening?
Answer: Unintended debromination prior to the main reaction is often caused by the reaction conditions, particularly the choice of base and solvent, or by a reactive intermediate.
Causality:
-
Strong Bases: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.[3] The use of very strong bases (e.g., organolithiums like n-BuLi or t-BuLi, or strong non-nucleophilic bases like LDA) can lead to deprotonation at C2. The resulting C2-lithiated or anionic species can be unstable and may facilitate intermolecular reactions or decomposition pathways that can lead to loss of the C5-bromine. While metal-halogen exchange is a desired reaction with organolithiums, competitive deprotonation can occur.
-
Reductive Environments: Trace metals or other reducing agents in your reagents or solvents can cause reductive dehalogenation.[5] Similarly, certain reaction additives or even the solvent (e.g., alcohols under certain conditions) can create a reductive environment.
-
Light Sensitivity: Some brominated heterocyclic compounds can be sensitive to light, which can promote radical-mediated dehalogenation.
Troubleshooting Protocol:
-
Base Selection:
-
If a strong base is not essential for your reaction, switch to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
If a strong base is required, consider using it at a much lower temperature to minimize side reactions. Add the base slowly to the reaction mixture.
-
-
Solvent and Reagent Purity:
-
Ensure you are using high-purity, anhydrous, and degassed solvents, especially for organometallic reactions.
-
If you suspect trace metal contamination, consider purifying your starting material or using a metal scavenger.
-
-
Protect from Light:
-
Conduct the reaction in a flask wrapped in aluminum foil to exclude light.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Section 2: Overcoming Challenges in Cross-Coupling Reactions
5-Bromo-thiazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[6][7][8] However, success is not always guaranteed.
FAQ 2: My Suzuki coupling reaction with a 5-bromo-thiazole derivative is giving low yields and a significant amount of debrominated starting material. How can I improve this?
Answer: Low yields in Suzuki couplings are often a result of a competition between the desired catalytic cycle and pathways that lead to catalyst deactivation or starting material degradation. The primary side product, the debrominated thiazole, points towards a competing hydrodehalogenation pathway.
Causality:
-
β-Hydride Elimination: If your organoboron coupling partner contains β-hydrogens, β-hydride elimination from the Pd(II)-alkyl intermediate can occur, leading to a Pd-H species. This palladium hydride can then react with your 5-bromo-thiazole in a reductive elimination step to produce the debrominated thiazole and regenerate the Pd(0) catalyst.
-
Protodeboronation: The boronic acid or ester can be unstable under the reaction conditions, leading to protodeboronation (replacement of the boron group with hydrogen). This reduces the concentration of the active coupling partner.[8]
-
Catalyst Deactivation: The choice of ligand is critical. If the ligand does not sufficiently stabilize the palladium center or promote the desired reductive elimination, the catalyst can decompose to palladium black, or side reactions can dominate.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling of 5-bromo-thiazoles.
Detailed Protocol for Optimizing Suzuki Coupling:
-
Ligand Selection: For electron-rich heterocycles like thiazoles, bulky, electron-rich phosphine ligands are often superior.
-
Recommendation: Switch from standard ligands like PPh₃ to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or other specialized ligands like RuPhos.[9] These promote faster reductive elimination, outcompeting side reactions.
-
-
Base and Solvent System:
-
Use milder bases like K₃PO₄ or CsF, which are known to be effective and can minimize side reactions.
-
A common and effective solvent system is a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
-
Boron Source:
-
If you are using a boronic acid, consider switching to the corresponding pinacol boronate ester (Bpin). Boronate esters are generally more stable and less prone to protodeboronation.[8]
-
-
Degassing:
-
Thoroughly degas your reaction mixture (e.g., by sparging with argon for 20-30 minutes or by several freeze-pump-thaw cycles) to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Quantitative Data Summary: Ligand Effects in Cross-Coupling
| Ligand | Typical Catalyst Loading (mol%) | Common Observation with 5-Bromo-Thiazoles |
| PPh₃ | 2-5 | Can be effective, but may require higher temperatures and can lead to debromination. |
| XPhos | 1-2 | Generally high yields, lower catalyst loading, and reduced side reactions.[9] |
| SPhos | 1-2 | Similar to XPhos, often very effective for heteroaryl couplings. |
| P(t-Bu)₃ | 1-3 | Highly active but can be sensitive to air. |
Section 3: Managing Stability during Metal-Halogen Exchange
Preparing the 5-lithio-thiazole intermediate via metal-halogen exchange is a powerful strategy for introducing a variety of electrophiles. However, the resulting organolithium species can be unstable.[10][11]
FAQ 3: When I perform a lithium-bromine exchange on my 5-bromo-thiazole using n-BuLi at -78 °C, my reaction mixture turns black, and upon quenching with an electrophile, I only recover starting material and decomposition products. What is the cause?
Answer: This is a classic sign of the instability of the 5-lithio-thiazole intermediate. The thiazole ring, particularly when lithiated, can be prone to decomposition, especially if the temperature is not strictly controlled or if there are incompatible functional groups present.
Causality:
-
Intermediate Instability: The 5-lithio-thiazole, once formed, can be thermally unstable. If the temperature rises even slightly, it can lead to ring-opening or other decomposition pathways. The C-Li bond is highly polarized, making the carbon atom strongly nucleophilic and basic.
-
Reaction with Solvent: The highly reactive 5-lithio-thiazole can react with common ether solvents like THF, even at low temperatures, albeit slowly. This is a known issue with highly reactive organolithiums.
-
Side Reactions: As mentioned earlier, competitive deprotonation at C2 can occur, leading to a mixture of organolithium species and potential side reactions.
Experimental Protocol for Successful Lithium-Halogen Exchange:
-
Strict Temperature Control:
-
Perform the reaction at a very low temperature. While -78 °C (dry ice/acetone bath) is standard, some sensitive substrates may require even lower temperatures, such as -100 °C (liquid N₂/pentane bath).[11]
-
-
Rapid Exchange and Quench:
-
The lithium-halogen exchange is often very fast, occurring in minutes at low temperatures.[10] Do not let the organolithium intermediate stir for extended periods.
-
Step 1: Dissolve the 5-bromo-thiazole derivative in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).
-
Step 2: Cool the solution to -78 °C or lower.
-
Step 3: Add the organolithium reagent (e.g., n-BuLi) dropwise. The reaction is often complete within 5-15 minutes.
-
Step 4: Add the electrophile to the reaction mixture at the same low temperature.
-
Step 5: Allow the reaction to proceed at the low temperature for a specified time (e.g., 30-60 minutes) before slowly warming to room temperature.
-
-
Alternative Reagents:
-
Consider using isopropylmagnesium chloride (i-PrMgCl) or other Turbo-Grignard reagents for the metal-halogen exchange. Grignard reagents are generally less basic and more thermally stable than their organolithium counterparts.
-
Logical Relationship Diagram:
Sources
- 1. 5-bromothiazole;CAS No.:3034-55-7 [chemshuttle.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. kuey.net [kuey.net]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. joss.tcnj.edu [joss.tcnj.edu]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Novel 5-Bromo-N-methyl-1,3-thiazol-2-amine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is merely the first step. The true challenge—and the most critical—lies in the unambiguous confirmation of their molecular structure. Thiazole derivatives, renowned for their diverse pharmacological activities, often present complex characterization challenges due to the potential for isomerism.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of a specific class of compounds: 5-Bromo-N-methyl-1,3-thiazol-2-amine derivatives. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your own discovery workflows.
The Synthetic Pathway: A Foundation for Structural Hypothesis
The journey to structural confirmation begins with a clear understanding of the synthetic route. A common and effective method for creating the 2-aminothiazole scaffold is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea derivative.[4] For our target compound, a plausible pathway involves the bromination of a precursor, N-methyl-2-aminothiazole.
Expert Insight: The choice of brominating agent and reaction conditions is critical. Electrophilic aromatic substitution on the thiazole ring can be directed to either the C4 or C5 position depending on the existing substituents and reaction kinetics. This inherent possibility of forming regioisomers, such as 4-Bromo-N-methyl-1,3-thiazol-2-amine, necessitates the rigorous analytical workflow detailed in this guide.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
-
Precursor Synthesis: Dissolve N-methylthiourea in ethanol. Add α,β-dichloroethyl ethyl ether dropwise at room temperature.
-
Reflux the mixture for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the crude N-methyl-1,3-thiazol-2-amine precursor via column chromatography.
-
Bromination: Dissolve the purified precursor in glacial acetic acid at 0 °C.[5]
-
Slowly add a solution of bromine in acetic acid dropwise.[5]
-
Allow the reaction to stir at room temperature for 2 hours, monitoring completion by TLC.[5]
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (20 mL x 3).[5]
-
Combine, wash, dry, and concentrate the organic layers. Purify the final product by column chromatography to yield this compound.
A Multi-Pronged Approach to Structural Verification
Caption: Integrated workflow for unambiguous structural confirmation.
Comparative Analysis of Key Techniques
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental validation of a successful reaction. For halogenated compounds, it offers a distinct and powerful confirmatory feature.
Expert Insight: The most telling feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M+). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This results in two peaks of almost equal intensity separated by 2 m/z units: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[6][7] The absence of this pattern is a strong indicator that the desired bromination did not occur.
Data Summary: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z | Relative Intensity | Causality |
| [M]⁺ | Molecular ion with ⁷⁹Br | 192.95 | ~100% | C₄H₅⁷⁹BrN₂S |
| [M+2]⁺ | Molecular ion with ⁸¹Br | 194.95 | ~98% | C₄H₅⁸¹BrN₂S |
| [M-CH₃]⁺ | Loss of methyl group | 177.9/179.9 | Variable | Fragmentation at N-methyl bond |
| [M-Br]⁺ | Loss of bromine radical | 114.0 | Variable | Cleavage of the C-Br bond |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns useful for structural elucidation.[8]
-
Analysis: Acquire the mass spectrum, ensuring sufficient resolution to clearly distinguish the M+ and M+2 peaks. Analyze the isotopic distribution and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For differentiating regioisomers, ¹H and ¹³C NMR are indispensable.
Expert Insight: The key differentiator between the desired 5-bromo isomer and the potential 4-bromo byproduct is the chemical shift of the single remaining proton on the thiazole ring. In the 5-bromo isomer, the proton is at the C4 position. In the 4-bromo isomer, it is at the C5 position. Literature on thiazole derivatives suggests the C4-H typically appears slightly downfield compared to the C5-H, but this can be influenced by other substituents.[9] Therefore, 2D NMR experiments like HSQC (to correlate protons to their attached carbons) and HMBC (to see long-range C-H correlations) are crucial for unambiguous assignment.
Data Summary: Comparative ¹H and ¹³C NMR Data (Predicted)
| Position | Target: 5-Bromo Isomer | Alternative: 4-Bromo Isomer |
| C4-H | ~7.5-7.8 ppm (singlet) | N/A |
| C5-H | N/A | ~7.1-7.4 ppm (singlet) |
| N-CH₃ | ~3.0-3.2 ppm (singlet or doublet if coupled to N-H) | ~3.0-3.2 ppm (singlet or doublet) |
| N-H | Broad, variable shift | Broad, variable shift |
| C2 | ~168-172 ppm | ~168-172 ppm |
| C4 | ~138-142 ppm | Bromine-bearing, lower intensity |
| C5 | Bromine-bearing, lower intensity | ~105-110 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Self-Validation Step: If any ambiguity remains, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm C-H connectivity over one and multiple bonds.
-
-
Analysis: Integrate the proton signals, determine their multiplicity, and assign peaks based on chemical shifts and coupling constants, comparing them to expected values for all possible isomers.
X-Ray Crystallography: The Absolute Arbiter
When spectroscopic data are ambiguous, or when absolute proof of structure is required for publication or patent filings, single-crystal X-ray crystallography is the gold standard. It provides a definitive 3D model of the molecule, resolving any questions of connectivity and stereochemistry.[10][11][12]
Expert Insight: The primary challenge with this technique is not the analysis but the sample preparation—growing a single, high-quality crystal suitable for diffraction. This can be a time-consuming process of trial and error, screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). However, the resulting electron density map is an irrefutable confirmation of the atomic arrangement.[10][12][13]
Experimental Workflow: X-Ray Crystallography
-
Crystal Growth: Screen for crystallization conditions by dissolving the purified compound in various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures) and allowing for slow solvent evaporation.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and the molecular structure is refined.
Conclusion
Confirming the structure of a novel compound like this compound is a systematic process of hypothesis testing. By integrating the molecular weight and isotopic evidence from Mass Spectrometry with the detailed connectivity map provided by NMR, a high-confidence structural assignment can be made. The characteristic IR absorptions provide complementary functional group data. In cases of ambiguity or for absolute validation, X-ray crystallography serves as the ultimate arbiter. This multi-technique, self-validating approach ensures scientific rigor and provides the trustworthy data essential for advancing drug discovery and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Chen, L., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2298–2314. Available from: [Link]
-
Chen, L., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
Chen, L., et al. (2015). Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(15), 4991. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallographic drawing of molecule 3b. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1406. Available from: [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
NCBI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1406. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N,N-dimethyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
NCBI. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
NCBI. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Bromo-N-methyl-1,3-thiazol-2-amine Analogs
This guide provides a comprehensive comparison of the biological activities of synthetic analogs derived from the 5-Bromo-N-methyl-1,3-thiazol-2-amine scaffold. We will explore the rationale behind analog design, comparative experimental data, and the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology.
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal framework for designing targeted therapeutic agents. Thiazole-containing drugs have demonstrated a vast range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][4]
Our focus is on analogs of This compound . This core structure presents several key features for medicinal chemistry exploration:
-
The 2-Aminothiazole Core: Provides the fundamental pharmacophore for biological interactions.
-
The 5-Bromo Group: The halogen at position 5 significantly influences the molecule's electronic properties and lipophilicity. It also serves as a crucial synthetic handle for introducing further diversity, for instance, through cross-coupling reactions like the Suzuki coupling.[4][5]
-
The N-Methyl Group: Substitution on the exocyclic amine can modulate potency, selectivity, and pharmacokinetic properties by altering hydrogen bonding capacity and steric profile.
This guide will dissect how systematic modifications to this core structure impact biological activity, providing a framework for rational drug design.
Analog Design & Synthesis Strategy
The generation of a diverse library of analogs is predicated on established synthetic methodologies, most notably the Hantzsch thiazole synthesis.[1] This foundational reaction allows for the construction of the core thiazole ring, which can then be elaborated upon.
The strategic points for modification on the this compound scaffold are:
-
Position 4: Introducing various aryl or alkyl substituents to explore steric and electronic effects on receptor binding.
-
The 2-Amino Group: Acylation or reaction with isocyanates/isothiocyanates to form amides, ureas, or thioureas, probing interactions within the binding pocket.
-
The 5-Bromo Group: Replacement or use in cross-coupling reactions to introduce new, larger functional groups, fundamentally altering the molecular shape and properties.
The workflow for developing and evaluating these analogs follows a logical progression from chemical synthesis to biological validation.
Caption: Simplified PI3K/mTOR signaling pathway and inhibition.
SAR for Enzyme Inhibition: For kinase inhibition, the SAR often mirrors that of antiproliferative activity. The N-acyl group of Analog C can act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, a common feature of Type I kinase inhibitors. The 5-bromo-4-(4-chlorophenyl) portion typically occupies a hydrophobic pocket, where the halogens contribute to favorable binding interactions.
Antimicrobial Activity
2-aminothiazoles are also well-known for their antibacterial and antifungal properties. [6][7][8]Their mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase. [9] Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Analogs
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Analog B | 16 | 32 | 64 |
| Analog C | 8 | 16 | 32 |
| Norfloxacin | 4 | 2 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data are representative values synthesized from multiple sources for illustrative purposes.[7]
Analysis & SAR: The trend observed in anticancer activity often translates to antimicrobial effects. The acylated analog (Analog C) shows improved potency over the N-methyl version (Analog B). The overall activity is moderate compared to standard-of-care antibiotics like Norfloxacin, indicating that further optimization would be required for these analogs to serve as viable antimicrobial leads. Structure-activity studies have shown that substitutions with hydrophobic, electron-withdrawing groups can be beneficial for activity against certain pathogens. [6]
Key Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized protocols must be employed.
Protocol: MTT Assay for Antiproliferative Activity
This assay measures the metabolic activity of cells, which correlates with cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis. [10][8]
Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: A luminescent ADP-Glo™ or similar assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate. Lower ADP levels indicate higher inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., PIP2), and the thiazole analog at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a light signal proportional to the ADP concentration. Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition against compound concentration. [11]
Conclusion and Future Directions
The systematic structural modification of the this compound scaffold yields analogs with a wide spectrum of biological activities, most notably in antiproliferative and antimicrobial applications. Our comparative analysis highlights clear structure-activity relationships:
-
C4-Aryl substitution is critical for potency.
-
N2-Acylation generally enhances activity over N-alkylation.
-
C5-Bromination provides a significant potency boost, underscoring the importance of halogens in molecular design.
Future research should focus on leveraging the 5-bromo position as a synthetic handle for more complex modifications via cross-coupling chemistry to explore novel chemical space. Furthermore, mechanistic studies, including co-crystallization with target proteins, will be essential to validate binding modes and guide the rational design of next-generation analogs with improved potency and selectivity.
References
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
- Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. ProQuest.
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.
- Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Globe Thesis.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central.
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ijper.org. Available at: [Link].
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link].
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH. Available at: [Link].
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link].
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link].
-
2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600. PubChem. Available at: [Link].
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link].
Sources
- 1. globethesis.com [globethesis.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of 5-Bromo-N-methyl-1,3-thiazol-2-amine Derivatives
This guide provides a comprehensive analysis of the in vitro testing of 5-Bromo-N-methyl-1,3-thiazol-2-amine derivatives against various cancer cell lines. As researchers and drug development professionals, our objective is to understand the therapeutic potential of this class of compounds. This document will delve into the rationale behind their design, the methodologies for their evaluation, and a comparative analysis of their performance against other relevant 2-aminothiazole analogs.
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer properties.[1][2] This heterocyclic nucleus is a key component of clinically approved drugs such as the tyrosine kinase inhibitor Dasatinib.[3] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling the modulation of its biological effects.[1] Our focus here is on derivatives of this compound, a scaffold that combines two key structural features: a bromine atom at the 5-position and a methyl group on the exocyclic amine.
The introduction of a bromine atom, a lipophilic substituent, at the 5-position of the thiazole ring has been shown to influence the cytotoxic potential of these derivatives.[3] Halogen substitutions can enhance the antitumor activity of compounds, potentially by increasing their ability to penetrate cell membranes and interact with hydrophobic pockets within target proteins.[1] Conversely, the methylation of the 2-amino group introduces a small alkyl group that can affect the compound's hydrogen bonding capacity and steric profile, which may also impact its biological activity. Some studies on related 2-aminothiazole structures have suggested that the incorporation of a methyl group at the C4 or C5-position of the thiazole core can lead to a decrease in potency.[3] This guide will explore the interplay of these structural modifications on the anticancer efficacy of this family of compounds.
Experimental Protocols: A Framework for In Vitro Evaluation
To rigorously assess the anticancer potential of this compound derivatives, a series of standardized in vitro assays are employed. These protocols are designed to provide quantitative data on cytotoxicity and to elucidate the underlying mechanisms of action.
Workflow for In Vitro Cytotoxicity Screening
Caption: Potential Apoptotic Pathway.
Experimental evidence from related compounds suggests that these molecules can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, such as caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). Further investigation using Western blotting for these apoptotic markers would be a crucial next step in characterizing the mechanism of action of novel this compound derivatives.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents. The presence of the 5-bromo substituent is anticipated to confer significant cytotoxic activity. However, the influence of the N-methyl group requires direct experimental validation.
Future research should focus on:
-
Synthesis and Screening: A focused library of this compound derivatives with varied substitutions at other positions of the thiazole ring and the N-methyl group should be synthesized and screened against a panel of cancer cell lines.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and Western blotting, should be conducted to identify their molecular targets and signaling pathways.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
By systematically applying the experimental frameworks outlined in this guide, the scientific community can effectively evaluate the potential of this class of compounds and contribute to the development of next-generation cancer therapeutics.
References
-
Ghasemi, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules. [Link]
-
Gouda, M. A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. [Link]
-
Grozav, A., et al. (2014). The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
-
Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 , µM) of the synthesized compounds against (MCF-7) a breast cancer cell line. [Link]
-
Sever, B., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie. [Link]
-
Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic motif is a key pharmacophore in a range of clinically approved drugs, demonstrating its significance in drug design and development.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causal relationships behind experimental designs and present supporting data to offer actionable insights for researchers in the field.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole ring system offers a unique combination of features that make it an attractive starting point for drug discovery. Its structural rigidity, coupled with the presence of nitrogen and sulfur atoms, allows for diverse interactions with biological targets. The amino group at the 2-position and the carbon atoms at the 4- and 5-positions serve as convenient handles for chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.
A typical SAR study on 2-aminothiazole derivatives follows a systematic approach to explore the impact of various substituents on a specific biological activity. The workflow generally involves the synthesis of a library of analogues with modifications at key positions, followed by in vitro and/or in vivo evaluation.
Caption: A generalized workflow for a structure-activity relationship study.
Anticancer Activity: A Multifaceted Approach
The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, including the FDA-approved drug Dasatinib.[4][5] Research has shown that these derivatives can exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, such as those of the breast, lung, colon, and leukemia.[4][5]
Key SAR Insights for Anticancer Activity:
-
Substitutions at the 2-Amino Position: Modifications at this position are crucial for activity. The introduction of substituted phenyl rings, often via an amide linker, has been shown to be beneficial.[6] For instance, the presence of meta-halogen substituents on the phenyl ring generally leads to better antitumor activity compared to methyl groups.[4]
-
Substitutions at the 4- and 5-Positions: The nature of the substituents at these positions significantly influences cytotoxicity. Lipophilic groups such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions have been found to enhance antitumor activities.[4] Conversely, introducing a methyl group at either the C4- or C5-position can sometimes decrease potency.[4]
-
Aryl Substituents: The presence of specific aryl groups can be critical. For example, trimethoxy groups on a phenyl ring attached to the scaffold are considered important for in vitro activity.[4]
The following diagram illustrates the key positions on the 2-aminothiazole scaffold and their general influence on anticancer activity.
Caption: Key modification points on the 2-aminothiazole core for anticancer activity.
Comparative Data for Anticancer Derivatives:
| Compound ID | 2-Amino Substituent | 4-Position Substituent | 5-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| Dasatinib | 2-chloro-6-methylphenyl | - | N-(2-hydroxyethyl)piperazinyl | Various | nM range | [4][5] |
| Analogue 20 | Benzylic amine | 4,5-butylidene | H1299 | 4.89 | [4] | |
| Analogue 20 | Benzylic amine | 4,5-butylidene | SHG-44 | 4.03 | [4] | |
| Analogue 28 | m-chlorophenyl | - | - | HT29 | 0.63 | [4] |
| Analogue 28 | m-chlorophenyl | - | - | HeLa | 6.05 | [4] |
| Analogue 28 | m-chlorophenyl | - | - | A549 | 8.64 | [4] |
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[7][8] Some derivatives have shown potency exceeding that of established drugs like ampicillin and streptomycin.[9][10]
Key SAR Insights for Antimicrobial Activity:
-
Substitutions at the 4-Position: The presence of a 2-pyridyl ring at this position has been found to be optimal for antimycobacterial activity.[6]
-
Substitutions at the 2-Amino Position: For antimycobacterial and antiplasmodial activities, a substituted phenyl ring at the 2-amino position, connected via an amide linker, is favorable.[6] For antiplasmodial activity, phenyl rings with hydrophobic, electron-withdrawing groups are preferred.[6]
-
General Observations: Studies have shown that derivatives with 4-Br and 4-Cl groups exhibit strong antimicrobial activity.[7]
Comparative Data for Antimicrobial Derivatives:
| Compound ID | 2-Amino Substituent | 4-Position Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound 55 | N-(3-Chlorobenzoyl) | 2-pyridinyl | M. tuberculosis | 0.008 | [11] |
| Derivative 117 (R1=4-Br) | - | - | Various microorganisms | - | [7] |
| Derivative 117 (R1=4-Cl) | - | - | Various microorganisms | - | [7] |
Anti-inflammatory Activity: Targeting Key Enzymes
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of key inflammatory enzymes, such as 5-lipoxygenase (5-LOX).[12]
Key SAR Insights for Anti-inflammatory Activity:
-
Substitutions at the 2- and 5-Positions: A study on 5-LOX inhibitors revealed that incorporating a substituted secondary amine at the 2-position and a benzyl group at the 5-position of the thiazole moiety resulted in a potent analogue.[12] This compound, 2m , exhibited a competitive, non-redox mechanism of inhibition and was more potent than the commercial drug Zileuton.[12]
Comparative Data for Anti-inflammatory Derivatives:
| Compound ID | 2-Amino Substituent | 5-Position Substituent | Target Enzyme | IC50 (µM) | Reference |
| Compound 2m | Substituted 2° amine | Benzyl | 5-LOX | 0.9 ± 0.1 | [12] |
| Zileuton (Reference) | - | - | 5-LOX | 1.5 ± 0.3 | [12] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative procedures for the synthesis of a 2-aminothiazole derivative and a common in vitro anticancer assay.
Synthesis of a Representative 2-Aminothiazole Derivative (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a 4-aryl-2-aminothiazole, a common scaffold in many biologically active derivatives.
Rationale: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thiourea or thioamide. The choice of reactants allows for the introduction of desired substituents at the 2-, 4-, and 5-positions of the thiazole ring.
Step-by-Step Protocol:
-
Preparation of the α-haloketone: To a solution of the desired acetophenone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add the brominating agent (e.g., bromine or N-bromosuccinimide, 1 equivalent) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone.
-
Cyclization Reaction: To a solution of the crude α-bromoacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours (monitored by TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the 2-aminothiazole derivative.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 2-aminothiazole scaffold remains a highly fruitful area of research in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize the biological activity of these derivatives. By understanding the influence of substituents at the 2-, 4-, and 5-positions, researchers can rationally design and synthesize novel compounds with enhanced potency and selectivity for various therapeutic targets, including cancer, microbial infections, and inflammatory diseases. The provided experimental protocols offer a foundation for the synthesis and evaluation of these promising molecules.
References
- De P, et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters.
-
Asif M. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. 2021. [Link]
-
El-Gazzar ABA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. [Link]
- van de Stolpe A, et al. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry.
- Kumar A, et al. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. ProQuest.
-
Asif M. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. 2021. [Link]
-
El-Gazzar ABA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021. [Link]
- El-Gazzar ABA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. 2021.
-
El-Gazzar ABA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. 2021. [Link]
- Khalifa ME.
-
Petrou A, et al. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research. 2023. [Link]
- Sravanthi V, et al.
-
Liu XH. Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Globe Thesis. 2017. [Link]
- Kumar A, et al. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. 2023.
-
Kesicki EA, et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Singh N, et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2010. [Link]
-
El-Gazzar ABA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. 2021. [Link]
- Singh N, et al.
-
Petrou A, et al. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. 2023. [Link]
- Petrou A, et al.
-
Mondal S, et al. Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of 5-Bromo-N-methyl-1,3-thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, 5-bromo-substituted derivatives have garnered significant interest due to the favorable influence of the bromine atom on their bioactivity.[3][4] This guide provides an in-depth comparative analysis of the mechanism of action of 5-Bromo-N-methyl-1,3-thiazol-2-amine derivatives, focusing on their potential as anticancer agents. We will explore their primary molecular targets, compare their performance with established alternatives, and provide detailed experimental protocols for their mechanistic evaluation.
Unraveling the Mechanism of Action: A Focus on Kinase Inhibition
The primary anticancer mechanism of action for many 2-aminothiazole derivatives, including the 5-bromo-N-methyl variant, is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key Kinase Targets
Extensive research has identified several key kinase families as targets for 5-bromo-2-aminothiazole derivatives:
-
Aurora Kinases: These are a family of serine/threonine kinases that are essential for mitotic progression.[7] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells. 5-Bromothiazol-2-amine has been identified as an Aurora kinase inhibitor.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] Inhibition of VEGFR-2 can starve tumors and inhibit their growth and metastasis.
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of kinases that control the progression of the cell cycle.[10] Inhibiting specific CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.
The N-methyl group on the 2-amino position can influence the compound's binding affinity and selectivity for different kinase targets.
Comparative Performance Analysis
To contextualize the therapeutic potential of this compound derivatives, it is essential to compare their efficacy with established anticancer agents. While direct comparative data for the N-methyl derivative is limited, we can draw valuable insights from studies on closely related 5-bromo-2-aminothiazole analogs.
| Compound/Drug | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-bromo-4-methylthiazole | Not specified | Not specified | 6.61 - 9.34 | [3] |
| VX-680 (Tozasertib) | Aurora A, B, C | Various | 0.015 - 0.130 | [11] |
| Alisertib (MLN8237) | Aurora A | Various | 0.0012 | [12] |
| Dasatinib | Pan-Src, Abl | K562 (Leukemia) | 0.0163 | [13] |
| Paclitaxel | Tubulin | Advanced Breast Cancer | Not a kinase inhibitor | [14] |
Note: The IC50 values presented are from different studies and experimental conditions and should be interpreted as a relative comparison of potency.
The data suggests that 5-bromo-2-aminothiazole derivatives exhibit cytotoxic activity in the low micromolar range. For these compounds to be considered potent kinase inhibitors, their IC50 values against specific kinases should ideally be in the nanomolar range, similar to established inhibitors like VX-680 and Alisertib. Further optimization of the this compound scaffold is likely required to achieve this level of potency.
Visualizing the Molecular Pathways
To better understand the mechanism of action, it is helpful to visualize the signaling pathways involved.
Caption: Simplified signaling pathways targeted by 5-bromo-thiazole derivatives.
Experimental Protocols for Mechanistic Studies
To rigorously evaluate the mechanism of action of this compound derivatives, a series of well-defined experiments are necessary.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of the test compound.[15][16]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, ATP, and varying concentrations of the this compound derivative in a kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[1][4][17]
Caption: Workflow for the Annexin V-FITC Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.[18][19][20][21]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[7][22][23][24] An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
Conclusion
This compound derivatives represent a promising class of compounds with potential as anticancer agents. Their primary mechanism of action is likely through the inhibition of key protein kinases involved in cell proliferation and survival, such as Aurora kinases and VEGFR-2. This inhibition can lead to cell cycle arrest and the induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for the detailed mechanistic evaluation of these and other novel 2-aminothiazole derivatives. Further structure-activity relationship studies and lead optimization are warranted to enhance their potency and selectivity, paving the way for their potential development as effective cancer therapeutics.
References
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Protocol of Annexin V-FITC Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Harrington, E. A., Bebbington, D., Moore, J., Rasmussen, R. K., Williams, D. H., Golec, J. M., & Morris, M. C. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]
- Andersen, C. B., Wan, Y., Chang, J. W., Riggs, J. R., Kumar, V., & Rana, S. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS chemical biology, 3(3), 180–192.
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells.... Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. Retrieved from [Link]
- Tyler, R. K., Shpiro, N., Marquez, R., & Eyers, P. A. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cell cycle (Georgetown, Tex.), 6(22), 2846–2854.
- Das, D., Sahn, J. J., Roy, S., & Rhee, H. (2012). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3131.
- Wang, L., Liu, Y., Zhang, Y., & Yao, L. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 13(11), 1319–1339.
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Ebaid, M. S., Al-Warhi, T., Al-Harbi, N. O., Al-Ghorbani, M., & El-Sayed, R. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(5), 329-346.
- Cuny, G. D., Yu, P. B., Laha, J. K., & Deng, L. (2014). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS medicinal chemistry letters, 5(12), 1262–1267.
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
- Schade, A. E., O'Dea, L., & Blake, D. (2013). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Clinical immunology (Orlando, Fla.), 147(1), 19–29.
- Nabholtz, J. M., Gelmon, K., Bontenbal, M., Spielmann, M., Catimel, G., Conte, P., Klaassen, R. J., Namer, M., & Veenhof, C. (1996). Phase II randomized study of paclitaxel versus mitomycin in advanced breast cancer. Seminars in oncology, 23(5 Suppl 11), 2–6.
- Cervantes-Gordillo, A., & Musteata, F. M. (2017). Aurora kinase inhibitors: Progress towards the clinic. Frontiers in oncology, 7, 139.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phase II randomized study of paclitaxel versus mitomycin in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. carnabio.com [carnabio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating the Anticancer Potential of Synthesized Thiazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of newly synthesized thiazole compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research. This document is designed to be an in-depth technical guide, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Promise of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. In oncology, thiazole derivatives have emerged as a promising class of anticancer agents due to their ability to interact with a wide range of biological targets crucial for tumor growth and survival.[1][2][3] Clinically approved drugs such as Dasatinib, a potent tyrosine kinase inhibitor, underscore the therapeutic potential of this heterocyclic motif.[4][5][6][7]
This guide will walk you through a systematic, multi-faceted approach to validating the anticancer activity of your novel thiazole compounds, from initial in vitro cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy assessment. We will compare the performance of hypothetical synthesized compounds with the established drug, Dasatinib, providing a clear benchmark for your experimental data.
Part 1: Foundational In Vitro Validation: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[8][9][10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8][10]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole compounds and Dasatinib (as a positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of your synthesized thiazole compounds and Dasatinib in culture medium. A common concentration range to start with is 0.01 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle-treated cells (e.g., DMSO diluted in medium at the same concentration as in the highest compound concentration) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data Presentation: Cytotoxicity
The IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Synthesized Thiazole 1 | MCF-7 (Breast) | 5.2 |
| Synthesized Thiazole 2 | A549 (Lung) | 8.9 |
| Synthesized Thiazole 3 | HepG2 (Liver) | 12.5 |
| Dasatinib (Comparator) | MCF-7 (Breast) | 0.15 |
| Dasatinib (Comparator) | A549 (Lung) | 0.28 |
| Dasatinib (Comparator) | HepG2 (Liver) | 0.5 |
| Hypothetical Data for Illustrative Purposes |
Part 2: Unraveling the Mechanism of Action
Once cytotoxicity is established, the next critical step is to understand how the synthesized thiazole compounds induce cell death. This involves investigating key cellular processes like apoptosis and cell cycle progression.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/PI assay is a standard flow cytometry-based method to detect and quantify apoptosis.[12][13]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells.[12][13]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the synthesized thiazole compound (at its IC50 concentration) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the synthesized thiazole compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Anticancer agents can also exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][14]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the synthesized thiazole compound and a vehicle control.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[1] Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation: The flow cytometer will generate a histogram of cell counts versus PI fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound may be targeting a checkpoint in that phase of the cell cycle.
Investigating Molecular Targets: The PI3K/Akt Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[15][16][17][18]
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: General workflow for an in vivo xenograft mouse model study.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Synthesized thiazole compound, vehicle, and Dasatinib formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, synthesized thiazole compound, Dasatinib) with similar average tumor volumes.
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors can be excised for histopathological and biomarker analysis.
Comparative Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Synthesized Thiazole 1 | 750 | 50 |
| Dasatinib | 450 | 70 |
| Hypothetical Data for Illustrative Purposes |
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the anticancer potential of novel synthesized thiazole compounds. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy evaluation, researchers can build a comprehensive data package to support the further development of their compounds. The inclusion of a clinically relevant comparator, such as Dasatinib, provides a crucial benchmark for assessing the potential of these new chemical entities. Remember that each compound is unique, and the experimental details may need to be optimized for your specific thiazole derivatives and cancer models.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Dasatinib. Retrieved from [Link]
-
MedlinePlus. (2025, February 15). Dasatinib. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024, March 20). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
NIH. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
-
Bio-protocol. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2023, October 4). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (2023, October 9). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
AACR Journals. (n.d.). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Retrieved from [Link]
-
DergiPark. (2024, September 27). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Cancer Care Ontario. (n.d.). Standard Operating Procedure Cancer Care Program. Retrieved from [Link]
-
PubMed Central. (2022, May 18). Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. Retrieved from [Link]
Sources
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
A Comparative Analysis of Substituted Thiazole Analogs as Potent Anticancer Agents
A Technical Guide for Researchers in Oncology Drug Discovery
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of clinically approved drugs, demonstrating a remarkable breadth of biological activities.[1][2] The structural versatility of the thiazole ring allows for precise modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made thiazole derivatives a highly attractive framework in the quest for novel and more effective anticancer therapeutics.[3] Clinically utilized anticancer drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib feature a thiazole moiety, underscoring the therapeutic significance of this heterocyclic system in oncology.[3]
This guide provides a comparative analysis of various classes of substituted thiazole analogs, focusing on their performance as anticancer agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental data supporting their potential. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of thiazole-based anticancer agents.
Targeting the Cytoskeleton: Thiazole-Based Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] Consequently, disrupting microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.[4] Thiazole derivatives have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
Structure-Activity Relationship and Comparative Efficacy
The anticancer activity of thiazole-based tubulin inhibitors is profoundly influenced by the nature and position of substituents on the thiazole ring and its appended aromatic systems.
A study on novel thiazole-naphthalene derivatives revealed that the substitution pattern on the phenyl ring attached to the thiazole core plays a crucial role in their antiproliferative activity.[4] For instance, compound 5b , featuring a 4-ethoxy group on the phenyl ring and a free amino group at the 2-position of the thiazole, demonstrated the most potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.48 µM and 0.97 µM, respectively.[4] In contrast, acylation of the 2-amino group generally led to a decrease in activity, although the introduction of a trichloroacetyl group resulted in a significant improvement.[4]
Another series of thiazole-based chalcones were designed as tubulin polymerization inhibitors.[6] Compound 2e from this series showed significant inhibition of tubulin polymerization with an IC50 value of 7.78 µM and exhibited broad-spectrum antitumor activity, particularly against Ovar-3 and MDA-MB-468 cell lines.[6]
A novel thiazole-sulfonamide hybrid, compound 7 , was designed as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX. This compound displayed potent activity against the HT-29 colon cancer cell line with an IC50 of 0.98 µM and inhibited tubulin polymerization with an IC50 of 2.72 µM.[7]
| Compound ID | Key Substituents | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 5b | 4-ethoxyphenyl at C4, 2-amino | MCF-7 | 0.48 ± 0.03 | 3.3 | [4] |
| A549 | 0.97 ± 0.13 | ||||
| 2e | Thiazole-chalcone hybrid | Ovar-3 | 1.55 (GI50) | 7.78 | [6] |
| MDA-MB-486 | 2.95 (GI50) | ||||
| 7 | Thiazole-sulfonamide hybrid | HT-29 | 0.98 | 2.72 | [7] |
| Colchicine | (Standard) | - | - | 9.1 | [4] |
| Combretastatin A-4 | (Standard) | - | - | 4.93 | [6] |
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism by which these thiazole analogs exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, as illustrated in the following pathway.
Caption: Thiazole analogs targeting key signaling kinases.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of thiazole analogs.
Synthesis of 2-Amino-4-phenylthiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and widely used method for preparing the thiazole core. [8] Workflow:
Caption: General workflow for Hantzsch thiazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. A solid precipitate will form. Neutralize the mixture with a dilute ammonium hydroxide solution.
-
Isolation: Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [4][8]
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects. [1] Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [1]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
Substituted thiazole analogs represent a remarkably versatile and promising class of anticancer agents. Their ability to interact with a diverse range of clinically relevant targets—from cytoskeletal components like tubulin to critical signaling kinases such as PI3K, Akt, and VEGFR-2—provides a rich platform for the development of novel therapeutics. [3][9]The extensive structure-activity relationship studies have demonstrated that subtle modifications to the thiazole scaffold can lead to significant improvements in potency, selectivity, and pharmacological profiles. [4][10] The comparative analysis presented in this guide highlights several lead compounds with potent, low-micromolar to nanomolar activities against various cancer cell lines. The development of multi-target agents, such as dual tubulin and carbonic anhydrase inhibitors, exemplifies an intelligent design strategy to potentially overcome drug resistance. [7] Future research should continue to explore novel substitution patterns on the thiazole ring to enhance target specificity and minimize off-target effects. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising candidates identified in vitro are crucial next steps to translate these findings from the laboratory to the clinic. The continued investigation of thiazole derivatives holds significant promise for expanding the arsenal of effective treatments available to cancer patients.
References
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Molecules. [Link]
-
Li, Y., et al. (2012). Synthesis and Evaluation of Novel Ferrocenyl Thiazole Derivatives as Anticancer Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]
-
Ramalingam, A., & Sarvanan, J. (2020). Synthesis, Docking and Anti-cancerous Activity of some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
-
Kumar, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry. [Link]
-
Rana, R., et al. (2023). A comprehensive review on thiazole based conjugates as anti-cancer agents. Journal of Molecular Structure. [Link]
-
Kaur, H., & Jaitak, V. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
-
Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis. [Link]
-
Tan, O. G., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]
-
Abu-Elghait, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
-
Ghorab, M. M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances. [Link]
-
Yurttaş, L., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules. [Link]
-
Hawash, M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]
-
ResearchGate. (2022). Some clinically approved thiazole-bearing anticancer drugs. ResearchGate. [Link]
-
Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Precision Imperative: A Comparative Guide to Assessing the Selectivity of Novel Thiazole Inhibitors
For researchers, medicinal chemists, and drug development professionals, the thiazole scaffold represents a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] However, the promise of a potent inhibitor is only realized when it demonstrates high selectivity for its intended target. Off-target effects are not merely a side effect; they can be the primary mechanism of action, leading to unforeseen toxicity or confounding experimental results.[3] This guide provides an in-depth, comparative framework for assessing the selectivity of novel thiazole inhibitors, moving beyond simple IC50 values to a holistic, multi-assay approach. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to ground your selectivity profiling endeavors in scientific rigor.
The Central Challenge: Kinase Homology and the Pursuit of Specificity
Comparative Data Analysis: Profiling Novel Thiazole Inhibitors
To contextualize the assessment of a novel inhibitor, it is crucial to benchmark its performance against established compounds. Here, we compare a hypothetical novel thiazole inhibitor, "Novathiaz," with two well-characterized, FDA-approved thiazole-containing drugs: Dasatinib and Dabrafenib.
Table 1: Comparative Kinome Selectivity of Thiazole Inhibitors
| Inhibitor | Primary Target(s) | Selectivity Score (S10) | Number of Kinases Inhibited >90% at 1µM | Key Off-Targets (Kd < 100 nM) |
| Dasatinib | BCR-ABL, SRC family | 0.28 | 59 | LCK, YES1, FYN, EPHA2, PDGFRβ |
| Dabrafenib | B-RAF (V600E) | 0.02 | 4 | CRAF, NEK9, ALK5 |
| Novathiaz (Hypothetical) | Target X | 0.05 | 10 | Target Y, Target Z |
Data for Dasatinib and Dabrafenib are compiled from publicly available kinome scan data. The selectivity score (S10) is calculated as the number of kinases with a Kd < 100 nM divided by the total number of kinases tested (~450), providing a quantitative measure of selectivity. A lower score indicates higher selectivity.[5][6]
Experimental Workflows for Robust Selectivity Profiling
A comprehensive assessment of selectivity requires a multi-pronged approach. Below, we detail the workflows for two critical assays that provide complementary insights into an inhibitor's binding profile.
Workflow 1: In Vitro Kinome-Wide Selectivity Profiling
This workflow outlines the process of screening a novel inhibitor against a large panel of kinases to determine its dissociation constants (Kd) across the kinome.
Caption: Workflow for in vitro kinome selectivity profiling.
Workflow 2: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) assesses target engagement in a more physiologically relevant context by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Protocol 1: In Vitro Kinome Profiling (Competition Binding Assay)
This protocol is based on the principles of the KINOMEscan™ assay.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of the novel thiazole inhibitor in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a multi-well plate, combine the inhibitor dilutions with a panel of human kinases expressed as fusions to a DNA tag.
-
Add an immobilized, active-site-directed ligand that competes with the test inhibitor for binding to the kinases.
-
-
Incubation and Washing:
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Wash the plates to remove unbound components, leaving only the kinase-ligand complexes that are bound to the solid support.
-
-
Detection:
-
Quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) to amplify the DNA tag.
-
-
Data Analysis:
-
The amount of kinase captured is inversely proportional to the binding affinity of the test inhibitor.
-
Calculate the dissociation constant (Kd) for each kinase-inhibitor interaction by fitting the data to a binding curve.
-
Calculate a selectivity score (e.g., S10) to quantify the overall selectivity.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment.[10][11]
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the novel thiazole inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the soluble target protein in each sample using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble target protein to the amount at the lowest temperature (no denaturation).
-
Plot the percentage of soluble protein against temperature to generate a melt curve for both the inhibitor-treated and vehicle-treated samples.
-
The difference in the melting temperature (Tm) between the two curves represents the thermal shift induced by the inhibitor, indicating target engagement.
-
Signaling Pathways and the Importance of Context
Many thiazole-based inhibitors target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for interpreting selectivity data and predicting the biological consequences of both on- and off-target effects.
The PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway.
The MAPK/ERK Pathway
This pathway transduces signals from external stimuli to regulate gene expression and prevent apoptosis.[12][13]
Caption: The MAPK/ERK signaling pathway.
Conclusion: An Integrated Approach to Selectivity
Assessing the selectivity of a novel thiazole inhibitor is a multifaceted process that requires more than a single data point. By combining comprehensive in vitro kinome profiling with cellular target engagement assays like CETSA, researchers can build a robust and reliable selectivity profile. This integrated approach, benchmarked against known inhibitors and contextualized within relevant signaling pathways, is essential for making informed decisions in drug discovery and for the confident use of these powerful molecules as chemical probes to unravel complex biology. The methodologies and comparative data presented in this guide provide a rigorous framework for navigating the critical path of inhibitor characterization.
References
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-fazion, A., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation in drug discovery. Nature chemical biology, 9(4), 195-199. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903-1920. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
ERK MAPK signalling pathway. The kinase-mediated ERK MAPK signalling is... | Download Scientific Diagram. [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]
-
Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., Wodicka, L. M., & Gray, N. S. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. [Link]
-
Selectivity scores as a quantitative measure of specificity.(a)... | Download Scientific Diagram. [Link]
-
King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Mook, R. A., ... & Lorusso, P. M. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583. [Link]
-
Sale, M. J., & Cook, S. J. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International journal of oncology, 56(2), 387-398. [Link]
-
DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. [Link]
-
Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., ... & King, B. W. (2013). Discovery of dabrafenib: a selective inhibitor of Raf kinases with antitumor activity against B-Raf-driven tumors. ACS medicinal chemistry letters, 4(3), 358-362. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
-
Kim, M. S., Kim, T. M., Lee, S. H., Lee, S., & Kim, S. (2020). Activity-based protein profiling reveals potential dasatinib targets in gastric cancer. International journal of molecular sciences, 21(23), 9298. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
-
Figshare. (n.d.). Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. [Link]
-
Liu, T., & Altman, R. B. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(1), 83-91. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Greshock, J., Bachman, K. E., D'Andrea, K., Taron, M., Ruidiaz, P., DeMichele, A., ... & Weber, B. L. (2010). A comprehensive analysis of GSK-3β inhibitor selectivity. Journal of medicinal chemistry, 53(1), 324-334. [Link]
-
Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of dasatinib, a dual Bcr/Abl and Src family tyrosine kinase inhibitor, in vitro and in vivo. Blood, 106(11), 2029. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC advances, 11(13), 7384-7407. [Link]
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. spandidos-publications.com [spandidos-publications.com]
A Senior Application Scientist’s Guide to QSAR Analysis of 2-Aminothiazole Derivatives for Accelerated Drug Design
Welcome to a comprehensive guide on the application of Quantitative Structure-Activity Relationship (QSAR) analysis to the design of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a celebrated "privileged structure" in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide is crafted for researchers and drug development professionals, providing an in-depth comparison of QSAR methodologies, a validated experimental workflow, and a performance analysis against alternative computational techniques. Our focus is not just on the 'how,' but the critical 'why,' ensuring that the models you build are robust, predictive, and scientifically sound.
The Strategic Imperative for QSAR in 2-Aminothiazole Drug Discovery
The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure.[5] By translating molecular structures into numerical descriptors (physicochemical, electronic, topological, etc.), we can formulate mathematical models that predict the activity of novel, unsynthesized compounds.[6] For a versatile scaffold like 2-aminothiazole, where countless derivatives can be synthesized, QSAR offers a rational, cost-effective, and rapid method to navigate the vast chemical space. It allows us to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the discovery pipeline and reducing reliance on expensive, low-throughput experimental screening.[7]
Comparative Analysis of QSAR Methodologies
The choice of QSAR methodology is pivotal and depends on the nature of the dataset and the research question. The primary distinction lies between 2D-QSAR, which uses descriptors calculated from the 2D representation of a molecule, and 3D-QSAR, which requires the 3D conformation and alignment of molecules.
-
2D-QSAR: These models are computationally less intensive and are effective when the overall physicochemical properties (like lipophilicity, represented by LogP) and topological features are the primary drivers of activity.
-
3D-QSAR (CoMFA & CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques.[8][9] They analyze the steric and electrostatic fields surrounding a set of aligned molecules, providing intuitive 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, offering direct guidance for rational drug design.[8][10] CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9]
The following table summarizes the performance of various QSAR models developed for different series of 2-aminothiazole derivatives, showcasing the predictive power that can be achieved.
| Target / Derivative Series | QSAR Model Type | R² (Goodness of Fit) | q² or Q² (Internal Predictability) | r²ext or R²pred (External Predictability) | Reference |
| Hec1/Nek2 Anticancer Agents | 3-Descriptor MLR | 0.8436 | 0.7965 (Q²LOO) | 0.6308 | [11][12] |
| Aurora Kinase Inhibitors | PLS / PCR | 0.8902 | 0.7875 (Q²LOO) | 0.8735 | [13][14] |
| 11β‐HSD1 Inhibitors | Artificial Neural Network | 0.9482 | 0.9944 (Q²) | Not Reported | [15][16] |
| M. tuberculosis Lipase B Inhibitors | Genetic Function Algorithm | 0.9452 | 0.9203 | 0.6864 | [17] |
| CDK2 Inhibitors | CoMFA | Not Reported | 0.686 | Not Reported | [18] |
Interpreting the Data: A robust and predictive QSAR model is characterized by high values for R², q² (or Q²), and r²ext.[19] A high R² value (>0.6) indicates a good fit of the model to the training data, but it is insufficient to guarantee predictive power.[19] The key metric is the cross-validated correlation coefficient (q² > 0.5), which assesses the model's internal robustness.[19] The ultimate test, however, is external validation (r²ext > 0.6), where the model's ability to predict the activity of an independent set of compounds (the test set) is evaluated.[20][21]
Experimental Protocol: A Self-Validating QSAR Workflow
A QSAR model is only as reliable as the protocol used to build it. The following step-by-step methodology incorporates principles from the Organisation for Economic Co-operation and Development (OECD) to ensure the development of a scientifically valid model.[7]
Step 1: Dataset Curation and Preparation
-
Assemble a Diverse Dataset: Collect a series of 2-aminothiazole derivatives with experimentally determined biological activities (e.g., IC₅₀, Ki) against a specific target. The data should span several orders of magnitude and come from a consistent biological assay.[6]
-
Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with molecular descriptors.
-
Structure Drawing and Standardization: Draw all molecular structures in 2D and standardize them to correct for any inconsistencies in representation (e.g., protonation states, tautomers).
Step 2: Molecular Modeling and Descriptor Calculation
-
3D Structure Generation: Convert 2D structures to 3D.
-
Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain a low-energy, stable conformation. This step is critical for 3D-QSAR.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors using software like DRAGON, MOE, or PaDEL-Descriptor. These can include constitutional, topological, physicochemical, and quantum-chemical descriptors.
Step 3: Data Division and Feature Selection
-
Splitting the Dataset: Rationally divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[22] This division should ensure that the chemical diversity and range of activity of the full dataset are represented in both subsets.
-
Feature Selection: From the large pool of calculated descriptors, select a smaller, non-redundant subset that is most correlated with biological activity. This prevents model overfitting. Techniques include genetic algorithms or stepwise regression.
Step 4: Model Generation
-
Algorithm Selection: Using the selected descriptors for the training set, generate the QSAR model using a statistical method. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[23]
Step 5: Rigorous Model Validation
This is the most critical phase to establish the trustworthiness of your model.[5][7]
-
Internal Validation: Assess the robustness of the model using the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the q² statistic.[19] A high q² value indicates good internal predictive ability.
-
Y-Randomization: Repeatedly shuffle the biological activity data of the training set and rebuild the QSAR model. The resulting models should have very low R² and q² values, confirming that the original model is not due to a chance correlation.
-
External Validation: Use the developed model to predict the biological activity of the compounds in the test set. Calculate the predictive r² (r²ext), which is the most stringent test of a model's real-world predictive power.[19][20]
Step 6: Defining the Applicability Domain (AD)
-
Establish Boundaries: The AD defines the chemical space in which the model can make reliable predictions.[7] It is determined by the range of descriptor values and structural features of the training set. Predictions for new molecules that fall outside this domain are considered extrapolations and are less reliable.
Performance Comparison: QSAR vs. Alternative In Silico Approaches
QSAR is a powerful tool, but it does not operate in a vacuum. It is most effective when integrated with other computational methods like molecular docking and molecular dynamics (MD) simulations. These techniques provide complementary insights into the ligand-receptor interactions that underpin biological activity.[24]
-
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[24] While QSAR identifies what structural features are important, docking helps explain why by revealing specific interactions like hydrogen bonds and hydrophobic contacts.[11][12]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking and providing insights into the energetic contributions to binding.[14]
| Feature | Quantitative Structure-Activity Relationship (QSAR) | Molecular Docking |
| Primary Goal | Predict biological activity based on molecular structure; identify key structural features. | Predict the binding mode and affinity of a ligand to a receptor active site. |
| Input Requirements | A dataset of molecules with known activities. | 3D structure of the target receptor and the ligand(s). |
| Computational Cost | Generally low to moderate. | Moderate. |
| Key Output | A mathematical equation, statistical parameters (R², q²), and (for 3D-QSAR) contour maps. | Binding poses, scoring functions (binding energy), and key intermolecular interactions. |
| Core Question | What structural features correlate with activity? | How does the ligand fit into the binding site? |
Integrating these methods creates a powerful, multi-faceted approach to drug design.
Conclusion
QSAR analysis is an indispensable component of the modern drug discovery toolkit, particularly for optimizing versatile scaffolds like 2-aminothiazole. By moving beyond simple correlations and adopting a rigorous, self-validating workflow, researchers can build predictive models that provide genuine insight into structure-activity relationships. When these validated QSAR models are integrated with structure-based methods like molecular docking, they form a synergistic platform for the rational design of novel, potent, and selective 2-aminothiazole-based therapeutics, significantly shortening the path from initial concept to lead candidate.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Validation of QSAR Models - Strategies and Importance. (2011). International Journal of Drug Design and Discovery. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]
-
CORAL/Free software for QSAR and nanoQSAR. CORAL. [Link]
-
The Top 10 Software for QSAR Analysis. Pars Silico. [Link]
-
QSAR. Drug Design Org. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
QSAR Toolbox. QSAR Toolbox. [Link]
-
Comparison of various methods for validity evaluation of QSAR models. (2022). PMC. [Link]
-
PharmQSAR - 3D QSAR Software Package. Pharmacelera. [Link]
-
Validation of QSAR Models. (2016). Basicmedical Key. [Link]
-
What are the steps of QSAR based drug design? (2016). Quora. [Link]
-
QSAR modeling software and virtual screening. Institute of Molecular and Translational Medicine, Palacky University. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
-
Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. MDPI. [Link]
-
SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. (2008). PubMed. [Link]
-
On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). NIH. [Link]
-
In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023). PubMed. [Link]
-
In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis Online. [Link]
-
Evolving Drug Design Methodology: from QSAR to AIDD. SciSpace. [Link]
-
QSAR Techniques for Drug Design. Scribd. [Link]
-
QSAR Modeling and Molecular Docking Studiess on 2-Aminothiazole Derivatives as Potential Inhibitors of Lipase B for. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
-
qsar-analysis of polysubstituted functionalized aminothiazoles with antihypertensive activity. Semantic Scholar. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. [Link]
-
Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. ResearchGate. [Link]
-
Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. PubMed Central. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. ResearchGate. [Link]
-
3D-QSAR CoMFA Study on Aminothiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Scilit. [Link]
-
3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). PubMed. [Link]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022). PMC. [Link]
-
Enriching biologically relevant chemical space around 2-aminothiazole template for anticancer drug development. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of QSAR Models - Strategies and Importance | International Journal of Drug Design and Discovery [ijddd.com]
- 6. QSAR - Drug Design Org [drugdesign.org]
- 7. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 8. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. scilit.com [scilit.com]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. neovarsity.org [neovarsity.org]
- 23. quora.com [quora.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-N-methyl-1,3-thiazol-2-amine
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-N-methyl-1,3-thiazol-2-amine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid substance with a defined set of risks that dictate its handling and disposal requirements.
Chemical Identity:
Hazard Classification: Based on available Safety Data Sheet (SDS) information, this compound is classified as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Skin Sensitizer: May cause an allergic skin reaction.[1]
-
Irritant: Causes skin and serious eye irritation. May also cause respiratory irritation.[2][3][4]
The presence of a bromine atom classifies this compound as a halogenated organic substance . This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must be kept separate.[5][6][7] Mixing these waste streams can interfere with solvent recovery processes and significantly increase disposal costs.[5]
Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)
Safe handling begins with establishing engineering controls and wearing the appropriate PPE. These measures serve as the primary defense against chemical exposure.[8][9]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially the solid form, should be conducted inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[9]
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles are mandatory.[9][10][11]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical. Always inspect gloves before use and use proper removal technique to avoid skin contact.[12][13] Dispose of contaminated gloves as hazardous waste.
-
Protective Clothing: A standard laboratory coat must be worn to protect against skin contact.[10] Ensure it is fully buttoned.
Part 3: Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), generators of waste are responsible for determining if their waste is hazardous.[14] this compound, due to its toxicity and chemical properties, must be managed as hazardous waste.
The cardinal rule for this compound is segregation . It must be disposed of in a dedicated Halogenated Organic Waste stream.
| Waste Stream Classification |
| Acceptable for this Stream |
| This compound (pure, unused) |
| Contaminated materials (gloves, weigh paper, wipes) |
| Solvents containing halogens (e.g., Dichloromethane, Chloroform)[6] |
| NOT Acceptable for this Stream |
| Non-halogenated solvents (e.g., Acetone, Hexanes, Ethanol)[7] |
| Strong acids or bases |
| Oxidizers |
| Heavy metals |
| Acutely toxic "P-listed" wastes[6] |
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to collection.
Step 1: Container Selection
-
Select a chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[15]
-
The container must be in good condition, with a secure, tight-fitting lid.[6]
-
Ensure the container is clean and dry before adding any waste.
Step 2: Labeling
-
Properly labeling the waste container is a critical regulatory requirement.[10]
-
As soon as the first particle of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (do not use abbreviations)
-
The specific hazard(s): "Toxic," "Irritant"
-
Accumulation Start Date (the date you first add waste)
-
Generator's name and contact information
-
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The container must be kept closed at all times, except when actively adding waste.[6]
-
Store the container in secondary containment to prevent spills from spreading.
Step 4: Requesting Disposal
-
Once the container is nearly full (do not exceed 90% capacity) or you have finished the project, arrange for disposal.[15]
-
Contact your institution's EH&S office and follow their specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Part 5: Spill and Emergency Management
Accidents can happen, and preparedness is key to mitigating risks.[16]
Small Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): If the spill is large or you feel unwell, evacuate the area.
-
Don PPE: Wear the required PPE as described in Part 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Avoid creating dust.[13]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as halogenated hazardous waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][13]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][11][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][13]
By integrating these procedures into your laboratory workflow, you contribute to a culture of safety and ensure that the lifecycle of every chemical is managed responsibly, from experiment to disposal.
References
- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (n.d.). MDPI.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
- Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- MSDS of 5-bromo-4-methyl-1,3-thiazol-2-amine. (n.d.). Capot Chemical.
- 5-Bromo-4-(trifluoromethyl)thiazol-2-amine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- This compound. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for 5-Bromo-1,3,4-thiadiazol-2-ylamine. (2009, February 10). Fisher Scientific.
- 5-bromo-4-methyl-thiazol-2-amine. (n.d.). Sigma-Aldrich.
- 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine. (n.d.). Sigma-Aldrich.
-
2-AMINO-5-BROMO-[8][10][16]THIADIAZOLE Safety Data Sheets. (n.d.). Echemi.com. Retrieved from
- 4-Bromo-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem.
- 2-Thiazolamine, 5-bromo-. (n.d.). PubChem.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Hazardous Waste Reduction. (2018, December). University of Washington Environmental Health and Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Wisconsin-Milwaukee.
Sources
- 1. This compound AldrichCPR 37653-33-1 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. uakron.edu [uakron.edu]
- 8. mdpi.com [mdpi.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. greenwgroup.com [greenwgroup.com]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
- 13. capotchem.com [capotchem.com]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
- 16. acs.org [acs.org]
Navigating the Safe Handling of 5-Bromo-N-methyl-1,3-thiazol-2-amine: A Comprehensive Guide
For Immediate Reference: A Snapshot of Critical Safety Information
| Hazard Classification | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity, Oral (Category 4)[1], Skin Sensitization (Category 1)[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[2] | If Swallowed: Rinse mouth with water and consult a physician.[2] Skin Contact: Wash off with soap and plenty of water.[2] Eye Contact: Rinse with plenty of water for at least 15 minutes.[2] If Inhaled: Move to fresh air.[2] |
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-1,3-thiazol-2-amine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical structures.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not extensively documented, the available data for this compound and structurally similar thiazole derivatives necessitates a cautious approach. The primary hazards identified are acute oral toxicity and the potential for skin sensitization.[1] Therefore, all handling procedures must be designed to minimize direct contact and the possibility of ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety goggles | Chemical-resistant gloves (nitrile recommended) | Lab coat | Work in a certified chemical fume hood |
| Solution Preparation | Safety goggles and face shield | Chemical-resistant gloves (nitrile recommended) | Lab coat | Work in a certified chemical fume hood |
| Reaction Setup/Quenching | Safety goggles and face shield | Chemical-resistant gloves (nitrile recommended) | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (nitrile recommended) | Lab coat | Not generally required if handling closed containers |
The Rationale Behind the Selection:
-
Eye and Face Protection: The potential for splashes during solution preparation and reactions necessitates the use of safety goggles at a minimum. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: Given the risk of skin sensitization, chemically resistant gloves are critical. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard lab coat is sufficient for most small-scale operations. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Due to the unknown inhalation toxicity, all manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Step-by-Step Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.
2. Handling and Use:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Gather all necessary equipment and reagents.
-
Weighing: To prevent the generation of dust, carefully weigh the solid compound in the fume hood. Use a disposable weighing boat.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.
3. Spill Management:
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
